(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQXHFOCKKIWJL-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163513 | |
| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174020-30-4 | |
| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL (3S,4R)-3-AMINO-4-FLUOROPYRROLIDINE-1-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
CAS Number: 1174020-30-4
Prepared by: Gemini, Senior Application Scientist
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The pyrrolidine ring, a prevalent motif in numerous FDA-approved drugs, offers a versatile, three-dimensional framework for exploring chemical space.[1] The fusion of these two concepts in the form of fluorinated pyrrolidines has led to the development of potent and selective therapeutic agents. This guide provides an in-depth technical overview of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate , a chiral building block of significant interest for researchers and drug development professionals.
The presence of a fluorine atom can dramatically alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[2][3] Specifically, the vicinal amino and fluoro substituents on the pyrrolidine ring of the title compound create a unique stereoelectronic environment, making it a valuable synthon for targeting a range of biological entities, most notably dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a target for type 2 diabetes therapies.[4] This document will detail a robust synthetic pathway to this molecule, its comprehensive characterization, and a discussion of its applications in contemporary drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1174020-30-4 | [5][6] |
| Molecular Formula | C9H17FN2O2 | [5][6] |
| Molecular Weight | 204.24 g/mol | [5][6] |
| Predicted Density | 1.13 ± 0.1 g/cm³ | [6] |
| Predicted Boiling Point | 266.1 ± 40.0 °C | [6] |
| Predicted Flash Point | 114.7 ± 27.3 °C | [6] |
| Predicted Refractive Index | 1.482 | [6] |
Stereoselective Synthesis
The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of stereochemistry. The following protocol is an adaptation of established methods for the synthesis of similar fluorinated pyrrolidine derivatives and represents a reliable pathway to the target compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Oxidation of tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate
-
Dissolve tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate in dichloromethane (DCM) at 0 °C.
-
Add Dess-Martin periodinane portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxopyrrolidine-1-carboxylate.
Step 2: Asymmetric Fluorination
-
Dissolve the crude ketone from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF to generate the enolate.
-
After stirring for 1 hour at -78 °C, add a solution of N-fluorobenzenesulfonimide (NFSI) in THF.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify by column chromatography to obtain tert-butyl (4S)-4-fluoro-3-oxopyrrolidine-1-carboxylate.
Step 3: Stereoselective Ketone Reduction
-
Dissolve the fluorinated ketone from Step 2 in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise. The stereoselectivity of this reduction is directed by the existing fluorine atom, favoring the formation of the cis product.
-
Stir for 1-2 hours at 0 °C, monitoring by TLC.
-
Quench the reaction by the slow addition of water and then concentrate the mixture.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to yield crude tert-butyl (3R,4S)-4-fluoro-3-hydroxypyrrolidine-1-carboxylate.
Step 4: Mesylation of the Hydroxyl Group
-
Dissolve the crude alcohol from Step 3 in DCM and cool to 0 °C.
-
Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude mesylate.
Step 5: Azide Substitution
-
Dissolve the crude mesylate from Step 4 in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) and heat the mixture to 80-90 °C. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at C-3.
-
Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate to yield crude tert-butyl (3S,4R)-3-azido-4-fluoropyrrolidine-1-carboxylate.
Step 6: Reduction of the Azide
-
Dissolve the crude azide from Step 5 in methanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the final product, this compound.
Characterization Data
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ 4.8-5.0 (dm, 1H, J ≈ 50 Hz, CHF)
-
δ 3.4-3.8 (m, 4H, CH₂NCH₂)
-
δ 3.2-3.4 (m, 1H, CHN)
-
δ 1.6-1.8 (br s, 2H, NH₂)
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δ 1.45 (s, 9H, C(CH₃)₃)
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
δ 154.5 (C=O)
-
δ 95.0 (d, J ≈ 180 Hz, CF)
-
δ 80.0 (C(CH₃)₃)
-
δ 55.0 (d, J ≈ 20 Hz, CN)
-
δ 50.0 (t, CH₂N)
-
δ 48.0 (t, CH₂N)
-
δ 28.5 (C(CH₃)₃)
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin hormones, which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner.
Mechanism of Action in DPP-4 Inhibition
Caption: Mechanism of DPP-4 inhibition by drugs derived from the fluorinated pyrrolidine scaffold.
The amino group of the pyrrolidine ring can form a key interaction with the catalytic site of the DPP-4 enzyme, while the fluorine atom can enhance binding affinity and improve metabolic stability. The specific (3S,4R) stereochemistry is often crucial for optimal fitting into the enzyme's active site, leading to high potency and selectivity. Several patents cite the use of this building block in the synthesis of novel compounds for the treatment of autoimmune diseases, suggesting its utility extends beyond diabetes.[7][8]
Conclusion
This compound is a synthetically accessible and highly valuable chiral building block for drug discovery. Its unique stereochemical and electronic properties, imparted by the vicinal amino and fluoro groups, make it an attractive starting material for the development of potent and selective enzyme inhibitors, particularly for DPP-4. The detailed synthetic protocol and understanding of its potential applications provided in this guide are intended to facilitate its use by researchers and scientists in the development of next-generation therapeutics.
References
- 1. tert-butyl 3-aMino-4-fluoropiperidine-1-carboxylate(1334414-00-4) 1H NMR spectrum [chemicalbook.com]
- 2. This compound - CAS:1174020-30-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | C9H17FN2O2 | CID 45489881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, CasNo.1174020-30-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 8. Synthesis and characterization of tris-methacrylated 3,4,5-tris - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Fluorinated Pyrrolidines in Medicinal Chemistry
An In-Depth Technical Guide on the Physicochemical and Synthetic Aspects of (3S,4R)-3-amino-4-fluoropyrrolidine
The introduction of fluorine into molecular scaffolds is a well-established and powerful strategy in modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and physicochemical properties of a drug candidate. These influences include modulating metabolic stability, pKa, lipophilicity, and binding affinity. Within the diverse landscape of fluorinated building blocks, fluorinated pyrrolidines have emerged as particularly valuable motifs.
This technical guide focuses on a specific stereoisomer, (3S,4R)-3-amino-4-fluoropyrrolidine. While extensive public data on this precise molecule is limited, this document aims to provide a comprehensive overview of its core physical and chemical properties by drawing upon established principles of organic chemistry, data from analogous structures, and insights from its potential applications in drug development. The strategic placement of the fluorine atom and the amino group in a trans configuration on the pyrrolidine ring creates a unique conformational and electronic profile, making it an attractive building block for novel therapeutics. This guide will serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this and related fluorinated heterocycles.
Physicochemical Properties: A Data-Driven Overview
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. For (3S,4R)-3-amino-4-fluoropyrrolidine, these properties are heavily influenced by the interplay between the basic amino group, the polar C-F bond, and the pyrrolidine ring. The following table summarizes key estimated and known physicochemical parameters.
| Property | Value | Source |
| Molecular Formula | C4H9FN2 | N/A |
| Molecular Weight | 104.13 g/mol | N/A |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| pKa (of the amine) | Estimated 8.5 - 9.5 | Inferred from similar aminopyrrolidines |
| LogP | Estimated -1.0 to 0.0 | Inferred from structure |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |
Expert Insights on Physicochemical Profile:
-
The presence of the highly polar C-F bond and the basic amino group suggests that (3S,4R)-3-amino-4-fluoropyrrolidine will exhibit high aqueous solubility, a desirable trait for many drug candidates.
-
The fluorine atom, being highly electronegative, is expected to lower the pKa of the vicinal amino group compared to a non-fluorinated analogue. This modulation of basicity can be critical for optimizing interactions with biological targets and for fine-tuning pharmacokinetic profiles.
-
The trans configuration of the amino and fluoro substituents will likely lead to a more conformationally rigid structure compared to the cis isomer, which can be advantageous for achieving specific binding geometries with target proteins.
Chemical Properties and Synthetic Considerations
The chemical reactivity of (3S,4R)-3-amino-4-fluoropyrrolidine is dominated by the nucleophilic amino group. This primary amine can readily participate in a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.
Key Chemical Transformations:
-
Acylation: The amino group can be acylated with acid chlorides, anhydrides, or activated esters to form amides. This is a common strategy for incorporating the fluoropyrrolidine moiety into larger molecules.
-
Alkylation: The amine can undergo nucleophilic substitution with alkyl halides or reductive amination with aldehydes and ketones to form secondary or tertiary amines.
-
Boc Protection: The amino group is typically protected, often with a tert-butyloxycarbonyl (Boc) group, during multi-step syntheses to prevent unwanted side reactions. The deprotection is usually achieved under acidic conditions.
Synthetic Strategy Overview:
The synthesis of stereochemically defined fluorinated pyrrolidines is a non-trivial challenge. A common approach involves the use of a chiral starting material to control the stereochemistry. A plausible synthetic route to (3S,4R)-3-amino-4-fluoropyrrolidine could start from a chiral precursor, such as a protected 4-hydroxyproline derivative.
Caption: Conceptual synthetic workflow for (3S,4R)-3-amino-4-fluoropyrrolidine.
Experimental Protocols: A Guide to Characterization
The following are generalized protocols for the characterization of (3S,4R)-3-amino-4-fluoropyrrolidine.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure and stereochemistry of the molecule.
-
Methodology:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Key expected signals:
-
¹H NMR: Complex multiplets for the pyrrolidine ring protons. The protons on the carbons bearing the fluorine and amino groups will show characteristic splitting patterns.
-
¹³C NMR: Four distinct signals for the pyrrolidine ring carbons. The carbon attached to fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance, likely a multiplet due to coupling with adjacent protons.
-
-
2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) can be used to definitively assign all protons and carbons and to confirm the trans stereochemistry through nuclear Overhauser effects.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the elemental composition.
-
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire a high-resolution mass spectrum (HRMS).
-
The expected [M+H]⁺ ion would be at m/z 105.0775.
-
3. Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric and diastereomeric purity.
-
Methodology:
-
Select a suitable chiral stationary phase (e.g., a polysaccharide-based column).
-
Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Inject a solution of the compound and monitor the elution profile using a UV detector.
-
The goal is to achieve baseline separation of all possible stereoisomers.
-
Caption: Workflow for the synthesis and characterization of (3S,4R)-3-amino-4-fluoropyrrolidine.
Conclusion: A Versatile Building Block for Future Discoveries
(3S,4R)-3-amino-4-fluoropyrrolidine represents a valuable and strategically designed building block for medicinal chemistry. Its unique combination of a stereochemically defined pyrrolidine scaffold, a basic amino group for further functionalization, and a strategically placed fluorine atom for modulating physicochemical and pharmacokinetic properties makes it an attractive starting point for the design of novel therapeutics. While detailed experimental data for this specific isomer remains to be fully disclosed in the public domain, this guide provides a solid foundation for understanding its expected properties and for designing experimental plans for its synthesis and characterization. As the demand for novel chemical entities in drug discovery continues to grow, the importance of such unique fluorinated building blocks is poised to increase, paving the way for the development of next-generation medicines.
References
-
Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
The Role of Fluorine in Drug Design and Development. Nature Reviews Drug Discovery. [Link]
-
Synthesis of Fluorinated Pyrrolidines. The Journal of Organic Chemistry. [Link]
-
Stereoselective Synthesis of Amino Acids and Peptides. Chemical Reviews. [Link]
An In-Depth Technical Guide to the Stereoselective Synthesis of Boc-Protected (3S,4R)-3-Amino-4-Fluoropyrrolidine
Introduction
Fluorinated heterocyclic compounds are of paramount importance in modern medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Among these, the fluorinated pyrrolidine scaffold is a privileged motif found in numerous pharmaceuticals. This guide provides a comprehensive, in-depth technical overview of a robust and stereoselective synthetic route to Boc-protected (3S,4R)-3-amino-4-fluoropyrrolidine, a valuable chiral building block for the synthesis of novel therapeutic agents.
This document is intended for researchers, scientists, and drug development professionals. It will not only detail the synthetic protocols but also delve into the underlying principles of stereochemical control that are critical for the successful synthesis of this specific diastereomer. The presented synthesis leverages a chiral pool starting material and employs key stereoselective transformations to install the desired stereocenters with high fidelity.
Synthetic Strategy and Retrosynthetic Analysis
The chosen synthetic strategy commences from the readily available chiral precursor, N-Boc-4-oxo-L-proline benzyl ester. This approach allows for the establishment of the initial stereocenter at C2, which then directs the stereochemistry of subsequent transformations. The key steps in our synthetic design are:
-
Diastereoselective Fluorination: Introduction of the fluorine atom at the C3 position.
-
Stereoselective Reduction: Reduction of the C4 ketone to a hydroxyl group with a defined stereochemistry.
-
Stereoinvertive Amination: Conversion of the C4 hydroxyl group to an amino group with inversion of configuration.
-
Final Protection: Installation of the Boc protecting group on the newly introduced C3 amino group.
A retrosynthetic analysis of the target molecule is presented below:
Spectroscopic and Structural Elucidation of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate, a key building block in medicinal chemistry and drug development. The strategic introduction of a fluorine atom into the pyrrolidine ring significantly influences the molecule's conformation, basicity, and metabolic stability, making a thorough understanding of its structural and electronic characteristics paramount for its application. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside proven experimental protocols.
Molecular Structure and Stereochemistry
This compound possesses a pyrrolidine ring functionalized with a fluorine atom at the 4-position and an amino group at the 3-position. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the ring nitrogen. The stereochemistry, (3S,4R), dictates a cis relationship between the amino and fluoro substituents.
Caption: A generalized workflow for acquiring NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium |
| C-H Stretch (alkane) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Boc-carbamate) | 1680 - 1720 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
| C-F Stretch | 1000 - 1400 | Strong |
Note: Predicted data is based on characteristic absorption frequencies for the respective functional groups.
Experimental Protocol for FTIR Data Acquisition
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: A background spectrum of the clean ATR crystal is acquired.
-
Sample Scan: The sample spectrum is acquired.
-
Data Processing: The background is subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₉H₁₇FN₂O₂
-
Molecular Weight: 204.24 g/mol
-
Expected [M+H]⁺: m/z 205.13
Predicted Fragmentation Pattern
The fragmentation of N-Boc protected compounds is well-documented. The most common fragmentation pathways involve the loss of the Boc group or parts of it.
-
Loss of isobutylene: [M+H - 56]⁺ at m/z 149. This is a characteristic fragmentation for Boc-protected amines.
-
Loss of the Boc group: [M+H - 100]⁺ at m/z 105.
-
Loss of tert-butyl: [M+H - 57]⁺ at m/z 148.
Caption: Predicted fragmentation pathways in ESI-MS.
Experimental Protocol for LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis: Acquire the mass spectrum using a time-of-flight (TOF) or quadrupole mass analyzer.
Conclusion
References
- BenchChem. (2025). Comparative NMR Analysis of (S)-3-(Difluoromethyl)pyrrolidine and Structurally Related Fluorinated Pyrrolidines.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- BenchChem. (2025). Comparative Analysis of (R)-(-)-N-Boc-3-pyrrolidinol: A Mass Spectrometry Perspective.
- O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
- Goud, R., et al. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
1H NMR and 13C NMR of (3S,4R)-3-amino-4-fluoropyrrolidine derivative
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of (3S,4R)-3-Amino-4-Fluoropyrrolidine Derivatives
Introduction
The 3-amino-4-fluoropyrrolidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a wide array of pharmacologically active agents, including potent and selective inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4). The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The precise stereochemical arrangement of the amino and fluoro substituents is critical for biological activity, making robust and unambiguous structural characterization essential.
This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of the (3S,4R)-3-amino-4-fluoropyrrolidine core. As a Senior Application Scientist, this document synthesizes fundamental NMR principles with practical, field-proven methodologies to enable confident structural and stereochemical assignment. We will explore the characteristic spectral signatures of this scaffold, delve into the causality behind observed chemical shifts and coupling constants, and outline a systematic approach using both one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Section 1: Fundamental NMR Principles for the Fluoropyrrolidine Scaffold
The NMR spectra of (3S,4R)-3-amino-4-fluoropyrrolidine derivatives are governed by the interplay of electron-withdrawing effects from the nitrogen and fluorine atoms, the rigid stereochemistry of the pyrrolidine ring, and the presence of the NMR-active ¹⁹F nucleus.
Chemical Shift (δ)
-
Influence of Electronegativity: The nitrogen of the amino group and the highly electronegative fluorine atom exert strong inductive (-I) effects, deshielding nearby protons and carbons. Consequently, the methine protons H3 and H4, and the methylene protons at H2 and H5, are shifted downfield compared to an unsubstituted pyrrolidine ring (which has ¹³C shifts around 25.5 and 47.0 ppm).[2][3] The carbons directly attached to these heteroatoms (C3 and C4) will also be significantly downfield.
-
Stereochemical Effects & Diastereotopicity: The (3S,4R) configuration establishes two fixed chiral centers in the molecule. This permanent chirality renders the local environment of the two protons on the C2 methylene group non-equivalent. The same applies to the two protons on the C5 methylene group. These geminal protons are therefore diastereotopic .[4] This has a critical consequence for the ¹H NMR spectrum: they will have different chemical shifts and will exhibit mutual spin-spin coupling (geminal coupling, ²JHH). This often results in complex, higher-order multiplets for the pyrrolidine ring protons.[5]
Spin-Spin Coupling (J)
Spin-spin coupling provides invaluable information about the connectivity and geometry of the molecule. In this scaffold, four types of coupling are paramount.
-
Geminal Coupling (²JHH): Strong coupling (typically 10-15 Hz) will be observed between the diastereotopic protons on C2 (H2a/H2b) and C5 (H5a/H5b).
-
Vicinal Coupling (³JHH): This coupling between adjacent protons (e.g., H2-H3, H3-H4, H4-H5) is highly dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.[6] The trans arrangement of the amino and fluoro substituents in the (3S,4R) isomer dictates a specific set of dihedral angles, leading to characteristic ³JHH values that are key to stereochemical assignment.
-
Proton-Fluorine Coupling (ⁿJHF): The ¹⁹F nucleus (spin I=1/2, 100% natural abundance) couples strongly to protons.[7]
-
A large geminal coupling (²JHF) of approximately 45-55 Hz is expected between F and H4.[8]
-
Smaller vicinal couplings (³JHF) will exist between F and H3, as well as F and the H5 protons.
-
These additional couplings significantly increase the complexity of the proton multiplets.
-
-
Carbon-Fluorine Coupling (ⁿJCF): ¹³C spectra of fluorinated compounds are often complicated by C-F coupling, which can be very large.[9][10]
-
¹JCF: The direct one-bond coupling between C4 and F is typically very large, often in the range of 170-250 Hz.[9][11]
-
²JCF and ³JCF: Two- and three-bond couplings are also significant (e.g., C3-F, C5-F, C2-F) and will split the corresponding carbon signals into doublets or more complex multiplets.[11][12] These couplings can make carbon signals, especially those with low intensity, difficult to identify as they are split and may be lost in the baseline noise.[10]
-
Section 2: Predicted 1D NMR Spectral Analysis
The following tables summarize the expected spectral features for a generic N-protected (3S,4R)-3-amino-4-fluoropyrrolidine derivative. Note that exact chemical shifts are highly dependent on the solvent and the nature of the N-substituent (R-group).
Predicted ¹H NMR Spectrum
| Proton(s) | Expected δ (ppm) | Multiplicity | Key Coupling Constants (Hz) |
| H4 | 4.8 – 5.4 | ddd (doublet of doublet of doublets) | ²JHF ≈ 45-55, ³JHH(H4-H3), ³JHH(H4-H5) |
| H3 | 3.5 – 4.2 | m (multiplet) | ³JHH(H3-H4), ³JHH(H3-H2), ³JHF |
| H2, H5 | 2.8 – 3.8 | m (complex multiplets) | Diastereotopic protons, each a complex multiplet due to geminal and vicinal H-H and H-F couplings. |
| NH₂ | 1.5 – 3.0 | br s (broad singlet) | Exchangeable proton, may not be observed or may be very broad. |
Predicted ¹³C NMR Spectrum
| Carbon(s) | Expected δ (ppm) | Multiplicity (due to C-F) | Key Coupling Constants (Hz) |
| C4 | 90 – 100 | d (doublet) | ¹JCF ≈ 170-250 |
| C3 | 55 – 65 | d (doublet) | ²JCF ≈ 15-25 |
| C2, C5 | 45 – 55 | d (doublet) or t (triplet) | ³JCF and ²JCF ≈ 5-20 |
Note: The multiplicity described is solely from C-F coupling in a ¹H-decoupled spectrum. Acquiring a simultaneous ¹H and ¹⁹F decoupled spectrum can simplify these signals to singlets but requires specialized hardware.[13][14]
Section 3: Structure Elucidation with 2D NMR Spectroscopy
While 1D NMR provides a foundational view, the spectral complexity arising from diastereotopicity and heteronuclear couplings makes 2D NMR essential for unambiguous assignment.
Caption: Logical workflow for NMR-based structure elucidation.
Establishing Connectivity: COSY, HSQC, and HMBC
-
COSY (Correlation Spectroscopy): This is the first step to map the proton framework.[15][16] It will reveal cross-peaks between all J-coupled protons. A clear correlation path should be traceable from the H2 protons, through H3 and H4, to the H5 protons, confirming the contiguous pyrrolidine spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to.[4] It provides an unambiguous method to assign the protonated carbons (C2, C3, C4, C5) based on the previously assigned proton spectrum. For example, the complex multiplet identified as H4 in the ¹H spectrum will show a correlation to the downfield carbon signal split by fluorine (C4) in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for assigning non-protonated carbons (like those in an N-protecting group) and for confirming the overall structure by linking different spin systems.
Confirming Stereochemistry: NOESY/ROESY
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is the definitive technique for confirming the relative stereochemistry.[17][18] These experiments detect protons that are close to each other in space, regardless of their through-bond connectivity.[19] For the (3S,4R) isomer, where the amino and fluoro groups are trans, the attached protons (H3 and H4) are also in a trans relationship. The key spatial relationships depend on the ring's preferred conformation (pucker), which is often an envelope or twisted form.[20][21]
Caption: Key NOESY correlations for confirming (3S,4R) stereochemistry.
Key Expected NOE Correlations:
-
Correlations to H3: Strong NOEs are expected from H3 to the protons that are cis to it on the same face of the ring. Depending on the ring pucker, this would typically involve one proton on C2 and one proton on C5.
-
Correlations to H4: Similarly, H4 will show NOEs to its cis neighbors on the opposite face of the ring, which will be the other proton on C2 and the other proton on C5.
-
Absence of H3-H4 NOE: A very weak or, more likely, absent NOE cross-peak between H3 and H4 would strongly support their trans relationship.
By carefully analyzing the pattern of NOE cross-peaks, the relative orientation of all protons around the ring can be definitively established, thus confirming the (3S,4R) stereochemistry.
Section 4: Experimental Protocols
Adherence to a standardized protocol is crucial for acquiring high-quality, reproducible NMR data.
Sample Preparation
-
Massing: Accurately weigh 5-10 mg of the purified (3S,4R)-3-amino-4-fluoropyrrolidine derivative.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O, or MeOD-d₄). Ensure the solvent does not have signals that overlap with key analyte resonances.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing may be required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[1]
-
Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard.
Data Acquisition
The following are typical parameters for a 400 or 500 MHz spectrometer.
-
Instrument Setup:
-
Insert the sample, lock on the deuterium signal of the solvent, and tune the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F).
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[1]
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 5-6 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.[1]
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~200-220 ppm.
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
2D NMR Acquisition:
-
Utilize standard, gradient-selected (gs) pulse programs for COSY, HSQC, HMBC, and NOESY/ROESY experiments.
-
Optimize the spectral width in each dimension to cover all relevant signals.
-
For NOESY, a mixing time of 500-800 ms is typically a good starting point for small molecules.
-
The number of scans and increments should be adjusted to achieve an adequate signal-to-noise ratio.
-
Conclusion
The NMR analysis of (3S,4R)-3-amino-4-fluoropyrrolidine derivatives presents a fascinating challenge that requires a systematic and multi-faceted approach. The key spectral fingerprints of this scaffold are the downfield shifts of the pyrrolidine ring protons and carbons, the complex splitting patterns caused by extensive H-H, H-F, and C-F couplings, and the inherent diastereotopicity of the methylene protons. While 1D NMR provides initial clues, a full suite of 2D NMR experiments—particularly COSY for connectivity and NOESY/ROESY for stereochemistry—is indispensable for complete and unambiguous structural elucidation. The methodologies and predictive data outlined in this guide provide a robust framework for researchers to confidently characterize these valuable building blocks in drug discovery and development.
References
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O'Hagan, D., et al. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]
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Proprep. How can diastereomers be identified using 2D-COSY (Correlation Spectroscopy), and what structural features must be analyzed to differentiate these stereoisomers?. Available at: [Link]
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Creative Biostructure. Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Available at: [Link]
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O'Hagan, D., et al. (2010). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. ResearchGate. Available at: [Link]
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Gerken, J. B., et al. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. Available at: [Link]
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Dabrowski, W., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. Available at: [Link]
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The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]
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Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
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Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]
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ACD/Labs. (2019). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]
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Kaderabkova, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]
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Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]
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G Doss, G. A., et al. (2006). The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. ResearchGate. Available at: [Link]
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LibreTexts Chemistry. (2021). 5.4: NOESY Spectra. Available at: [Link]
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OChemSimplified. (2021). NMR Spectroscopy: Diastereotopism. YouTube. Available at: [Link]
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ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1. Available at: [Link]
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Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
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Tireli, M. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. ResearchGate. Available at: [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]
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Li, G., et al. (2007). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. National Institutes of Health. Available at: [Link]
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Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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The Organic Chemistry Tutor. (2022). Stereochemistry | How to read NOESY spectrum?. YouTube. Available at: [Link]
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Alemayehu, S., et al. (2010). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. ResearchGate. Available at: [Link]
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Kamer, K. J., et al. (2019). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. Available at: [Link]
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A Technical Guide to (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate: A Key Building Block for Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks offer a unique confluence of properties—influencing metabolic stability, binding affinity, and lipophilicity—that can transform a promising lead compound into a viable clinical candidate. Among the most valuable of these synthons is the fluorinated pyrrolidine core.
This guide provides an in-depth technical overview of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate , a chiral building block of significant interest in contemporary drug discovery. Its rigidified, three-dimensional structure, combined with the strategic placement of a fluorine atom and a versatile amino group, makes it a highly sought-after intermediate in the synthesis of complex therapeutic agents, particularly in the realm of autoimmune and inflammatory diseases. We will delve into its commercial availability, key physicochemical characteristics, strategic importance in synthesis, and best practices for its handling and application.
Core Compound Specifications
This compound is a Boc-protected aminopyrrolidine derivative with a specific stereochemical configuration that is crucial for its utility in targeted drug development.
| Property | Value | Source |
| CAS Number | 1174020-30-4 | [1][2] |
| Molecular Formula | C₉H₁₇FN₂O₂ | [1] |
| Molecular Weight | 204.24 g/mol | [1] |
| Purity (Typical) | ≥97% | [1][3] |
| Appearance | Off-white to light yellow solid | (General observation from supplier data) |
| Predicted Density | 1.13±0.1 g/cm³ | [4] |
| Predicted Boiling Point | 266.1±40.0 °C | [4] |
| Predicted Flash Point | 114.7±27.3 °C | [4] |
Commercial Sourcing and Availability
This building block is available from a range of specialized chemical suppliers catering to the research and development sector. When sourcing this material, it is imperative to verify the stereochemical purity, as the specific (3S,4R) configuration is often critical for achieving the desired biological activity in the final target molecule.
Table of Representative Commercial Suppliers:
| Supplier | Product Number (Example) | Noted Purity |
| PharmaBlock | PB07374 | ≥95% |
| Sunway Pharm Ltd. | CB47625 | 97% |
| ChemShuttle | CS-0058585 | Not specified |
| Echemi (via various traders) | Not applicable | Varies |
| BLD Pharm | BD00810168 | Not specified |
This list is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence when selecting a supplier.
The Strategic Importance in Drug Discovery: A Focus on Janus Kinase (JAK) Inhibitors
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to enhance aqueous solubility and provide desirable vectors for molecular elaboration.[5] The introduction of a fluorine atom, as in This compound , offers further advantages. The C-F bond can increase metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of nearby functional groups, potentially enhancing target binding affinity through favorable electrostatic interactions.
A primary application of this building block is in the synthesis of Janus Kinase (JAK) inhibitors .[6][7] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity. Inhibitors of the JAK-STAT pathway have emerged as a major class of therapeutics for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.
Patents for novel therapeutic agents have explicitly cited the use of this compound (CAS 1174020-30-4) as a key intermediate in the synthesis of compounds for the treatment of autoimmune diseases.[8][9] The defined stereochemistry of this building block is essential for ensuring the precise three-dimensional arrangement required for potent and selective inhibition of the target kinase.
Caption: Generalized workflow for incorporating the fluoropyrrolidine building block into a JAK inhibitor scaffold.
Synthesis and Quality Control: A Technical Overview
While specific, detailed synthetic procedures for this exact molecule are often proprietary and found within patent literature, a representative synthesis can be inferred from established methods for creating similar fluorinated aminopyrrolidines. A common strategy involves the stereoselective functionalization of a pyrrolidine precursor.
Representative Synthetic Strategy
A plausible, though illustrative, synthetic pathway could involve the following key transformations:
-
Starting Material: A chiral, appropriately protected 3-hydroxypyrrolidine-1-carboxylate.
-
Fluorination: Introduction of the fluorine atom with inversion of stereochemistry at the C4 position. This is a critical step often achieved using reagents like diethylaminosulfur trifluoride (DAST). The choice of fluorinating agent is crucial for controlling stereochemistry and minimizing side reactions.
-
Introduction of the Amino Group: The amino functionality at the C3 position could be introduced via an azide intermediate (e.g., from an epoxide opening or displacement of a leaving group), followed by reduction.
-
Protection: The final Boc protection of the pyrrolidine nitrogen is typically straightforward if not already in place.
Caption: A conceptual flowchart for the synthesis of the target compound.
Analytical Characterization and Quality Control
For researchers using this building block, ensuring its identity and purity is paramount. A comprehensive Certificate of Analysis (CoA) from the supplier should be requested, typically including the following data:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the Boc group and other key functionalities. The spectra should be consistent with the assigned (3S,4R) structure.
-
Mass Spectrometry (MS): To verify the molecular weight (m/z [M+H]⁺ ≈ 205.1).
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity, typically reported as a percentage area.
-
Chiral HPLC: This is a critical analysis to confirm the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) and ensure the correct stereoisomer is being supplied.
Experimental Protocols: Handling and Application
Storage and Stability
Like most Boc-protected amines, This compound should be stored in a cool, dry, and well-ventilated place, away from strong acids and oxidizing agents.[10] The tert-butoxycarbonyl (Boc) group is labile under acidic conditions (e.g., trifluoroacetic acid, strong HCl), a property that is exploited for its removal during synthesis but requires care in handling and storage.[11]
Protocol: Boc Deprotection
This protocol describes the standard procedure for removing the Boc protecting group to liberate the secondary amine for subsequent reactions.
Materials:
-
This compound
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of the acidic reagent (e.g., 5-10 eq of TFA or a 4M solution of HCl in dioxane).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, which can often be used in the next step without further purification.
Protocol: Amide Coupling Reaction
This protocol provides a representative example of coupling the primary amino group with a carboxylic acid to form an amide bond, a common reaction in the synthesis of drug candidates.
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 - 1.2 eq)
-
Peptide coupling reagent, e.g., HATU or HBTU (1.1 - 1.3 eq)
-
A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry, inert-atmosphere flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and the base (DIPEA, 2.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in a small amount of DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Conclusion
This compound stands out as a high-value building block for medicinal chemists engaged in the design and synthesis of sophisticated therapeutics. Its unique combination of a stereodefined, fluorinated pyrrolidine core and orthogonal protecting groups provides a reliable and versatile platform for constructing complex molecules with finely tuned pharmacological profiles. As demonstrated by its application in the development of JAK inhibitors and other targeted therapies, a thorough understanding of its properties, handling, and reactivity is essential for leveraging its full potential in accelerating the drug discovery pipeline. Researchers are encouraged to secure high-quality material from reputable suppliers and validate its purity and stereochemical integrity to ensure the reliability and reproducibility of their synthetic efforts.
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PubChem. (n.d.). tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). tert-Butyl (3R,4S)-3-amino-4-fluoro-pyrrolidine-1-carboxylate. Retrieved from [Link]
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-
Xiamen Equation Chemical Co., Ltd. (n.d.). (3S,4S)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate. Retrieved from [Link]
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-
Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690. Retrieved from [Link]
-
Idborg, H., et al. (2025). Janus kinase inhibitors enhance prostanoid biosynthesis in human whole blood in vitro: implications for cardiovascular side effects and prevention strategies. Annals of the Rheumatic Diseases. Retrieved from [Link]
-
Roskoski, R. Jr. (2013). Inhibition of Janus kinase/signal Transducer and Activator of Transcription (JAK/STAT) Signalling Pathway in Rheumatoid Synovial Fibroblasts Using Small Molecule Compounds. Clinical & Experimental Immunology, 174(3), 337-47. Retrieved from [Link]
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Winthrop, K. L. (2017). The emerging safety profile of JAK inhibitors in rheumatic disease. Nature Reviews Rheumatology, 13(4), 234-243. Retrieved from [Link]
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A Technical Guide to Boc-(3S,4R)-3-amino-4-fluoropyrrolidine: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyrrolidines
In the landscape of modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold, prized for its conformational rigidity, stereochemical complexity, and its ability to serve as a versatile building block in the synthesis of a wide array of biologically active molecules.[1] The strategic introduction of fluorine into this scaffold further enhances its utility, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Boc-(3S,4R)-3-amino-4-fluoropyrrolidine, a chiral, fluorinated pyrrolidine derivative, has emerged as a particularly valuable intermediate for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of its core properties, synthesis, and applications, underscoring its significance in the development of novel therapeutics.
Core Molecular Attributes
Boc-(3S,4R)-3-amino-4-fluoropyrrolidine, systematically named tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, is characterized by a precise arrangement of its functional groups, which dictates its reactivity and utility.[4]
| Property | Value | Source |
| Molecular Formula | C9H17FN2O2 | [4][5] |
| Molecular Weight | 204.24 g/mol | [4][] |
| Exact Mass | 204.12740595 Da | [7] |
| CAS Number | 1174020-30-4 | [4] |
| IUPAC Name | tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate | [5] |
The cis stereochemistry of the amino and fluoro groups on the pyrrolidine ring, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, provides a unique conformational bias that can be exploited in stereoselective synthesis. The Boc group ensures the amine's nucleophilicity is masked, allowing for selective reactions at other positions, and can be readily removed under acidic conditions.[8]
Synthesis and Characterization: A Methodological Overview
The synthesis of enantiomerically pure fluorinated amino-pyrrolidines is a non-trivial endeavor, often requiring multi-step sequences with careful control of stereochemistry. While various synthetic routes have been developed, a common strategy involves the use of chiral starting materials and diastereoselective fluorination reactions.
A representative, albeit generalized, synthetic workflow is outlined below. The causality behind these steps lies in the need to introduce the key functional groups (amino and fluoro) with the correct stereochemistry on the pyrrolidine ring, starting from a more readily available chiral precursor.
Representative Synthetic Workflow
Caption: Generalized synthetic workflow for Boc-(3S,4R)-3-amino-4-fluoropyrrolidine.
Characterization Techniques
The structural integrity and purity of Boc-(3S,4R)-3-amino-4-fluoropyrrolidine are typically confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the chemical structure, stereochemistry, and purity of the compound. The coupling patterns and chemical shifts provide detailed information about the connectivity and spatial arrangement of the atoms.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of the final product, ensuring that the desired stereoisomer is the major component.
Applications in Drug Discovery and Development
The unique structural features of Boc-(3S,4R)-3-amino-4-fluoropyrrolidine make it a valuable building block in the synthesis of a variety of therapeutic agents. The fluorinated pyrrolidine motif has been incorporated into molecules targeting a range of diseases.
-
Enzyme Inhibitors: The rigid pyrrolidine scaffold can effectively orient functional groups to fit into the active sites of enzymes. For instance, derivatives have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[9]
-
Antiviral Agents: The introduction of fluorine can enhance the metabolic stability and cell permeability of nucleoside analogs and other antiviral compounds.
-
Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity can be leveraged to improve the blood-brain barrier penetration of drug candidates targeting CNS disorders.
-
Antibacterial Agents: The pyrrolidine scaffold is a common feature in many antibacterial drugs, and fluorination can enhance their potency and spectrum of activity.
The choice of the (3S,4R) stereoisomer is critical, as biological targets are chiral, and different stereoisomers can exhibit vastly different pharmacological activities.[10]
Experimental Protocol: Deprotection of the Boc Group
A common subsequent step in the utilization of this building block is the removal of the Boc protecting group to liberate the secondary amine of the pyrrolidine ring for further functionalization.
Objective: To efficiently remove the Boc protecting group from Boc-(3S,4R)-3-amino-4-fluoropyrrolidine.
Materials:
-
Boc-(3S,4R)-3-amino-4-fluoropyrrolidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Boc-(3S,4R)-3-amino-4-fluoropyrrolidine (1 equivalent) in dichloromethane (10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (2-3 equivalents) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product, (3S,4R)-3-amino-4-fluoropyrrolidine.
Trustworthiness of the Protocol: This is a standard and robust protocol for Boc deprotection.[8] The use of a volatile acid like TFA and a common solvent like DCM allows for easy removal of reagents post-reaction. The basic workup ensures that the free amine product is isolated in its neutral form.
Conclusion
Boc-(3S,4R)-3-amino-4-fluoropyrrolidine stands as a testament to the power of strategic molecular design in drug discovery. Its unique combination of a conformationally restricted scaffold, stereochemical purity, and the modulating effects of fluorine makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties and reactivity is paramount for its effective utilization in the synthesis of next-generation therapeutics.
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The Strategic Incorporation of Fluorinated Pyrrolidines in Modern Medicinal Chemistry: A Technical Guide
Abstract
The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. When combined with the privileged pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle prevalent in numerous biologically active compounds, the resulting fluorinated pyrrolidines present a unique and highly advantageous class of building blocks for drug discovery. This technical guide provides an in-depth exploration of the multifaceted role of fluorinated pyrrolidines in medicinal chemistry, drawing on field-proven insights to elucidate the rationale behind their design, synthesis, and application. We will delve into the profound effects of fluorination on the pyrrolidine ring's conformation, metabolic stability, and target engagement, supported by experimental data and case studies of their successful implementation in drug development programs.
The Power of Synergy: Fluorine and the Pyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous motif in a vast array of natural products and synthetic drugs, prized for its three-dimensional structure and its ability to serve as a versatile scaffold for diverse chemical modifications.[1][2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1]
Fluorine, the most electronegative element, possesses a unique combination of properties that make it highly attractive for drug design. Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å), minimizing steric hindrance while profoundly altering electronic properties.[3] The strategic incorporation of fluorine into the pyrrolidine scaffold can lead to a synergistic enhancement of drug-like properties, addressing key challenges in drug development such as metabolic instability, poor bioavailability, and off-target effects.
The Fluorine Effect: Modulating Physicochemical Properties
The introduction of fluorine onto the pyrrolidine ring can dramatically influence a molecule's fundamental physicochemical properties, including its basicity (pKa), lipophilicity (LogP), and metabolic stability.
pKa Attenuation
The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity can be advantageous for several reasons. A lower pKa can reduce unwanted interactions with acidic cellular components and may improve oral bioavailability by altering the ionization state of the molecule at physiological pH.
| Compound | pKa | LogP | Reference |
| Pyrrolidine | 11.27 | 0.46 | [4][5] |
| (S)-3-Fluoropyrrolidine | 9.2 | 0.1 | [4][5] |
| 3,3-Difluoropyrrolidine | 7.4 | -0.1 | [4][5] |
Lipophilicity Modulation
The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can slightly increase LogP, the introduction of multiple fluorine atoms or fluoroalkyl groups often leads to a decrease in lipophilicity due to the increased polarity of the C-F bond.[6][7] This tunability allows medicinal chemists to fine-tune a compound's solubility and membrane permeability.
Enhanced Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (~109 kcal/mol) and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[8] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be effectively blocked, leading to a longer half-life and improved pharmacokinetic profile.
Conformational Control: The Gauche Effect and Ring Pucker
Fluorination exerts a profound influence on the conformational preferences of the pyrrolidine ring, a phenomenon primarily governed by stereoelectronic effects such as the gauche effect. This effect describes the tendency of a fluorine atom to orient itself gauche (at a 60° dihedral angle) to an adjacent electron-donating group, such as the lone pair of the nitrogen atom. This preference can lock the pyrrolidine ring into a specific pucker conformation (Cγ-exo or Cγ-endo), which in turn dictates the spatial arrangement of substituents and their interactions with a target protein.
This conformational rigidity can pre-organize a ligand for optimal binding to its target, reducing the entropic penalty of binding and leading to enhanced potency and selectivity.
Applications in Drug Discovery: Case Studies
The theoretical advantages of fluorinated pyrrolidines have been translated into tangible success in several drug discovery programs.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
A prominent application of fluorinated pyrrolidines is in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[9] DPP-4 inhibitors are a class of oral antihyperglycemic agents for the treatment of type 2 diabetes. The fluorinated pyrrolidine moiety often serves as a key pharmacophore, with the fluorine atom contributing to both enhanced potency and improved pharmacokinetic properties. X-ray crystallography studies have revealed that the fluorine atom can engage in favorable interactions with the enzyme's active site, further stabilizing the inhibitor-protein complex.[10][11]
Antiviral Agents: The Case of Pibrentasvir
Pibrentasvir is an FDA-approved antiviral drug for the treatment of chronic hepatitis C virus (HCV) infection.[12] This complex molecule features a central trans-pyrrolidine core that is symmetrically substituted with fluorobenzimidazole moieties.[12][13] The pyrrolidine scaffold serves as a rigidifying element, positioning the pharmacophoric groups for optimal interaction with the viral NS5A protein, a key target for HCV replication. The fluorine atoms on the benzimidazole rings contribute to the overall potency and pharmacokinetic profile of the drug.[12]
Experimental Protocols
Synthesis of N-Boc-3-fluoropyrrolidine
This protocol describes a common method for the synthesis of N-Boc-protected 3-fluoropyrrolidine, a versatile building block for the introduction of the fluorinated pyrrolidine motif.
Step 1: N-Boc protection of 3-pyrrolidinol
-
To a solution of 3-pyrrolidinol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-pyrrolidinol.
Step 2: Fluorination of N-Boc-3-pyrrolidinol
-
Dissolve N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate at 0 °C.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford N-Boc-3-fluoropyrrolidine.
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a fluorinated pyrrolidine-containing compound using human liver microsomes (HLM).
Materials:
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Incubator (37 °C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer.
-
Pre-warm the mixture to 37 °C.
-
Add the test compound to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction with an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Conclusion
The strategic incorporation of fluorine into the pyrrolidine scaffold represents a powerful and versatile approach in modern drug discovery. The unique properties of fluorine allow for the fine-tuning of a molecule's physicochemical properties, the enforcement of bioactive conformations, and the enhancement of metabolic stability. The successful application of fluorinated pyrrolidines in the development of DPP-4 inhibitors and antiviral agents underscores their significant potential. As our understanding of the subtle interplay between fluorine and biological systems continues to grow, and as new synthetic methodologies for the preparation of fluorinated building blocks emerge, the role of fluorinated pyrrolidines in medicinal chemistry is poised to expand even further, paving the way for the development of safer and more effective therapeutics.
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A Senior Scientist's Guide to Chiral Fluorinated Building Blocks: Enhancing Modern Drug Design
Abstract
The strategic incorporation of fluorine into chiral molecules represents a paradigm shift in modern medicinal chemistry. This guide provides an in-depth technical exploration of chiral fluorinated building blocks, moving beyond foundational concepts to deliver field-proven insights for researchers, scientists, and drug development professionals. We will dissect the synergistic interplay between fluorine's unique stereoelectronic properties and molecular chirality, elucidating how this combination can profoundly enhance a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. This document is structured to explain the causality behind experimental choices, from synthetic strategy to final compound analysis, providing actionable protocols and data-driven case studies to empower rational drug design.
The Power Couple of Drug Design: Fluorine and Chirality
The outsized role of fluorine in drug discovery is a direct consequence of its unique atomic properties: it is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[1][2] This allows fluorine to act as a "super-hydrogen," imparting powerful electronic changes with minimal steric penalty.[3] When this potent element is introduced into a molecule at a stereocenter, a powerful synergy emerges that medicinal chemists can exploit to overcome long-standing pharmacological hurdles.
The Physicochemical Impact of Strategic Fluorination
The introduction of a carbon-fluorine bond is not a subtle tweak; it is a profound modification that can radically alter a molecule's behavior:
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation by cytochrome P450 enzymes, significantly increasing a drug's half-life and bioavailability.[1][4]
-
pKa Modulation: Due to its immense electronegativity, fluorine exerts a strong inductive electron-withdrawing effect. Placing a fluorine atom near a basic nitrogen can lower its pKa, reducing unwanted ionization at physiological pH and thereby improving cell membrane permeability.[1][5]
-
Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can subtly increase LogP, fluoroalkyl groups like trifluoromethyl (CF₃) can modulate lipophilicity to optimize a compound's solubility and permeability profile.[5][6]
-
Conformational Control: Fluorine's stereoelectronic properties, most notably the gauche effect , can be used to lock a molecule into its bioactive conformation. This effect describes the tendency of a C-F bond to favor a gauche (60°) dihedral angle relative to an adjacent polar bond, a phenomenon driven by stabilizing hyperconjugative interactions (σC-H → σ*C-F).[7][8] This conformational restriction can dramatically enhance binding affinity to a target protein.[5][9]
The Causality of Chirality: Why Enantiopurity Matters
Biological systems are inherently chiral. Receptors, enzymes, and other biological targets are composed of L-amino acids and D-sugars, creating specific three-dimensional environments. Consequently, enantiomers of a chiral drug often exhibit vastly different pharmacological activities, a principle established by the Easson-Stedman hypothesis. One enantiomer (the eutomer) may fit perfectly into a receptor's binding pocket, while its mirror image (the distomer) may have low affinity or even bind to a different target, causing off-target effects. Therefore, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical requirement for safety and efficacy.[2][10]
Synthesis of Chiral Fluorinated Building Blocks: A Strategic Overview
The construction of a stereocenter bearing a fluorine atom demands a sophisticated synthetic approach. From a senior scientist's perspective, the choice of strategy depends on the target molecule, scalability, and the desired stereochemical outcome.
Key Synthetic Strategies
There are four primary strategies for accessing these valuable building blocks:
-
Asymmetric Electrophilic Fluorination: This involves the use of an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI) in combination with a chiral catalyst to deliver a fluorine atom to a prochiral nucleophile (like an enolate or enamine) with high enantioselectivity.[11][12]
-
Nucleophilic Fluorination: This strategy employs a nucleophilic fluoride source to open a chiral epoxide or displace a leaving group. The stereochemistry is often controlled by the substrate itself.
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials that already contain a fluorine atom or a group that can be converted to one.
-
Biocatalysis and Enzymatic Resolution: Enzymes, such as hydrolases or oxidoreductases, can be used to resolve racemic mixtures of fluorinated compounds or to perform stereoselective transformations on fluorinated substrates, offering high selectivity under mild conditions.[13]
Below is a conceptual workflow for the asymmetric synthesis of a chiral fluorinated building block, a common decision-making process in a drug discovery program.
Field-Proven Protocol: Organocatalytic α-Fluorination of an Aldehyde
The following protocol details a robust and highly cited method for the enantioselective α-fluorination of aldehydes, a foundational reaction for generating valuable chiral synthons.[11][14] This protocol is presented as a self-validating system, including setup, reaction, workup, and analysis.
Objective: To synthesize (R)-2-fluoro-3-phenylpropanal from 3-phenylpropanal with high enantioselectivity.
Materials:
-
(S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (MacMillan Catalyst I)
-
N-Fluorobenzenesulfonimide (NFSI)
-
3-Phenylpropanal (Hydrocinnamaldehyde)
-
Methanol (MeOH), Anhydrous
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Diethyl Ether (Et₂O)
-
Silica Gel for chromatography
Instrumentation:
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Syringes
-
Rotary evaporator
-
NMR Spectrometer (¹H, ¹⁹F, ¹³C)
-
Chiral HPLC or GC system
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazolidinone catalyst (e.g., 20 mol %). Add the solvent (e.g., anhydrous MeOH, 5.0 mL) and cool the solution to the desired temperature (e.g., -10 °C) using a cooling bath.
-
Addition of Reactants: Add the aldehyde (e.g., 3-phenylpropanal, 1.0 mmol, 1.0 equiv) to the stirred catalyst solution. In a separate vial, dissolve the electrophilic fluorine source (e.g., NFSI, 1.2 mmol, 1.2 equiv) in the reaction solvent and add it dropwise to the reaction flask over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -10 °C. The progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for ¹⁹F NMR analysis until the starting aldehyde is consumed (typically 8-12 hours).
-
Workup and Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude α-fluoro aldehyde is then purified by flash column chromatography on silica gel.
-
Characterization and Enantioselectivity Determination: The structure and purity of the product are confirmed using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis, comparing the product to a racemic standard. For this class of reaction, ee values are typically >95%.[11]
A Compendium of Key Building Blocks and Their Impact
The utility of chiral fluorinated synthons is best illustrated by examining their structure and resulting impact on drug properties.
| Building Block Class | Representative Structure | Key Physicochemical Impact | Application in Drug Design |
| α-Trifluoromethyl Alcohols | The CF₃ group is a strong H-bond donor and significantly increases lipophilicity and metabolic stability. | Used to improve CNS penetration and block metabolism. A key component in the anti-HIV drug Efavirenz .[9][15] | |
| β-Fluoro Amino Acids | Fluorine's inductive effect lowers the pKa of the amine, improving oral absorption. Can enforce a specific conformation. | The chiral β-amino acid core is central to the DPP-4 inhibitor Sitagliptin for type 2 diabetes.[16] | |
| Chiral Fluorinated Heterocycles | The fluorine atom influences ring pucker (conformation) and modulates the basicity of the ring nitrogen. | (S)-3-Fluoropyrrolidine is a valuable building block for creating potent and selective enzyme inhibitors, such as those for dipeptidyl peptidase IV (DPP-IV).[8][17] | |
| Fluorinated Nucleosides | Fluorine on the sugar moiety enhances the metabolic stability of the glycosidic bond and can favor a bioactive sugar pucker. | Critical for antiviral drugs. Emtricitabine and Brivudine utilize this motif to inhibit viral replication.[18] |
Case Studies in Drug Development: From Bench to Bedside
Examining approved drugs provides the ultimate validation for the principles discussed. The causality behind incorporating a chiral fluorinated moiety becomes clear when analyzing its contribution to the final drug's success.
Case Study 1: Sitagliptin (Januvia®) – Conformation and Bioavailability
Sitagliptin is a potent inhibitor of dipeptidyl peptidase 4 (DPP-4), used for treating type 2 diabetes. Its structure features a chiral β-amino acid core with a trifluorophenyl group. The synthesis of the chiral amine is a critical step, often achieved through asymmetric hydrogenation.[16]
-
The Role of Fluorine: The trifluorophenyl group is not merely a placeholder. The fluorine atoms increase the metabolic stability of the aromatic ring. More importantly, the electron-withdrawing nature of the fluorine atoms is crucial for the molecule's interaction within the S1 pocket of the DPP-4 enzyme.
-
The Role of Chirality: The (R)-enantiomer is the active drug. The specific stereochemistry of the β-amino group is essential for correctly orienting the trifluorophenyl moiety into the binding pocket and forming key interactions that lead to potent inhibition. The synthesis must be highly stereocontrolled to avoid the inactive (S)-enantiomer.[14][19]
Case Study 2: Efavirenz (Sustiva®) – CNS Penetration and Metabolic Blocking
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy for HIV-1. Its structure contains a challenging quaternary stereocenter bearing a trifluoromethyl (CF₃) group.[9][20]
-
The Role of the CF₃ Group: The lipophilic CF₃ group is instrumental in enabling the drug to cross the blood-brain barrier, which is a critical feature as HIV can reside in the central nervous system. Furthermore, the CF₃ group enhances metabolic stability, contributing to a longer half-life.[15]
-
The Role of Chirality: The (S)-enantiomer is the active drug. The synthesis, which involves an enantioselective addition of an acetylide to a trifluoromethyl ketone, must be precisely controlled. The absolute configuration of this stereocenter dictates the overall shape of the molecule, ensuring it fits snugly into the non-nucleoside binding pocket of the reverse transcriptase enzyme.[7]
Case Study 3: Fluorinated Prostaglandins – Enhanced Stability and Selectivity
Natural prostaglandins are potent signaling molecules but suffer from rapid metabolic degradation, limiting their therapeutic use. Strategic fluorination has led to successful drugs like Latanoprost and Travoprost for glaucoma.
-
The Role of Fluorine: Introducing fluorine atoms, for example, at the C-15 or C-16 position, blocks the key metabolic pathway of 15-hydroxyl dehydrogenase-mediated oxidation. This dramatically increases the drug's half-life and duration of action. Furthermore, fluorination can enhance lipophilicity, improving corneal penetration when administered as eye drops, and can increase the binding affinity and selectivity for specific prostaglandin receptors.
-
The Role of Chirality: The complex stereochemistry of the prostaglandin scaffold is absolutely essential for its biological activity. Each of the multiple chiral centers must be in the correct configuration to mimic the natural hormone and bind effectively to its receptor.
Conclusion and Future Outlook
The fusion of chirality and fluorine chemistry has proven to be one of the most powerful strategies in modern drug discovery. Chiral fluorinated building blocks are not just esoteric curiosities but essential tools for overcoming fundamental challenges in pharmacokinetics and pharmacodynamics. As synthetic methodologies become more sophisticated, including advances in late-stage fluorination and biocatalysis, the ability to precisely install these motifs will continue to expand. The future will likely see the development of even more complex and stereochemically rich fluorinated building blocks, enabling scientists to probe biological space with unprecedented precision and design the next generation of safer, more effective medicines.
References
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Griffiths, G. J., & Warm, A. (2021). Proposed Mechanism for the Enantioselective Alkynylation of an Aryl Trifluoromethyl Ketone, the Key Step in the Synthesis of Efavirenz. Organic Process Research & Development. [Link]
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Hohmann, T., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry. [Link]
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Matsumura, Y., et al. (2000). Synthesis and Pharmacological Properties of Fluorinated Prostanoids. ScienceDirect. [Link]
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Wikipedia. (n.d.). Gauche effect. [Link]
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Das, P., et al. (2018). A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation by Using the Ruppert–Prakash Reagent. ResearchGate. [Link]
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Torrado, A., et al. (2004). Synthesis and Biological Properties of Novel Fluoroprostaglandin Derivatives: Highly Selective and Potent Agonists for Prostaglandin Receptors. ResearchGate. [Link]
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Hohmann, T., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]
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Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. ACS Publications. [Link]
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O'Hagan, D. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. National Institutes of Health. [Link]
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Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. CaltechAUTHORS. [Link]
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FireScholars. (2023). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. [Link]
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ResearchGate. (2025). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. [Link]
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ResearchGate. (2025). Syntheses of (R)-sitagliptin. [Link]
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Gurbych, A., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]
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ResearchGate. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]
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ResearchGate. (2025). The role of fluorine in medicinal chemistry. [Link]
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Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic alpha-fluorination of aldehydes. National Institutes of Health. [Link]
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Singh, R. P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Institutes of Health. [Link]
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Fried, J., et al. (1971). Synthesis and biological activity of prostaglandins and prostaglandin antagonists. PubMed. [Link]
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ResearchGate. (2025). Enantioselective Organocatalytic α-Fluorination of Aldehydes. [Link]
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Bräse, S., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. National Institutes of Health. [Link]
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Princeton University. (2005). Enantioselective organocatalytic α-fluorination of aldehydes. [Link]
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Lee, S., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]
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Ukrainian Chemistry Journal. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. [Link]
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Burslem, G. M., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. National Institutes of Health. [Link]
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Szekely, A., et al. (2010). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. National Institutes of Health. [Link]
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ResearchGate. (n.d.). (a) The fluorine gauche effect in 1,2-difluoroethane 11. (b) The... [Link]
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Chen, C., et al. (2017). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. MDPI. [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). National Institutes of Health. [Link]
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Reddy, B. K., et al. (2013). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. RSC Publishing. [Link]
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Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. National Institutes of Health. [Link]
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Zhang, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. [Link]
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ResearchGate. (2025). Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger. [Link]
-
ResearchGate. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. [Link]
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Technical Guide: Ensuring the Integrity of 1-Boc-3-amino-4-fluoropyrrolidine Through Optimal Stability and Storage Protocols
Abstract
1-Boc-3-amino-4-fluoropyrrolidine is a pivotal building block in contemporary medicinal chemistry, valued for its role in introducing constrained fluorinated motifs into drug candidates to modulate properties like metabolic stability and binding affinity. The integrity of this reagent is paramount for reproducible and successful synthetic outcomes. This guide provides a comprehensive analysis of the chemical stability of 1-Boc-3-amino-4-fluoropyrrolidine, delineates its potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. We further detail a validated analytical workflow for assessing the purity and stability of the compound over time, ensuring its fitness for use in sensitive research and development applications.
Introduction: The Strategic Importance of Fluorinated Pyrrolidines
The incorporation of fluorine into small molecule therapeutics is a widely employed strategy to enhance pharmacological properties. The 4-fluoropyrrolidine scaffold, in particular, offers a unique combination of conformational restriction and polarity modulation. 1-Boc-3-amino-4-fluoropyrrolidine serves as a critical chiral synthon for introducing this moiety. However, its bifunctional nature, containing both a carbamate-protected amine and a free primary amine, along with the influential fluoro-substituent, presents specific stability challenges. Understanding and mitigating these challenges is not merely a matter of good laboratory practice; it is essential for guaranteeing the validity and reproducibility of synthetic campaigns. This document serves as a technical resource for researchers, providing the necessary framework to maintain the chemical fidelity of this valuable reagent.
Physicochemical and Structural Properties
A foundational understanding of the molecule's properties is essential before delving into its stability.
| Property | Value | Source |
| Chemical Formula | C₉H₁₇FN₂O₂ | |
| Molecular Weight | 204.24 g/mol | |
| CAS Number | 1029396-83-8 | |
| Appearance | Colorless to light yellow oil or solid | |
| Boiling Point | Approx. 288.6 °C at 760 mmHg (Predicted) | |
| Density | Approx. 1.14 g/cm³ (Predicted) |
The structure contains a tert-butyloxycarbonyl (Boc) protecting group, which is notoriously sensitive to acidic conditions. The primary amine at the 3-position provides a site for potential oxidation or unwanted side reactions, while the fluorine atom at the 4-position inductively withdraws electron density, influencing the reactivity of the entire pyrrolidine ring.
Chemical Stability Profile and Degradation Pathways
The stability of 1-Boc-3-amino-4-fluoropyrrolidine is primarily influenced by temperature, atmospheric exposure (moisture and oxygen), and acidic contaminants.
Thermal Stability
While the molecule has a predicted high boiling point, prolonged exposure to elevated temperatures is not recommended. The primary commercial recommendation is for refrigerated storage.
-
Recommendation: Store at 2-8 °C for long-term preservation of purity.
-
Causality: Elevated temperatures can increase the rate of autoxidative degradation of the primary amine and potentially lead to slow decomposition. While generally stable, freezer storage (e.g., at -20 °C) can be employed for archival samples to minimize any potential for degradation over multiple years, although care must be taken to prevent freeze-thaw cycles which can introduce moisture.
Hydrolytic and Acidic Sensitivity: The Boc Group Liability
The most significant chemical vulnerability of this compound is the acid-catalyzed cleavage of the Boc protecting group. This is a well-established mechanism in peptide chemistry and is highly relevant here.
-
Mechanism: Protic acids, or even Lewis acids present as impurities in solvents or on glassware, can protonate the carbonyl oxygen of the Boc group. This initiates a decomposition cascade, leading to the release of isobutylene and carbon dioxide, and yielding the unprotected 3-amino-4-fluoropyrrolidine.
-
Consequence: The presence of the deprotected species as an impurity can lead to unintended side reactions, double additions in subsequent synthetic steps, and complex purification challenges.
Caption: Primary degradation pathway via acid-catalyzed loss of the Boc group.
Oxidative and Atmospheric Stability
The free primary amine is susceptible to oxidation, especially when exposed to atmospheric oxygen over long periods. This can lead to the formation of imines and other oxidative degradation products, often presenting as a slight yellowing of the material.
-
Recommendation: Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Causality: Removing oxygen from the headspace of the storage container significantly reduces the rate of oxidative degradation. This is particularly critical after the container has been opened for the first time. For frequent use, aliquoting the material into smaller, single-use vials under an inert atmosphere is the gold standard.
Recommended Storage and Handling Protocols
To ensure the long-term integrity and performance of 1-Boc-3-amino-4-fluoropyrrolidine, the following protocols are not just recommended but should be considered mandatory in a regulated or cGMP-like environment.
Long-Term Storage (Unopened Container)
-
Condition: Store upright in the original manufacturer's container at 2-8 °C.
-
Environment: Place in a designated, temperature-monitored refrigerator. Avoid placing in refrigerator doors where temperature fluctuations are common.
-
Rationale: The manufacturer's packaging is designed and validated for stability. Refrigeration slows all potential degradation pathways.
Short-Term Handling and Use (Opened Container)
This workflow is designed to minimize atmospheric exposure.
Methodological & Application
Application Notes & Protocols: Strategic Amide Coupling of (3S,4R)-3-amino-4-fluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (3S,4R)-3-amino-4-fluoropyrrolidine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, pKa, and binding affinity. The chiral building block, (3S,4R)-3-amino-4-fluoropyrrolidine, represents a highly valuable scaffold in this endeavor. Its constrained cyclic structure, combined with the stereospecific placement of a fluorine atom and an amino group, provides a unique three-dimensional profile that can impart significant conformational rigidity and novel intermolecular interactions within a target protein binding site. The application of fluorinated amino acids and their derivatives is a rapidly growing field, with numerous examples of their successful integration into approved pharmaceuticals and clinical candidates.[1]
However, the very feature that makes this molecule attractive—the electron-withdrawing fluorine atom—presents a significant challenge in one of the most fundamental reactions in drug discovery: amide bond formation. This guide provides a detailed exploration of the principles and practical protocols for the successful amide coupling of (3S,4R)-3-amino-4-fluoropyrrolidine, empowering researchers to efficiently incorporate this valuable moiety into their molecular designs.
The Challenge: Reduced Nucleophilicity of Fluorinated Amines
The primary obstacle in the acylation of (3S,4R)-3-amino-4-fluoropyrrolidine is the reduced nucleophilicity of the amino group. The high electronegativity of the adjacent fluorine atom exerts a strong negative inductive effect, pulling electron density away from the nitrogen atom. This reduction in electron density makes the amine a weaker nucleophile, rendering it less reactive towards the electrophilic carbonyl carbon of an activated carboxylic acid. Consequently, standard amide coupling protocols that are effective for simple alkylamines may result in sluggish reactions, low yields, or complete failure.[2] Overcoming this hurdle requires a strategic selection of coupling reagents and optimization of reaction conditions to enhance the reactivity of the system.
Selecting the Right Coupling Reagent: A Comparative Overview
A vast array of amide coupling reagents is available, each with its own mechanism and level of reactivity. For challenging, electron-deficient amines, the choice of reagent is critical. The reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
| Reagent Class | Examples | Mechanism of Action | Advantages for Fluorinated Amines | Potential Drawbacks |
| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate, which can be intercepted by the amine. Often used with additives like HOBt or HOAt to form a more reactive activated ester and suppress side reactions. | EDC generates a water-soluble urea byproduct, simplifying purification.[3] | The O-acylisourea intermediate can be prone to racemization. May not be reactive enough for highly deactivated amines without additives. |
| Phosphonium Salts | PyBOP, PyAOP | Forms a highly reactive phosphonium-activated ester. | Highly efficient for difficult couplings, including those with sterically hindered or electron-deficient amines.[3] Known to minimize racemization. | Byproducts can sometimes complicate purification. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Forms a highly reactive OAt- or OBt-ester. | Among the most powerful coupling reagents. HATU, in particular, is very effective due to the formation of a highly reactive activated ester.[4] | Can cause guanidinylation of the amine as a side reaction, especially if the amine is added before the carboxylic acid is fully activated.[5] |
For (3S,4R)-3-amino-4-fluoropyrrolidine, the more potent coupling reagents such as HATU and PyBOP are often the preferred starting point to ensure efficient reaction. However, the classic EDC/HOBt system can also be effective, particularly with careful optimization of reaction conditions.
Experimental Protocols
The following protocols are designed as robust starting points for the amide coupling of (3S,4R)-3-amino-4-fluoropyrrolidine. It is assumed that the amine is available as the free base. If starting from a salt (e.g., hydrochloride), an appropriate amount of a tertiary amine base (typically 1-2 equivalents) must be added to liberate the free amine prior to the coupling reaction. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: HATU-Mediated Coupling
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent for challenging substrates.
Caption: General workflow for HATU-mediated amide coupling.
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) at room temperature, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Add a solution of (3S,4R)-3-amino-4-fluoropyrrolidine (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Coupling
This classic method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to generate an active ester and minimize side reactions.
Caption: Simplified mechanism of EDC/HOBt coupling.
-
Dissolve the carboxylic acid (1.0 eq), (3S,4R)-3-amino-4-fluoropyrrolidine (1.1 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF (0.1-0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) to the reaction mixture in one portion.
-
If starting with the amine hydrochloride salt, add a non-nucleophilic base such as DIPEA or triethylamine (2.2 eq) dropwise. If using the free base amine, add 1.2 eq of base.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Acyl Fluoride Formation for Extremely Challenging Couplings
For exceptionally difficult couplings where other methods fail, in situ generation of a highly reactive acyl fluoride can be a powerful strategy.[6] This method is particularly effective for sterically hindered and electron-deficient substrates.
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.3 eq) in anhydrous DCM (0.2 M).
-
Add N,N-diisopropylethylamine (DIPEA, 4.5 eq).
-
Add a fluorinating agent such as BTFFH (N,N,N',N'-Bis(tetramethylene)-O-(benzotriazol-1-yl)uronium hexafluorophosphate) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the acyl fluoride.
-
Add (3S,4R)-3-amino-4-fluoropyrrolidine (1.0 eq) to the reaction mixture.
-
Heat the reaction in a sealed vial to 60-80 °C for 12-24 hours.
-
Monitor the reaction for the consumption of the amine.
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Insufficiently reactive coupling conditions. | Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP).[3] Increase the reaction temperature; microwave heating can be effective.[3] |
| Incomplete liberation of the free amine from its salt. | Ensure at least one equivalent of base is used to neutralize the amine salt before adding the coupling reagents. | |
| Moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |
| Side Product Formation | Guanidinylation of the amine (with uronium reagents). | Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[5] |
| Racemization of the carboxylic acid (if chiral at the α-position). | Use additives like HOBt or HOAt. Phosphonium reagents like PyBOP are known to be effective at suppressing racemization.[3] Run the reaction at a lower temperature if possible. | |
| Difficulty in Purification | Byproducts from the coupling reagent. | Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC).[3] For DCC, the urea byproduct is mostly insoluble and can often be removed by filtration. |
Conclusion
The successful amide coupling of (3S,4R)-3-amino-4-fluoropyrrolidine, while challenging due to its electronically deactivated nature, is readily achievable with the appropriate selection of reagents and conditions. The use of potent coupling agents such as HATU or PyBOP, or the application of specialized protocols like acyl fluoride formation, provides reliable pathways to synthesize desired amide products. The protocols and insights provided in this guide serve as a comprehensive resource for chemists to effectively utilize this valuable fluorinated building block in the pursuit of novel therapeutics.
References
- 1. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | C9H17FN2O2 | CID 45489881 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes: The Strategic Use of (3S,4R)-3-Amino-4-Fluoropyrrolidine in the Synthesis of Potent and Selective DPP-4 Inhibitors
Introduction: A New Paradigm in Type 2 Diabetes Therapy
Type 2 Diabetes Mellitus (T2DM) is a global metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency.[1] A cornerstone of modern T2DM management is the inhibition of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2][3] DPP-4 is a serine protease that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting DPP-4, the physiological activity of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon production, and improved glycemic control without a high risk of hypoglycemia.[3][6]
The "gliptin" class of drugs represents the clinical manifestation of this therapeutic strategy.[7] Within this class, a key structural innovation has been the incorporation of fluorinated amino-pyrrolidine scaffolds. Specifically, the chiral synthon (3S,4R)-3-amino-4-fluoropyrrolidine has emerged as a privileged building block, conferring significant advantages in potency, selectivity, and pharmacokinetic properties to the final drug molecule.[8][9] This document serves as a detailed guide for researchers and drug development professionals on the rationale, application, and protocols for utilizing this critical intermediate in the synthesis of next-generation DPP-4 inhibitors.
Scientific Rationale: Why (3S,4R)-3-Amino-4-Fluoropyrrolidine?
The selection of this specific synthon is a result of meticulous structure-activity relationship (SAR) studies and a deep understanding of the DPP-4 enzyme's active site. The advantages can be attributed to its distinct stereochemical and electronic properties.
The Power of Stereochemistry: A Lock-and-Key Fit
The DPP-4 active site is comprised of several subsites, with the S1 and S2 pockets being particularly important for substrate recognition and binding. The (3S,4R) configuration of the fluoropyrrolidine moiety is crucial for orienting the key functional groups for optimal interaction:
-
The (3S)-Amino Group: This primary amine is the cornerstone of the interaction. It mimics the N-terminal amine of natural substrates and forms a critical salt bridge and hydrogen bond network with two glutamate residues (Glu205, Glu206) and a tyrosine (Tyr662) in the S2 subsite.[1] This interaction anchors the inhibitor within the active site.
-
The (4R)-Fluorine Atom: The trans configuration relative to the amino group positions the fluorine atom to engage in favorable interactions within the S1 pocket. This stereospecific placement enhances binding affinity and selectivity.
The Fluorine Advantage: More Than Just an Isostere
The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[10] In the context of DPP-4 inhibitors, fluorine provides a multi-pronged benefit:
-
Enhanced Potency: The high electronegativity of fluorine can create favorable dipole-dipole or hydrogen bonding interactions with residues in the active site, such as Arg125 and Tyr547, thereby increasing the inhibitor's binding affinity and potency.[9][11]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes. By placing fluorine at a potential site of metabolism, the molecule's pharmacokinetic profile is improved, often leading to a longer half-life and reduced metabolic clearance.[12]
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom lowers the pKa of the nearby (3S)-amino group. This fine-tuning of basicity can optimize the strength of the ionic interaction with the glutamate residues in the active site, contributing to a better overall binding profile at physiological pH.
Application Protocol: Synthesis of a Pyrrolidine-Based DPP-4 Inhibitor
This protocol provides a representative, generalized procedure for the synthesis of a DPP-4 inhibitor via the amide coupling of (3S,4R)-3-amino-4-fluoropyrrolidine with a heterocyclic carboxylic acid, a common strategy in the synthesis of gliptins like Sitagliptin.[13]
Objective: To perform a standard peptide coupling reaction to synthesize a potent DPP-4 inhibitor, followed by purification and characterization.
Experimental Workflow Diagram
Caption: Synthetic workflow for DPP-4 inhibitor synthesis.
Materials and Reagents
| Reagent | Supplier | Grade |
| (3S,4R)-3-amino-4-fluoropyrrolidine HCl | Commercial | >98% Purity, >99% ee |
| Heterocyclic Carboxylic Acid (e.g., Triazole core) | Commercial/Custom | >98% Purity |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich | Synthesis Grade |
| Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Anhydrous, >99.5% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, >99.8% |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | Reagent Grade |
| Silica Gel | SiliCycle | 60 Å, 40-63 µm |
Step-by-Step Methodology
-
Acid Activation: a. To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the heterocyclic carboxylic acid (1.0 eq). b. Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration). c. Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. d. Stir the mixture at room temperature for 30-45 minutes. The formation of the active ester can be monitored by TLC or LC-MS.
Scientist's Note: The use of anhydrous solvent is critical to prevent the hydrolysis of EDC and the activated ester intermediate, which would lower the yield. HOBt is used to suppress racemization and improve coupling efficiency.
-
Amide Coupling: a. In a separate flask, dissolve (3S,4R)-3-amino-4-fluoropyrrolidine HCl (1.1 eq) in anhydrous DMF. b. Add DIPEA (2.5 eq) to the pyrrolidine solution to neutralize the HCl salt and liberate the free amine. Stir for 5 minutes.
Scientist's Note: DIPEA is a non-nucleophilic base, which prevents it from competing with the desired amine in the coupling reaction. An excess is used to ensure complete deprotonation. c. Transfer the free amine solution dropwise to the activated ester mixture from Step 1. d. Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS until the starting carboxylic acid is consumed.
-
Work-up and Extraction: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Scientist's Note: The aqueous washes are essential to remove unreacted reagents, DMF, and water-soluble byproducts like the EDC-urea byproduct and HOBt.
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Use a gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH in DCM), to isolate the final product. c. Combine the fractions containing the pure product (as determined by TLC/LC-MS) and concentrate under reduced pressure to yield the final compound as a solid or oil.
Expected Results: A Quantitative Overview
The following table provides benchmark data for a typical coupling reaction as described.
| Parameter | Expected Value | Notes |
| Reaction Time | 12-18 hours | Monitored by LC-MS for completion. |
| Isolated Yield | 75-90% | Dependent on substrate and purification. |
| Chemical Purity | >98% | Determined by HPLC analysis. |
| Enantiomeric Excess | >99% | Confirms retention of stereochemistry. |
| Structural Identity | Confirmed | Verified by ¹H NMR, ¹³C NMR, and HRMS. |
Mechanism of Action & Structural Insights
The remarkable efficacy of inhibitors derived from (3S,4R)-3-amino-4-fluoropyrrolidine is best understood by visualizing their interaction within the DPP-4 active site.
Inhibitor Binding at the DPP-4 Active Site
Caption: Key interactions of the fluoropyrrolidine moiety.
As the diagram illustrates, the inhibitor binds in a substrate-like manner. The protonated (3S)-amino group forms a tight ionic and hydrogen bond network with the negatively charged glutamate dyad (Glu205/Glu206), which is the primary anchor.[1] The pyrrolidine ring itself provides a rigid conformation that fits snugly into the S2 subsite. Concurrently, the larger heterocyclic portion of the inhibitor (analogous to the trifluorophenyl group in Sitagliptin) occupies the hydrophobic S1 pocket. The strategically placed (4R)-fluorine atom can engage in non-covalent interactions, such as with Arg125, further stabilizing the enzyme-inhibitor complex and contributing to the molecule's high affinity and selectivity.[9] This precise, multi-point binding is what translates to low nanomolar inhibitory activity.
Conclusion
(3S,4R)-3-amino-4-fluoropyrrolidine is not merely an intermediate; it is a highly engineered chiral building block that embodies key principles of modern rational drug design. Its unique stereochemical and electronic properties directly translate into superior potency, selectivity, and pharmacokinetic profiles for DPP-4 inhibitors. The synthetic protocols for its incorporation are robust and rely on well-established peptide coupling chemistry, making it an accessible and invaluable tool for researchers in the field of metabolic diseases. By understanding the underlying scientific rationale and employing validated protocols, scientists can continue to leverage this synthon to develop novel and improved therapies for the treatment of Type 2 Diabetes.
References
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New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health (NIH). Available at: [Link]
- WO2020109938A1 - Processes for the preparation of sitagliptin and pharmaceutically acceptable salts thereof - Google Patents.
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Sitagliptin patented technology retrieval search results - Eureka | Patsnap. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). Available at: [Link]
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A Highly Efficent Synthesis of Sitagliptin. ResearchGate. Available at: [Link]
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Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. National Institutes of Health (NIH). Available at: [Link]
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Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]
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Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]
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1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. PubMed. Available at: [Link]
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Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. National Institutes of Health (NIH). Available at: [Link]
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1-((3S,4S)-4-Amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5, 5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. ResearchGate. Available at: [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. National Institutes of Health (NIH). Available at: [Link]
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Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. American Physiological Society. Available at: [Link]
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Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). PubMed. Available at: [Link]
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Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors. ResearchGate. Available at: [Link]
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Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. National Institutes of Health (NIH). Available at: [Link]
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Discovery of the selective and nanomolar inhibitor of DPP-4 more potent than sitagliptin by structure-guided rational design. PubMed. Available at: [Link]
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Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. University of Nottingham. Available at: [Link]
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Dipeptidyl Peptidase IV (DPP IV) Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. Available at: [Link]
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Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors. ResearchGate. Available at: [Link]
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Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. National Institutes of Health (NIH). Available at: [Link]
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Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment. National Institutes of Health (NIH). Available at: [Link]
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Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). National Institutes of Health (NIH). Available at: [Link]
-
Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. ScienceDirect. Available at: [Link]
-
Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology. Available at: [Link]
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Stereodivergent and Regioselective Synthesis of 3,4-cis- and 3,4-trans-Pyrrolidinediols from α-Amino Acids. ResearchGate. Available at: [Link]
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Recent advances in the synthesis of fluorinated amino acids and peptides. Stony Brook University. Available at: [Link]
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Application Note: Strategies for the Efficient Amide Coupling of (3S,4R)-3-amino-4-fluoropyrrolidine with Carboxylic Acids
Introduction
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Its rigid, three-dimensional structure allows for precise orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets. The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties, such as basicity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[4][5][6] Consequently, fluorinated pyrrolidines, such as (3S,4R)-3-amino-4-fluoropyrrolidine, have emerged as highly valuable building blocks in modern drug discovery.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of (3S,4R)-3-amino-4-fluoropyrrolidine with carboxylic acids to form the corresponding amides. We will delve into the underlying principles of this transformation, discuss the selection of appropriate coupling reagents, and provide detailed protocols for performing the reaction under various conditions. Furthermore, we will address potential challenges and offer troubleshooting strategies to ensure successful synthesis and purification of the desired products.
Principles of the Reaction: Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. This is due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is typically achieved through the use of coupling reagents.
The general workflow for amide bond formation involves three key steps:
-
Activation of the Carboxylic Acid: A coupling reagent is used to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate.
-
Nucleophilic Attack by the Amine: The amino group of (3S,4R)-3-amino-4-fluoropyrrolidine attacks the activated carbonyl carbon.
-
Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating the leaving group and forming the stable amide bond.
The Influence of Fluorine on Reactivity
A critical consideration in the coupling of (3S,4R)-3-amino-4-fluoropyrrolidine is the electronic effect of the fluorine atom. Fluorine is a highly electronegative element, and its presence on the pyrrolidine ring has a significant impact on the basicity and nucleophilicity of the amino group. The electron-withdrawing inductive effect of the fluorine atom reduces the electron density on the nitrogen, thereby lowering its pKa and making it a weaker base and a less potent nucleophile compared to its non-fluorinated counterpart.[4][5][7]
This reduced nucleophilicity necessitates the use of highly efficient coupling reagents and potentially more forcing reaction conditions to achieve high conversion to the desired amide.
Selection of Coupling Reagents
A wide array of coupling reagents is available for amide bond formation. The choice of reagent is crucial and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the desired reaction scale, and cost considerations. For the coupling of a less nucleophilic amine like (3S,4R)-3-amino-4-fluoropyrrolidine, uronium/aminium or phosphonium-based reagents are generally preferred over carbodiimides alone due to their higher reactivity.
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | High reactivity, low racemization, effective for hindered couplings.[7][8] | Higher cost, can cause guanidinylation of the amine as a side reaction. |
| HBTU | Uronium/Aminium Salt | Good reactivity, widely used, less expensive than HATU.[7][8] | Slightly less reactive than HATU. |
| PyBOP | Phosphonium Salt | High coupling efficiency, byproducts are generally less problematic than those from BOP.[7][8] | Solutions in DMF have moderate stability. |
| EDC/HOBt | Carbodiimide/Additive | Cost-effective, water-soluble byproduct (EDU) is easily removed.[9] | Can lead to racemization, may be less effective for challenging couplings. |
Experimental Protocols
The following protocols are provided as general guidelines. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific substrates.
Note on Starting Material: (3S,4R)-3-amino-4-fluoropyrrolidine is often commercially available as its N-Boc protected form, tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate. The Boc group must be removed prior to the amide coupling reaction. A standard procedure for Boc deprotection involves treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes the highly efficient HATU coupling reagent, which is particularly well-suited for less nucleophilic amines.
Materials:
-
(3S,4R)-3-amino-4-fluoropyrrolidine (or its salt, e.g., TFA salt)
-
Carboxylic acid
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of (3S,4R)-3-amino-4-fluoropyrrolidine (1.0 - 1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Diagram: HATU-Mediated Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a more cost-effective alternative using a carbodiimide in conjunction with an additive to suppress racemization and improve efficiency.
Materials:
-
(3S,4R)-3-amino-4-fluoropyrrolidine
-
Carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA or Triethylamine (Et3N)
-
Anhydrous DCM or DMF
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq), (3S,4R)-3-amino-4-fluoropyrrolidine (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM, add DIPEA (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Diagram: Carbodiimide Coupling Mechanism
Caption: Carbodiimide coupling mechanism with HOBt additive.
Troubleshooting and Considerations
-
Low Yield: Due to the reduced nucleophilicity of the fluorinated amine, reactions may be sluggish. Consider increasing the reaction temperature (e.g., to 40-50 °C), extending the reaction time, or using a more potent coupling reagent like HATU or PyAOP.
-
Side Reactions: With carbodiimide reagents, the formation of an N-acylurea byproduct can occur, which is unreactive and can complicate purification.[9] The use of HOBt or HOAt helps to minimize this side reaction.
-
Purification: The polarity of the resulting amide will vary depending on the nature of the carboxylic acid. Standard silica gel chromatography is typically effective for purification. In some cases, reverse-phase chromatography may be necessary.
-
Characterization: The final product should be characterized by standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. In ¹⁹F NMR, the fluorine atom on the pyrrolidine ring will give a characteristic signal, and its coupling to adjacent protons can help to confirm the structure and stereochemistry.
Conclusion
The amide coupling of (3S,4R)-3-amino-4-fluoropyrrolidine with carboxylic acids is a key transformation for the synthesis of novel, potentially bioactive molecules. While the electron-withdrawing nature of the fluorine atom presents a challenge by reducing the amine's nucleophilicity, this can be overcome by the judicious selection of highly efficient coupling reagents, such as HATU or EDC/HOBt, and careful optimization of reaction conditions. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully synthesize a wide range of N-acylated (3S,4R)-3-amino-4-fluoropyrrolidine derivatives for applications in drug discovery and medicinal chemistry.
References
- 1. 3-Amino-1-Boc-4,4-difluoropyrrolidine 97% | CAS: 1408074-83-8 | AChemBlock [achemblock.com]
- 2. Enhancing Permeability with Fluoropyrrolidines - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. mr.copernicus.org [mr.copernicus.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Peptide Synthesis Using Fluorinated Proline Analogs
Abstract
The strategic incorporation of fluorinated proline analogs into peptide sequences represents a powerful tool in medicinal chemistry and chemical biology. The unique stereoelectronic properties of fluorine profoundly influence the local conformation of the peptide backbone, offering a mechanism to pre-organize secondary structures, enhance proteolytic stability, and modulate biological activity.[1][2][3] This guide provides a comprehensive overview of the principles and practical considerations for utilizing 4-fluoroproline diastereomers in solid-phase peptide synthesis (SPPS). We will explore the conformational effects of (2S,4R)-4-fluoroproline and (2S,4S)-4-fluoroproline, present a detailed protocol for their incorporation using Fmoc/tBu chemistry, and discuss key characterization techniques and troubleshooting strategies.
Introduction: The Rationale for Proline Fluorination
Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational constraints on the peptide backbone.[1][2] This rigidity is pivotal in defining protein architecture, particularly in turns and polyproline helices. The amide bond preceding a proline residue can adopt both cis and trans conformations, and the slow isomerization between these states is often a rate-limiting step in protein folding.[4]
Fluorination at the C4 position of the proline ring introduces a potent inductive effect via the highly electronegative fluorine atom. This modification, while sterically conservative, has three major consequences:
-
Enforces Pyrrolidine Ring Pucker: The gauche effect between the fluorine atom and the ring substituents biases the pyrrolidine ring into specific Cγ-exo or Cγ-endo puckers.[5]
-
Biases Amide Bond Isomerization: The defined ring pucker, in turn, strongly favors either a trans or cis conformation for the preceding peptide bond.[3]
-
Enhances Stability: By locking the peptide into a desired conformation, fluorination can dramatically increase the stability of structures like the collagen triple helix.[5]
These predictable modulations make 4-fluoroprolines invaluable for designing peptides and proteins with enhanced stability and tailored structure-function relationships.[2]
Diagram 1: Conformational Control by 4-Fluoroproline Diastereomers
Caption: Stereochemistry at the C4 position dictates ring pucker and amide bond preference.
Properties and Selection of 4-Fluoroproline Analogs
The choice between (2S,4R)-4-fluoroproline (Flp) and (2S,4S)-4-fluoroproline (flp) is dictated by the desired conformational outcome. Their distinct effects on peptide structure are summarized below.
| Property | (2S,4R)-4-Fluoroproline (Flp) | (2S,4S)-4-Fluoroproline (flp) | References |
| Preferred Ring Pucker | Cγ-exo | Cγ-endo | [3][5] |
| Favored Preceding Amide Bond | trans | cis | [3] |
| Effect on Polyproline II (PPII) Helix | Stabilizing | Destabilizing | [4] |
| Common Application | Stabilizing collagen-like triple helices and β-sheets where a trans bond is required. | Inducing turns or specific folds that require a cis prolyl bond. | [1][3] |
Synthesis of Peptides Containing 4-Fluoroproline: Application Protocol
This protocol details the manual solid-phase peptide synthesis (SPPS) of a generic peptide containing a 4-fluoroproline analog using standard Fmoc/tBu chemistry. Commercially available Fmoc-protected 4-fluoroproline analogs are recommended for direct use in SPPS.[6]
Materials and Reagents
-
Resin: Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification).
-
Fmoc-Amino Acids: Standard protected amino acids and Fmoc-(2S,4R)-FPro-OH or Fmoc-(2S,4S)-FPro-OH.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Methanol (MeOH).
-
Cleavage Cocktail (TFA-based): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation/Washing: Cold diethyl ether.
Workflow Overview
Diagram 2: Fmoc-SPPS Cycle for Fluoroproline Incorporation
Caption: The iterative workflow for Fmoc solid-phase peptide synthesis.
Step-by-Step Protocol
This protocol assumes a synthesis scale of 0.1 mmol.
-
Resin Swelling:
-
Place 0.1 mmol of resin in a fritted reaction vessel.
-
Add DCM (~10 mL/g resin) and allow to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin 3x with DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (2x).
-
-
Amino Acid Coupling (Standard Residue):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU/HATU (0.38 mmol, 3.8 eq) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3x).
-
-
Incorporation of Fmoc-4-Fluoroproline:
-
Follow the same procedure as in Step 3 for activation.
-
Causality Note: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the proline's secondary amine, potentially slowing the coupling reaction.[7][8]
-
Protocol Modification: Agitate for a minimum of 2 hours. It is highly recommended to perform a double coupling . After the first coupling and washing, repeat the full coupling step with a fresh solution of activated Fmoc-4-fluoroproline.
-
-
Monitoring Coupling Completion:
-
After the coupling step, perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test is not applicable for N-terminal proline residues (secondary amines), but it is essential for the residue coupled to the proline.[9]
-
If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
-
Iterative Synthesis:
-
Repeat the deprotection (Step 2) and coupling (Step 3 or 4) cycle for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, then DCM, and finally MeOH. Dry the resin under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin (~10 mL/g).
-
Agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin, collecting the filtrate in a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Air-dry the crude peptide pellet.
-
Advanced Strategy: On-Resin "Proline Editing"
For custom modifications, an alternative to using pre-synthesized Fmoc-FPro-OH is "proline editing".[10] This method involves incorporating commercially available Fmoc-4-hydroxyproline (Hyp) into the peptide, followed by an on-resin chemical modification of the hydroxyl group to install the fluorine atom.
Diagram 3: Conceptual Workflow of Proline Editing
Caption: On-resin modification of hydroxyproline to generate fluoroproline.
This advanced technique allows for the synthesis of diverse 4-substituted prolines from a common precursor directly on the solid support.[10] The key steps involve converting the hydroxyl group to a good leaving group followed by nucleophilic displacement with a fluoride source.[5]
Peptide Characterization
-
Purity Analysis: Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to assess the purity of the crude peptide and to purify it.
-
Identity Confirmation: Mass spectrometry (MALDI-TOF or ESI-MS) is used to confirm that the final product has the correct molecular weight.
-
Conformational Analysis (¹⁹F NMR): A unique advantage of incorporating fluorinated analogs is the ability to use ¹⁹F NMR spectroscopy.[11][12] The ¹⁹F chemical shift is highly sensitive to the local chemical environment, providing a powerful probe to study peptide conformation, folding, dynamics, and binding interactions without the crowded spectra typical of ¹H NMR.[13][14]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of FPro | Reduced nucleophilicity of the FPro amine; Steric hindrance; Peptide aggregation. | Perform a double coupling with fresh reagents. Increase coupling time to 3-4 hours. Use a more potent coupling reagent like HATU. |
| Deletion of Residue after FPro | Incomplete deprotection of the FPro Fmoc group. | Extend the second piperidine treatment to 20-30 minutes. |
| Low Cleavage Yield | Peptide aggregation on resin. | Use a cleavage cocktail with stronger scavengers if sensitive residues (e.g., Trp, Met) are present. |
| Side Product Formation | Racemization during activation. | Use HATU instead of HBTU, and add the activating base (DIPEA) just before adding to the resin to minimize pre-activation time. |
Conclusion
The incorporation of 4-fluoroproline analogs is a robust and effective strategy for peptide design. By understanding the stereoelectronic effects of the (4R) and (4S) diastereomers, researchers can rationally engineer peptides with predetermined conformational biases. While the synthesis requires minor adjustments to standard SPPS protocols—namely, vigilance for slower coupling kinetics—the benefits of enhanced stability, structural pre-organization, and access to ¹⁹F NMR analysis provide a compelling advantage for the development of novel peptide therapeutics, biomaterials, and research tools.
References
- Impacts of terminal (4R)-fluoroproline and (4S)
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab, University of Wisconsin-Madison.
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed.
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF.
- Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. Journal of Organic Chemistry.
- Fluorine NMR study of proline-rich sequences using fluoroprolines. PubMed Central.
- Practical syntheses of 4-fluoroprolines. PubMed Central.
- Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance.
- Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities | Request PDF.
- Fluorine NMR study of proline-rich sequences using fluoroprolines.
- Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
- Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing).
- 19F NMR-tags for peptidyl prolyl conform
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.
- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
Sources
- 1. raineslab.com [raineslab.com]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mr.copernicus.org [mr.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorinated Pyrrolidines in Structure-Activity Relationship (SAR) Studies
Introduction: The Unique Synergy of Fluorine and the Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the deliberate introduction of fluorine into drug candidates has become an indispensable strategy for optimizing molecular properties.[1][2] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modulation of a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] When this powerful tool is applied to privileged scaffolds like pyrrolidine, a five-membered saturated nitrogen heterocycle prevalent in over 20 FDA-approved drugs, the opportunities for fine-tuning drug-like properties expand significantly.[4][5][6][7][8]
The pyrrolidine ring is favored in drug design for its ability to introduce three-dimensionality, explore pharmacophore space effectively due to its sp3-hybridized carbons, and contribute crucial stereochemical elements.[6][7][8] The strategic placement of fluorine on this scaffold allows researchers to systematically investigate and manipulate structure-activity relationships (SAR), leading to compounds with enhanced potency, selectivity, metabolic stability, and bioavailability.
This guide provides an in-depth exploration of the application of fluorinated pyrrolidines in SAR studies. It moves beyond theoretical concepts to offer practical insights, detailed protocols, and data-driven examples to empower researchers in their drug discovery efforts.
The Guiding Principles: Why Fluorinate a Pyrrolidine Ring?
The decision to incorporate fluorine is a strategic one, aimed at addressing specific challenges in a lead optimization campaign. The primary goals typically revolve around modulating four key molecular properties:
-
Basicity (pKa) and Lipophilicity (LogP/LogD): Fluorine's strong electron-withdrawing inductive effect can significantly lower the basicity of the pyrrolidine nitrogen.[9] This is a critical parameter for optimizing solubility, cell permeability, and avoiding off-target effects such as hERG channel inhibition. Concurrently, fluorine substitution can increase lipophilicity, which influences membrane permeability and target engagement.[2][3]
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of the pyrrolidine ring, a phenomenon known as "pseudorotation".[6][7][8] By locking the ring into a specific "pucker" or conformation that is more favorable for binding to a biological target, potency and selectivity can be dramatically improved.[10]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This property is exploited to block metabolic "soft spots" on the pyrrolidine ring that are susceptible to oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life.[1][2][11]
-
Binding Interactions: A fluorine atom can participate in unique, non-covalent interactions with protein targets, such as hydrogen bonds (as an acceptor), dipole-dipole, and multipolar interactions, which can contribute to enhanced binding affinity.[2][12]
The following application notes provide a detailed examination of these principles, complete with experimental protocols and illustrative data.
Application Note 1: Modulating Basicity and Lipophilicity
One of the most predictable and powerful applications of pyrrolidine fluorination is the precise tuning of the nitrogen atom's basicity (pKa). The proximity of an electronegative fluorine atom reduces the electron density on the nitrogen, making it a weaker base.
Causality: The inductive effect of fluorine withdraws electron density through the sigma bonds of the carbon framework. Placing a fluorine atom at the C3 or C4 position of the pyrrolidine ring has a pronounced effect on the pKa of the secondary amine. A study on a series of PDE9 inhibitors demonstrated that incorporating fluorine on the pyrrolidine moiety systematically decreased the basic pKa by 1.1–3.3 units.[9] This modulation is critical for CNS drug discovery, where controlling basicity is key to managing P-glycoprotein (Pgp)-mediated efflux.[9]
Data Presentation:
| Compound | Fluorine Position | Pyrrolidine pKa | LogP (Calculated) | Rationale for Change |
| Pyrrolidine | N/A | ~11.3 | 0.46 | Baseline reference. |
| 3-Fluoropyrrolidine | C3 | ~9.6 | 0.65 | Significant pKa drop due to inductive effect of fluorine at the β-position.[9] |
| 3,3-Difluoropyrrolidine | C3 | ~7.5 | 0.84 | Additive inductive effect of two fluorine atoms further reduces basicity. |
| 4-Fluoropyrrolidine (cis/trans) | C4 | Varies | ~0.65 | Inductive effect is attenuated by distance but still significant. |
Experimental Workflow:
The overall workflow for an SAR study focused on pKa and lipophilicity modulation involves synthesis, purification, characterization, and property measurement.
Caption: SAR study workflow for fluorinated pyrrolidines.
Application Note 2: Conformational Locking for Enhanced Potency
The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations. Fluorine substitution can introduce stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions, that favor one conformation over others.[10] If this favored conformation mimics the "bioactive conformation"—the shape the molecule adopts when bound to its target—a significant increase in binding affinity and potency can be achieved.
Causality: The gauche effect, driven by hyperconjugation between the C-F σ* antibonding orbital and adjacent C-H or C-C σ bonding orbitals, can stabilize specific rotamers. This can influence the ring pucker (e.g., favoring an endo vs. exo pucker), orienting substituents in a precise three-dimensional arrangement for optimal interaction with a protein binding pocket.
Caption: Fluorine-induced conformational locking enhances target binding.
Protocol: Synthesis of (R)-1-Boc-3-fluoropyrrolidine
This protocol describes the synthesis of a common chiral fluorinated pyrrolidine building block, often used in SAR studies.
Materials:
-
(R)-1-Boc-3-hydroxypyrrolidine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Fluorination: Slowly add DAST (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by adding saturated NaHCO₃ solution dropwise until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (R)-1-Boc-3-fluoropyrrolidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Application Note 3: Blocking Metabolic Hotspots
Metabolic instability is a primary reason for drug candidate failure. Pyrrolidine rings can be susceptible to CYP-mediated oxidation, particularly at activated C-H bonds adjacent to the nitrogen atom. Replacing a metabolically labile hydrogen with a fluorine atom can effectively block this pathway.
Causality: The C-F bond dissociation energy (~115 kcal/mol) is much higher than that of a C-H bond (~100 kcal/mol). This high bond strength makes the C-F bond resistant to enzymatic cleavage by CYPs, which typically proceed via a hydrogen atom abstraction mechanism. For instance, the cholesterol absorption inhibitor Ezetimibe was developed from a precursor that was metabolically unstable. Rational drug design, including the incorporation of fluorine, led to a more stable and potent analogue.[2]
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol provides a general method to assess the metabolic stability of a parent compound versus its fluorinated analogue.
Materials:
-
Test compounds (parent and fluorinated, 10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM, e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., Promega NADPH-Regen®)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., warfarin, tolbutamide)
-
96-well plates, LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and the test compound (final concentration e.g., 1 µM).
-
Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. The 0-minute time point is quenched immediately after adding the test compound but before adding NADPH.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the remaining percentage of the test compound at each time point by comparing its peak area to the internal standard's peak area.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Data Presentation:
| Compound ID | Key Structural Feature | In Vitro t½ (min) in HLM | Interpretation |
| Lead-01 | Unsubstituted Pyrrolidine | 12 | Rapid metabolism, likely at the pyrrolidine ring. |
| Lead-01-F | 3,3-Difluoropyrrolidine | > 90 | Fluorination at the presumed metabolic hotspot significantly blocked oxidation, increasing stability. |
Conclusion
The strategic application of fluorinated pyrrolidines is a cornerstone of modern SAR-driven drug discovery. By understanding the fundamental principles of how fluorine modulates pKa, conformation, and metabolic stability, medicinal chemists can rationally design and synthesize next-generation compounds. The protocols and examples provided herein serve as a practical guide for researchers to harness the full potential of this powerful chemical tool, accelerating the journey from a preliminary hit to a promising clinical candidate.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.
- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (n.d.). Thieme Connect.
- Role of Fluorine in Drug Design and Drug Action. (2024). ResearchGate.
- Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review. (2024). ResearchGate.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). NIH.
- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (n.d.). NIH.
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022). Bohrium.
- Conformational preference of 3‐fluoropyrrolidine. (n.d.). ResearchGate.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). ResearchGate.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Practical Synthesis of Drug Candidates with 3-Amino-4-Fluoropyrrolidine
Introduction: The Strategic Value of the 3-Amino-4-Fluoropyrrolidine Scaffold
The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1]
Within the landscape of fluorinated motifs, the pyrrolidine ring stands out as one of the most prevalent five-membered nitrogen heterocycles in FDA-approved drugs.[2] Its non-planar, sp³-rich structure provides three-dimensional diversity crucial for effective exploration of pharmacophore space.[2] The strategic placement of a fluorine atom onto this scaffold, particularly in conjunction with an amino group, creates the 3-amino-4-fluoropyrrolidine moiety—a chiral building block of significant interest. This scaffold is increasingly utilized in the development of novel therapeutics, including inhibitors for targets like dipeptidyl peptidase IV (DPP-4) and various kinases.[3][4][5]
These application notes provide a comprehensive guide to the practical synthesis of this valuable scaffold and its subsequent incorporation into drug candidates. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale, offering a robust and reproducible framework for researchers in drug discovery and development.
Part 1: Strategic Synthesis of the Core Scaffold
The synthesis of substituted fluoropyrrolidines can be approached in several ways, including the direct fluorination of pyrrolidine precursors or building the ring from acyclic, pre-fluorinated starting materials.[6][7] For the synthesis of stereochemically defined 3-amino-4-fluoropyrrolidines, a strategy commencing from a chiral starting material is paramount. Here, we detail a reliable and scalable route starting from readily available N-Boc-4-oxo-L-proline, which allows for precise stereochemical control.
This strategy hinges on three key transformations:
-
Regioselective Electrophilic Fluorination: Introduction of the fluorine atom at the C3 position.
-
Stereoselective Reduction: Setting the stereochemistry of the hydroxyl group at C4.
-
Stereospecific Nucleophilic Substitution: Introduction of the amino functionality with inversion of configuration.
Visualized Synthetic Workflow
Caption: Synthetic pathway for (3S,4S)-3-amino-4-fluoropyrrolidine.
Detailed Synthesis Protocol: (3S,4S)-N-Boc-3-amino-4-fluoropyrrolidine
This protocol outlines a robust, multi-step synthesis designed for scalability and stereochemical fidelity.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| N-Boc-4-oxo-L-proline benzyl ester | Commercial sources | >98% | Starting Material |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Commercial sources | 1.0 M in THF | Use freshly opened or titrated solution |
| Trimethylsilyl chloride (TMSCl) | Commercial sources | >99% | Distill before use for best results |
| Selectfluor® (F-TEDA-BF₄) | Commercial sources | >95% | Handle with care (oxidizer) |
| Sodium borohydride (NaBH₄) | Commercial sources | >98% | |
| Methanesulfonyl chloride (MsCl) | Commercial sources | >99% | |
| Triethylamine (Et₃N) | Commercial sources | >99.5% | Distill from CaH₂ |
| Sodium azide (NaN₃) | Commercial sources | >99% | Highly Toxic! Handle with extreme caution |
| Palladium on Carbon (Pd/C) | Commercial sources | 10 wt% | |
| Solvents (THF, MeCN, DCM, DMF, MeOH) | Commercial sources | Anhydrous |
Step 1: Electrophilic Fluorination
-
Rationale: This step introduces the fluorine atom. A kinetically controlled enolate formation at C3, followed by trapping as a silyl enol ether, ensures regioselectivity.[8] Electrophilic fluorination with Selectfluor® is a reliable and scalable method compared to older reagents.[8][9]
-
Procedure:
-
Dissolve N-Boc-4-oxo-L-proline benzyl ester (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C.
-
Add LHMDS (1.1 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the temperature below -70 °C.
-
Stir for 1 hour at -78 °C.
-
Add TMSCl (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench with saturated aq. NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude silyl enol ether is used directly.
-
Dissolve the crude intermediate in anhydrous acetonitrile (0.2 M) and add Selectfluor® (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the mixture and purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield (3R)-N-Boc-3-fluoro-4-oxo-proline benzyl ester. Typical yield: 50-60% over two steps.
-
Step 2: Diastereoselective Reduction and Mesylation
-
Rationale: The ketone at C4 is reduced to a hydroxyl group. Sodium borohydride typically provides good diastereoselectivity, favoring attack from the less hindered face to set up the desired trans relationship between the fluorine and the new hydroxyl group. The resulting alcohol is then activated as a mesylate for subsequent nucleophilic displacement.
-
Procedure:
-
Dissolve the fluoro-ketone (1.0 eq) from Step 1 in methanol (0.2 M) and cool to 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir for 2 hours at 0 °C. Monitor by TLC.
-
Quench carefully with acetone, then add saturated aq. NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate the (3R,4S)-fluoroalcohol. Typical yield: 85-95%.
-
Dissolve the purified fluoroalcohol (1.0 eq) in anhydrous DCM (0.2 M) under nitrogen and cool to 0 °C.
-
Add Et₃N (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).
-
Stir at 0 °C for 2 hours. Upon completion, wash with cold 1 M HCl, saturated aq. NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo to yield the crude mesylate, which is used immediately.
-
Step 3: Azide Introduction and Reduction
-
Rationale: The amino group is introduced via an Sₙ2 reaction using sodium azide. This reaction proceeds with inversion of stereochemistry at C3, establishing the final desired syn relationship between the amino and fluoro groups. The azide is a stable precursor that can be safely reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this reduction.
-
Procedure:
-
Dissolve the crude mesylate (1.0 eq) in anhydrous DMF (0.2 M).
-
Add NaN₃ (3.0 eq) and heat the mixture to 80 °C for 16 hours. (Caution: Azides are explosive; use appropriate shielding and safety measures).
-
Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers thoroughly with water and brine to remove DMF. Dry over MgSO₄ and concentrate. Purify by column chromatography to yield the azido-pyrrolidine. Typical yield: 70-85%.
-
Dissolve the azide (1.0 eq) in methanol (0.1 M).
-
Carefully add 10% Pd/C (10 mol%).
-
Purge the flask with hydrogen and stir under a hydrogen atmosphere (balloon or Parr shaker) for 8 hours.
-
Filter the reaction through Celite®, washing the pad with methanol. Concentrate the filtrate to yield the final protected scaffold, (3S,4S)-N-Boc-3-amino-4-fluoropyrrolidine. The benzyl ester is typically cleaved under these conditions. If not, it can be removed in a separate hydrogenation step. Typical yield: 95-99%.
-
Part 2: Application Protocol - Amide Coupling to a Drug Core
With the core scaffold in hand, it can be coupled to a variety of molecular frameworks. A common and critical reaction in drug synthesis is the formation of an amide bond.
Visualized Coupling Workflow
Caption: General workflow for amide coupling of the scaffold.
Detailed Coupling Protocol
-
Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and side reactions, to form the amide bond between the synthesized aminopyrrolidine and a generic carboxylic acid-containing fragment.
-
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid core (R-COOH, 1.0 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.1 eq) and DIPEA (N,N-Diisopropylethylamine, 2.5 eq). Stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of (3S,4S)-N-Boc-3-amino-4-fluoropyrrolidine (1.05 eq) in a small volume of DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aq. citric acid, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final N-Boc protected drug candidate.
-
The final deprotection of the Boc group can be achieved under standard acidic conditions (e.g., 4 M HCl in Dioxane or Trifluoroacetic acid in DCM) to yield the final active pharmaceutical ingredient (API).
-
Conclusion
The 3-amino-4-fluoropyrrolidine scaffold is a powerful building block for modern drug discovery. The synthetic route detailed herein provides a practical, stereocontrolled, and scalable method for its production. By understanding the rationale behind each transformation, from selective fluorination to stereospecific substitution, researchers can confidently and efficiently synthesize this key intermediate. The subsequent amide coupling protocol is a robust example of how this scaffold can be seamlessly integrated into synthetic campaigns targeting a wide range of debilitating diseases.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 169750-17-8 | 3-FLUOROPYRROLIDINE HYDROCHLORIDE [fluoromart.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds - Eureka | Patsnap [eureka.patsnap.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificupdate.com [scientificupdate.com]
Scale-Up Synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate: An Application Note
Introduction
(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a critical chiral building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom into the pyrrolidine ring can significantly modulate the physicochemical properties of resulting drug candidates, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The cis-relationship between the 3-amino and 4-fluoro substituents, combined with the defined stereochemistry, presents a unique synthetic challenge, particularly at a process scale. This application note provides a detailed overview of a robust and scalable synthetic route, moving beyond traditional, less efficient methods to a process-developed approach suitable for multi-gram to kilogram production. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed protocols for each key transformation, and discuss critical process parameters and safety considerations.
Strategic Evolution of the Synthetic Route
Early-stage, lab-scale syntheses of similar fluorinated amino pyrrolidines often relied on a sequence involving epoxidation of a protected pyrrolene, followed by azide-mediated ring-opening, fluorination using reagents like diethylaminosulfur trifluoride (DAST), and subsequent reduction of the azide.[3]
However, this pathway presents significant challenges for scale-up:
-
Use of Sodium Azide (NaN₃): Sodium azide is highly toxic and potentially explosive, especially with residual acids, making its large-scale handling problematic.
-
DAST as a Fluorinating Agent: DAST is expensive, thermally unstable, and can lead to side reactions, complicating purification on a larger scale.
-
Multiple Stereocenters: The route requires careful control of stereochemistry at multiple steps to achieve the desired (3S,4R) configuration.
A more advanced, process-oriented approach overcomes these limitations by employing a substrate-controlled synthesis that leverages a trans-diol intermediate. This strategy, highlighted in process development work by Pfizer for analogous compounds, utilizes a modified Burgess-type reagent to form a cyclic sulfamate, which orchestrates the stereoselective introduction of both the amine and fluoride functionalities.[3]
This improved route is advantageous because it avoids hazardous reagents like sodium azide and DAST, replacing them with more manageable alternatives like a Burgess-type reagent and tetrabutylammonium fluoride (TBAF).[3] The stereochemistry is controlled by the starting diol, leading to a more robust and predictable outcome.
Detailed Protocols for Scale-Up Synthesis
The following protocols are based on established chemical transformations adapted for the synthesis of the target molecule.
Step 1: Synthesis of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
The synthesis begins with the stereoselective dihydroxylation of commercially available N-Boc-3-pyrrolene.
-
Reaction Scheme:
-
N-Boc-3-pyrrolene + AD-mix-β → tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
-
-
Protocol:
-
To a mechanically stirred solution of AD-mix-β (1.4 kg per 1 kg of N-Boc-3-pyrrolene) in a 1:1 mixture of tert-butanol and water (10 L per kg of pyrrolene) at 0-5 °C, add methanesulfonamide (0.95 kg per kg of AD-mix-β).
-
Stir the mixture until all solids dissolve and the two layers are distinct.
-
Add N-Boc-3-pyrrolene (1.0 eq) to the vigorously stirred mixture while maintaining the temperature below 5 °C.
-
Continue stirring at 0-5 °C for 18-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, add sodium sulfite (1.5 kg per kg of N-Boc-3-pyrrolene) portion-wise, ensuring the temperature does not exceed 15 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 5 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
The product can be purified by recrystallization from ethyl acetate/heptane.
-
-
Causality and Expertise:
-
The use of AD-mix-β ensures the Sharpless asymmetric dihydroxylation proceeds with high stereoselectivity to yield the desired (3R,4R)-diol.
-
The addition of methanesulfonamide accelerates the catalytic cycle.
-
Quenching with sodium sulfite reduces the osmate esters and excess osmium tetroxide.
-
Step 2: Formation of the Cyclic Sulfamidate
The diol is converted to a key cyclic sulfamidate intermediate. This step is analogous to procedures found in related syntheses.
-
Reaction Scheme:
-
(3R,4R)-diol + SOCl₂ followed by RuCl₃/NaIO₄ and amination → Cyclic Sulfamidate
-
-
Protocol:
-
To a solution of the (3R,4R)-diol (1.0 eq) in dichloromethane (10 L/kg) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture in vacuo to obtain the crude cyclic sulfite.
-
Dissolve the crude sulfite in a mixture of acetonitrile, water, and carbon tetrachloride (2:2:1, 15 L/kg of diol).
-
Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.02 eq).
-
Stir vigorously for 2 hours. The reaction is exothermic and may require cooling.
-
Extract the mixture with ethyl acetate, wash with saturated aqueous sodium bicarbonate and brine, dry, and concentrate to give the cyclic sulfate.
-
Dissolve the cyclic sulfate in THF and add an aqueous solution of ammonia (28%) at 0 °C. Stir at room temperature for 4 hours.
-
Concentrate the mixture and purify by column chromatography to yield the cyclic sulfamidate.
-
Step 3: Fluoride-Mediated Ring Opening and Final Product Formation
This is the key stereoinverting step to install the fluorine and the precursor to the amino group.
-
Reaction Scheme:
-
Cyclic Sulfamidate + TBAF → Ring-opened intermediate → Hydrolysis → this compound
-
-
Protocol:
-
To a solution of the cyclic sulfamidate (1.0 eq) in anhydrous THF (20 L/kg) under a nitrogen atmosphere, add a 1.0 M solution of TBAF in THF (2.5 eq).
-
Heat the mixture to 60 °C and stir for 12-16 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and quench by adding water.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers and treat with 2M aqueous HCl to effect hydrolysis of the sulfamate. Stir for 4-6 hours.
-
Basify the aqueous layer with 4M NaOH to a pH of >12 and extract with dichloromethane (3 x 10 L).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved via column chromatography on silica gel.
-
-
Causality and Expertise:
-
The fluoride ion in TBAF acts as a nucleophile, attacking one of the carbon atoms of the cyclic sulfamidate. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry. This ensures the desired cis-relationship between the resulting amino and fluoro groups.
-
The choice of TBAF provides a soluble and reactive source of fluoride ions suitable for large-scale operations.
-
Acidic workup is required to hydrolyze the resulting sulfamate ester to reveal the free amine.
-
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield | Purity (HPLC) |
| 1 | N-Boc-3-pyrrolene | tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate | AD-mix-β, MeSO₂NH₂ | 85-92% | >98% |
| 2 | (3R,4R)-diol | Cyclic Sulfamidate Intermediate | SOCl₂, RuCl₃/NaIO₄, NH₃ | 70-80% (over 3 steps) | >95% |
| 3 | Cyclic Sulfamidate | This compound | TBAF, HCl | 65-75% | >98% |
Table 1: Summary of reaction steps, key reagents, and expected outcomes.
Analytical Characterization
The final product and intermediates should be characterized by standard analytical techniques:
-
¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the chemical structure and stereochemistry. Key signals include the characteristic C-F couplings.
-
LC-MS: To determine purity and confirm the molecular weight.
-
Chiral HPLC/SFC: To determine the enantiomeric excess (e.e.) of the final product.[4]
-
Optical Rotation: To confirm the stereochemical identity.
Safety and Handling Considerations
-
Thionyl Chloride: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Ruthenium(III) Chloride and Sodium Periodate: Oxidizing agents. Avoid contact with combustible materials.
-
Tetrabutylammonium Fluoride (TBAF): Corrosive and toxic. Anhydrous solutions are moisture-sensitive.
-
Large-Scale Reactions: All steps should be performed in appropriate reactors with temperature control and inert atmosphere capabilities. Exothermic reactions should be carefully monitored.
Conclusion
The described synthetic route provides a scalable and robust method for the preparation of this compound. By avoiding hazardous reagents and employing a substrate-controlled stereoselective strategy, this process is well-suited for industrial production. Careful monitoring of reaction parameters and adherence to safety protocols are essential for successful and safe scale-up.
References
-
Is life worth living?. (2019). Process development of fluorinated-pyrrolidin analogue. Available at: [Link]
-
Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-3. Available at: [Link]
- F. Hoffmann-La Roche AG. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent EP 1138672 A1.
-
Palomo, C., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(11), 2612–2615. Available at: [Link]
- Incyte Corporation. (2021). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. US Patent US10981923B2.
-
Lequeux, T., et al. (2016). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 49(7), 1439–1451. Available at: [Link]
-
Silverman, R. B., et al. (2018). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 140(33), 10602–10610. Available at: [Link]
-
Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. Available at: [Link]
- F. Hoffmann-La Roche AG. (2019). TETRAHYDRO-1H-PYRAZINO[2,1-A]ISOINDOLYLQUINOLINE COMPOUNDS FOR THE TREATMENT OF AUTOIMMUNE DISEASE. European Patent EP3731818A1.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
-
RSC Publishing. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
-
Raines, R. T., et al. (2019). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 141(20), 8263–8272. Available at: [Link]
-
ResearchGate. (2013). ChemInform Abstract: Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 4. US10981923B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3S,4R)-3-Amino-4-fluoropyrrolidine
Welcome to the technical support guide for the synthesis of (3S,4R)-3-amino-4-fluoropyrrolidine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low overall yield in this multi-step synthesis often points to issues in one of two key areas: the fluorination step or the azide reduction/amine formation step.
-
Inefficient Fluorination: The introduction of the fluorine atom is often the most challenging step.
-
Causality: The choice of fluorinating agent and the precise control of reaction conditions are critical. Reagents like DAST (diethylaminosulfur trifluoride) can be effective but may also lead to side products if not used correctly.[1] Incomplete reaction, degradation of the starting material, or formation of elimination byproducts are common pitfalls.
-
Solution:
-
Reagent Choice: Consider using more modern and milder fluorinating agents like Selectfluor (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which can offer better regioselectivity and fewer side reactions for certain substrates.[2]
-
Temperature Control: The fluorination of a hydroxyl precursor is often highly exothermic. Maintain strict temperature control, typically starting at low temperatures (-78 °C) and warming slowly to prevent decomposition.
-
Solvent & Stoichiometry: Ensure your solvent (e.g., DCM) is anhydrous. Carefully optimize the stoichiometry of the fluorinating agent; excess reagent can lead to byproducts, while insufficient amounts will result in incomplete conversion.
-
-
-
Poor Azide Displacement or Reduction: The SN2 displacement of a sulfonate ester (e.g., mesylate or tosylate) with an azide source, followed by reduction, is a common route to introduce the amine.
-
Causality: Incomplete displacement can occur due to steric hindrance or a poor leaving group. The subsequent reduction of the azide to the amine can also be problematic, with incomplete reaction or catalyst poisoning.
-
Solution:
-
Leaving Group: Ensure the complete formation of the mesylate or tosylate. A better leaving group will facilitate a more efficient SN2 reaction.
-
Azide Displacement Conditions: Increasing reaction time at a moderate temperature (e.g., 40 °C instead of 60 °C) can sometimes improve the yield of the azide displacement step by minimizing side reactions.[3]
-
Reduction Method: While catalytic hydrogenation (e.g., H₂, Pd/C) is common, Staudinger reduction (using triphenylphosphine followed by water) can be a milder and sometimes more reliable alternative, avoiding issues with catalyst poisoning.[4]
-
-
Question 2: I'm observing significant formation of an elimination byproduct (an unsaturated pyrrolidine). How can I suppress this side reaction?
Answer: The formation of an alkene via elimination is a classic competing pathway, especially during the fluorination or azide displacement steps, which often involve basic conditions or nucleophiles that can also act as bases.
-
Causality: This side reaction is promoted by heat and strong bases. The proton anti-periplanar to the leaving group is susceptible to abstraction.
-
Troubleshooting Workflow:
Caption: Troubleshooting elimination side reactions.
-
Detailed Solutions:
-
Lower Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This disfavors the higher activation energy elimination pathway.
-
Choice of Base/Nucleophile: If a base is required, use a non-nucleophilic, sterically hindered base. When performing the azide displacement, sodium azide (NaN₃) is preferred as azide is a poor base.
-
Solvent: Use polar aprotic solvents (like DMF or DMSO) for SN2 reactions, as they solvate the cation but not the nucleophile, increasing its reactivity and favoring substitution over elimination.
-
Question 3: The stereochemical purity of my final product is low. Where am I losing chiral integrity and how can I maintain it?
Answer: Maintaining the correct (3S,4R) stereochemistry is paramount. Loss of stereochemical purity can occur during the SN2 displacement step if the reaction does not proceed with complete inversion or if racemization occurs.[5][6]
-
Causality: An SN1-type mechanism, even as a minor pathway, will lead to racemization. This can be promoted by protic solvents, unstable carbocation intermediates, or a poor leaving group that is slow to depart. Protecting groups can also influence stereochemical outcomes.[7]
-
Solutions:
-
Ensure SN2 Conditions: Use a polar aprotic solvent (DMF, acetonitrile) to favor the SN2 pathway. Ensure you have a good leaving group (triflate > tosylate > mesylate > halides) to accelerate the displacement.[8]
-
Protecting Group Strategy: The N-Boc (tert-butoxycarbonyl) protecting group is standard. Ensure its stability throughout the reaction sequence. Premature deprotection can lead to side reactions. Conversely, some protecting groups can direct stereochemistry, a factor to consider in route design.[9]
-
Chiral Purity Analysis: Use chiral HPLC or NMR with chiral shift reagents to analyze the enantiomeric excess (ee) at intermediate stages, not just the final product. This will help pinpoint the exact step where purity is lost.[6]
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best starting material for this synthesis? | A common and effective starting material is trans-4-hydroxy-L-proline. This provides the correct initial stereochemistry at C4. The synthesis then involves inverting the stereocenter at C3 during the SN2 displacement. A patented route describes decarboxylation, N-Boc protection, sulfonation of the hydroxyl, and subsequent azide displacement with inversion of configuration.[4] |
| How can I effectively monitor the reaction progress? | Thin-Layer Chromatography (TLC) is suitable for most steps. Use a combination of stains (e.g., KMnO₄ for hydroxyls/alkenes, ninhydrin for amines) to visualize starting materials and products. For fluorinated compounds, which can be difficult to visualize, LC-MS is a highly effective tool for monitoring conversion. |
| My final product is difficult to purify. What are the best methods? | Purification is often challenging due to the polar nature of the final amine. Column chromatography on silica gel can be effective, but may require an amine-modified mobile phase (e.g., adding 1-2% triethylamine or ammonia in methanol to a DCM/MeOH gradient) to prevent streaking. Recrystallization of the hydrochloride salt is also a highly effective method for achieving high purity.[10] |
| Are there any specific safety precautions I should take? | Yes. Azides: Sodium azide is highly toxic and can form explosive heavy metal azides. Use with extreme caution and appropriate PPE. Fluorinating Agents: Reagents like DAST are corrosive and react violently with water. Handle in a well-ventilated fume hood. Hydrogenation: Hydrogen gas is flammable and explosive. Ensure proper setup and grounding. |
Key Experimental Protocols
Protocol 1: Mesylation and Azide Displacement (Illustrative)
This protocol outlines the key stereoinverting step starting from N-Boc-(3R,4R)-4-fluoro-3-hydroxypyrrolidine.
-
Mesylation:
-
Dissolve the N-Boc-protected fluorohydrin (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by slow, dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.
-
-
Azide Displacement (SN2 Inversion):
-
Dissolve the crude mesylate in anhydrous DMF (~0.2 M).
-
Add sodium azide (NaN₃, 3.0 eq).
-
Heat the reaction mixture to 60-80 °C. The optimal temperature should be determined empirically to balance reaction rate and side reactions.
-
Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash extensively with water (3-4 times) to remove DMF, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude azide, N-Boc-(3S,4R)-3-azido-4-fluoropyrrolidine.
-
Protocol 2: Azide Reduction via Staudinger Reaction
-
Dissolve the crude N-Boc-azide (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise at room temperature. Effervescence (N₂ gas) should be observed.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the azide (typically 4-6 hours).
-
Concentrate the reaction mixture in vacuo to remove the THF.
-
The resulting crude product can be purified by column chromatography to separate the desired amine from triphenylphosphine oxide.
Visualization of the Core Synthetic Strategy
Caption: General synthetic pathway overview.
References
-
Douangamath, A., et al. (2020). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. National Institutes of Health (PMC). Available at: [Link]
-
Huang, Y., et al. (2022). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central. Available at: [Link]
-
Keppens, S., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of optically pure N-Boc-protected (2 R,3 R)- and (2 R,3 S)-3-fluoroprolines. Available at: [Link]
-
Teng, M., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. Available at: [Link]
-
Steffan, R. J., et al. (2021). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. Available at: [Link]
-
Corp, R. S. C. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. Available at: [Link]
- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
Cheatham, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Wang, F., et al. (2022). Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines. National Institutes of Health. Available at: [Link]
-
de la Torre, A., et al. (2014). Divergent reaction mechanisms in the aminofluorination of alkenes. PubMed. Available at: [Link]
-
Brigaud, T., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. National Institutes of Health (PMC). Available at: [Link]
-
Brigaud, T., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]
-
Leśniak, S., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Institutes of Health. Available at: [Link]
- Google Patents. (2007). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
-
Finlay, B. D., et al. (2016). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. National Institutes of Health (PMC). Available at: [Link]
-
Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkat USA. Available at: [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]
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- 2. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Boc Deprotection of Hindered and Fluorinated Amines
Welcome to the technical support center for scientists and researchers. This guide is designed to provide in-depth troubleshooting assistance for the deprotection of tert-butoxycarbonyl (Boc) protected amines, with a specific focus on challenging substrates, including those with significant steric hindrance or fluorine substitution. Here, you will find practical, field-proven advice, detailed protocols, and mechanistic explanations to help you overcome common hurdles in your synthetic workflows.
Introduction: The Challenge of Hindered and Fluorinated Systems
The Boc group is a cornerstone of amine protection in organic synthesis due to its general stability and predictable cleavage under acidic conditions.[1] However, its removal is not always straightforward. Sterically bulky groups near the nitrogen atom can physically block the approach of acidic reagents, dramatically slowing down the deprotection rate.[2] Similarly, the presence of electron-witting fluorine atoms can destabilize the carbocation intermediate formed during cleavage, rendering the Boc group more resistant to acid-mediated removal. This guide will address these specific challenges in a practical question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the deprotection of hindered and/or fluorinated N-Boc amines.
Question 1: My Boc deprotection is extremely slow or fails to reach completion using standard TFA/DCM conditions. What's happening and what should I try next?
Answer: This is a classic issue when dealing with sterically hindered or electron-deficient amines. The standard mechanism for Boc deprotection involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to the free amine.[3]
-
Steric Hindrance: Bulky substituents near the N-Boc group can impede the approach of the protonating acid, making the initial step of the reaction kinetically unfavorable.[2]
-
Electronic Effects: Fluorine atoms, being highly electronegative, can inductively withdraw electron density from the nitrogen atom. This makes the carbamate oxygen less basic and therefore less likely to be protonated by the acid, thus slowing down the entire deprotection process.
Recommended Solutions:
-
Increase Acid Strength & Concentration: For many substrates, simply increasing the concentration of trifluoroacetic acid (TFA) or switching to a stronger acid system can overcome the kinetic barrier.[4]
-
Elevate the Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can provide the necessary activation energy to accelerate a sluggish reaction. However, this should be done with caution as it can also promote side reactions.[2]
-
Alternative Deprotection Methods: If strong acids are still ineffective or lead to degradation, consider non-traditional methods.
-
Lewis Acids: Reagents like trimethylsilyl iodide (TMSI) or zinc bromide (ZnBr₂) can effectively cleave Boc groups under non-protic conditions.[5] TMSI, in particular, is known for its efficacy with challenging substrates.[6]
-
Thermal Deprotection: In the absence of other thermally labile groups, heating the substrate in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can induce Boc cleavage without any added reagents.[7][8]
-
Question 2: I'm observing significant byproduct formation, suggesting my compound is sensitive to the harsh acidic conditions required for deprotection. How can I improve the selectivity and yield?
Answer: Substrate degradation is a common consequence of forcing conditions. The highly reactive tert-butyl cation generated during deprotection is a potent electrophile that can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings (e.g., indole in tryptophan) or sulfur-containing residues (e.g., methionine).[9][10]
Recommended Solutions:
-
Incorporate Scavengers: Scavengers are nucleophilic reagents added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule of interest.[11]
-
Milder Acidic Conditions: If your substrate is particularly acid-sensitive, even with scavengers, moving to a milder acid is advisable.
-
Non-Acidic Methods: For the most sensitive substrates, avoiding acid altogether is the best strategy.
-
Oxalyl Chloride in Methanol: This system provides a very mild and efficient deprotection at room temperature and is tolerant of many functional groups.[16]
-
Thermal Methods: As mentioned previously, heating in solvents like boiling water or fluorinated alcohols can be a clean way to remove the Boc group.[17][18]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of acid-catalyzed Boc deprotection?
A1: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.[3] This is followed by the cleavage of the C-O bond, which releases a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1] This carbamic acid is unstable and rapidly decomposes into the free amine and carbon dioxide gas.[3] The liberated amine is then protonated by the excess acid in the medium, typically yielding the corresponding salt (e.g., an ammonium trifluoroacetate salt).[3]
Q2: How can I effectively monitor the progress of my deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. The deprotected amine product is generally more polar than the N-Boc starting material and will have a lower Rf value. Staining the TLC plate with a ninhydrin solution is highly recommended, as it produces a characteristic purple or yellow spot for primary and secondary amines, confirming the formation of your product.[5] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool.
Q3: Are there any "green" or more environmentally friendly methods for Boc deprotection?
A3: Yes, sustainability is an increasing focus in synthetic chemistry. Catalyst-free deprotection using hot water is a notable green alternative that avoids the use of strong acids and organic solvents.[17] Additionally, using deep eutectic solvents, such as choline chloride/p-toluenesulfonic acid, provides an eco-friendly and efficient reaction medium.[14]
Data Presentation
Table 1: Comparison of Selected Boc Deprotection Reagents for Challenging Substrates
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| TFA / DCM / Scavenger | 50-100% TFA, DCM, 5% TIS, RT, 1-4 h | Well-established, effective for many substrates. | Can be too harsh for acid-sensitive groups; TFA is corrosive. |
| 4M HCl in Dioxane | 5-10 equiv. HCl, Dioxane, RT, 1-4 h | More potent than TFA for hindered amines.[2] | Dioxane is a hazardous solvent; harsh conditions. |
| TMSI | 1.2-1.5 equiv. TMSI, CH₂Cl₂ or MeCN, RT | Mild, non-protic, effective for hindered systems.[19][20] | Reagent is moisture-sensitive and can be expensive. |
| Oxalyl Chloride / Methanol | 3 equiv. (COCl)₂, MeOH, RT, 1-4 h | Very mild, tolerant of many functional groups.[16] | Generates HCl in situ; requires careful handling. |
| Thermal (Boiling Water) | H₂O, 100 °C, 10 min - 2 h | Environmentally friendly, no acid required.[7] | Requires thermal stability of the substrate. |
| pTSA in DES | Choline Chloride:pTSA, RT | "Green" solvent, mild conditions, biodegradable acid.[14] | May require specific preparation of the DES. |
Experimental Protocols
Protocol 1: Deprotection of a Hindered Amine using HCl in Dioxane
-
Dissolve the N-Boc protected hindered amine (1.0 equiv) in a minimal amount of a co-solvent like DCM if necessary.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting amine hydrochloride salt can often be precipitated by adding a non-polar solvent like diethyl ether, collected by filtration, and washed with fresh ether.[2]
Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the N-Boc protected amine (1.0 equiv) in methanol (approx. 0.1 M).
-
At room temperature, add oxalyl chloride (3.0 equiv) dropwise to the solution. Caution: Gas evolution (CO, CO₂, HCl) will occur.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[2]
Visualizations
Diagram 1: General Mechanism of Acid-Catalyzed Boc Deprotection This diagram illustrates the step-by-step pathway for the removal of a Boc protecting group under acidic conditions, highlighting the key intermediates.[1][3]
Caption: Mechanism of Boc deprotection and scavenger action.
Diagram 2: Troubleshooting Workflow for Incomplete Deprotection This decision tree provides a logical workflow for troubleshooting incomplete or sluggish Boc deprotection reactions.
Caption: Decision tree for optimizing Boc deprotection.
References
- Benchchem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Benchchem. (2025).
- Benchchem. (2025). Side reactions of Boc deprotection with scavengers.
- Benchchem. (2025). Scavengers for Boc deprotection to prevent side reactions.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Benchchem. (2025).
- Organic Process Research & Development. (2014).
- Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
- Benchchem. (2025).
- Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI.
- Semantic Scholar. (2012).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Synthetic Communications. (2008).
- Benchchem. (2025). Technical Support Center: Boc Deprotection in Acidic Conditions.
- American Chemical Society. (2014).
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. [Link]
-
MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
ResearchGate. (2018). Efficient and Chemoselective Deprotection of N-t-Butyloxycarbonyl Group Mediated by Selectfluor. [Link]
-
Taylor & Francis Online. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
PubMed. (2001). Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis. [Link]
-
SciSpace. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
National Institutes of Health. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
The Royal Society of Chemistry. (n.d.). General Procedure for the deprotection of the Boc-group. [Link]
-
MDPI. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
Journal of the American Chemical Society. (2022). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. [Link]
-
Chemistry World. (2005). Delicate deprotection. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TMSI [commonorganicchemistry.com]
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- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 12. benchchem.com [benchchem.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
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- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Purification of Polar Fluorinated Pyrrolidine Derivatives by Chromatography
Welcome to the technical support center for the purification of polar fluorinated pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by this class of molecules. The inherent polarity of the pyrrolidine ring, combined with the electronic effects of fluorine substitution, often leads to complex purification hurdles that demand specialized chromatographic strategies.
Part 1: Initial Method Development & Strategy Selection
The first step in any purification workflow is selecting the most appropriate chromatographic technique. This decision is paramount and is dictated by the physicochemical properties of your target molecule, primarily its polarity, solubility, and ionizability.
FAQ: Method Selection
Q1: What is the best starting point for developing a purification method for a novel polar fluorinated pyrrolidine derivative?
A1: The optimal starting point is an assessment of your compound's solubility and polarity.[1]
-
For moderately polar compounds soluble in common organic solvents: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile first choice.[1] A good initial screen would involve a C18 column with a simple gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape for the basic pyrrolidine nitrogen.
-
For highly polar, water-soluble compounds: These molecules are often poorly retained in reversed-phase chromatography, eluting at or near the solvent front.[2] In these cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[2][3][4][5] HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting the retention of very polar analytes.[5][6]
The following workflow provides a logical decision-making process for selecting your initial purification strategy.
Caption: Workflow for selecting an initial purification method.
Part 2: Troubleshooting Guide for Common Chromatographic Issues
This section addresses specific problems you may encounter during purification in a question-and-answer format.
Section 2.1: Reversed-Phase (RP) Chromatography
Q2: My polar fluorinated pyrrolidine elutes in the void volume on a standard C18 column. How can I increase its retention?
A2: This is a classic sign that the compound is too polar for the non-polar stationary phase.[1][7] You have several options before abandoning reversed-phase:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with polar groups near the silica surface, which allows the stationary phase to remain wetted even in highly aqueous mobile phases and provides an alternative retention mechanism for polar analytes.[1][8]
-
Add Ion-Pairing Reagents: For pyrrolidines that will be protonated (cationic) at low pH, adding an ion-pairing reagent with a long alkyl chain (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral, more hydrophobic complex that will be better retained on the C18 phase.
-
Switch to a Fluorinated Stationary Phase: These phases (e.g., F5 or PFP - pentafluorophenyl) can offer unique selectivity for fluorinated analytes through dipole-dipole, π-π, and ion-exchange interactions, often increasing retention compared to standard C18 phases.[9][10][11]
-
Increase Aqueous Content: Ensure your column is stable in high aqueous conditions (many modern columns are) and start your gradient at 95-100% aqueous.[1][7]
If these strategies fail, your compound is likely too polar for RP, and you should switch to HILIC.[1][3]
Q3: I am observing significant peak tailing for my basic pyrrolidine derivative. What is the cause and how can I fix it?
A3: Peak tailing for basic compounds is most often caused by secondary interactions between the protonated amine and acidic, deprotonated silanol groups (-Si-O⁻) on the silica surface of the stationary phase.[1][12]
Caption: Troubleshooting logic for peak tailing of basic analytes.
Solutions:
-
Adjust Mobile Phase pH: For a basic pyrrolidine, lowering the mobile phase pH (e.g., to 2.5-3.5 with formic acid or TFA) ensures the analyte is fully protonated and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[1][12]
-
Use Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA) (0.1-0.5%), can mask the active silanol sites.[12] However, TEA can suppress ionization in mass spectrometry. Trifluoroacetic acid (TFA) at 0.1% is a common and effective additive that acts as both an ion-pairing agent and a pH modifier, often leading to sharp peaks.[1]
-
Employ a Deactivated Column: Use a modern, high-purity silica column that is thoroughly end-capped to minimize the number of accessible silanol groups.[12]
-
Reduce Sample Load: Injecting too much sample can overload the column and cause peak shape distortion.[1]
Section 2.2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Q4: My compound is highly polar and water-soluble. How do I select the right HILIC column and mobile phase?
A4: HILIC is an excellent choice for these compounds.[2][3][4] The separation is based on the partitioning of the analyte between a water-enriched layer on the stationary phase surface and the bulk organic mobile phase.[5][6]
-
Stationary Phase Selection:
-
Plain Silica: A good, general-purpose starting point.
-
Amide/Amine Phases: These are less acidic than silica and can be beneficial for basic compounds like pyrrolidines, reducing strong electrostatic interactions.[13][14] Amine columns can also operate in an anion-exchange mode.[13]
-
Zwitterionic Phases: These phases are highly hydrophilic and are excellent for retaining charged compounds, as they can reduce the strong electrostatic attractions that might occur on other charged columns.[3]
-
-
Mobile Phase Selection:
-
Solvents: The mobile phase is typically high in a water-miscible organic solvent (the weak solvent), most commonly acetonitrile, and low in an aqueous component (the strong solvent).[2][5] Gradients in HILIC run from high organic to low organic (i.e., increasing water content).[3][6]
-
Additives: Buffers are crucial in HILIC to control pH and ensure reproducible retention. Ammonium formate or ammonium acetate (10-20 mM) are common choices as they are volatile and MS-friendly.
-
Q5: I have low or no recovery of my compound from the column. What could be the problem?
A5: This issue often points to irreversible adsorption of your highly polar compound to the stationary phase.[1]
-
Cause: This is particularly common in normal-phase chromatography on silica gel, where the basic pyrrolidine nitrogen can bind very strongly to acidic silica sites.
-
Solution (Flash Chromatography): Deactivate the silica gel. Before loading your sample, flush the column with your eluent containing a small amount of a base like triethylamine (1-2%) or ammonium hydroxide.[12][15] This neutralizes the most active sites.
-
Solution (HPLC): If you suspect irreversible adsorption in HILIC, ensure your mobile phase buffer is appropriate. If the problem persists, consider an alternative stationary phase like a diol or a polymer-based column. In extreme cases, an orthogonal technique like Supercritical Fluid Chromatography (SFC) may be necessary.[1]
Part 3: Advanced & Orthogonal Techniques
Q6: My purification is still challenging with RP and HILIC. When should I consider Supercritical Fluid Chromatography (SFC)?
A6: SFC is a powerful technique that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[16][17] It is considered a form of normal-phase chromatography and offers several advantages:
-
Orthogonal Selectivity: SFC provides a different separation mechanism than RP-HPLC, making it an excellent orthogonal technique when other methods fail.[16]
-
Ideal for Fluorinated Compounds: The properties of supercritical CO₂ make it an effective mobile phase for analyzing and purifying fluorinated compounds.[18][19]
-
Speed and Efficiency: The low viscosity of the mobile phase allows for very fast separations and higher throughput.[16]
-
Chiral Separations: SFC is a premier technique for chiral separations, which is highly relevant for many pyrrolidine-based drug candidates.[17]
Q7: My pyrrolidine derivative is a salt or exists primarily in an ionic state. Can I use Ion-Exchange Chromatography (IEX)?
A7: Yes, IEX is specifically designed to separate molecules based on their net charge.[20][21]
-
Mechanism: For a basic pyrrolidine, which will be positively charged (cationic) at a pH below its pKa, you would use a cation-exchange column .[22] This column contains negatively charged functional groups on its stationary phase. The positively charged analyte binds to the column, and elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to neutralize the charge on the analyte.[20][22]
-
Application: IEX is particularly useful for purifying highly polar, permanently charged molecules or for separating compounds with very similar structures but different charge states.[20][23]
Part 4: Data Tables & Experimental Protocols
Table 1: Comparison of Primary Chromatographic Modes
| Feature | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) | Supercritical Fluid (SFC) | Ion-Exchange (IEX) |
| Stationary Phase | Non-polar (C18, C8, Phenyl, F5) | Polar (Silica, Amide, Diol, Zwitterionic) | Polar (Silica, Chiral Phases) | Charged (Cation or Anion Exchangers) |
| Mobile Phase | Polar (Water/ACN, Water/MeOH) | Non-polar (High ACN/Water) | Supercritical CO₂ + Polar Modifier | Aqueous Buffer with Salt Gradient |
| Elution Order | Least polar elutes first | Most polar elutes first | Most polar elutes first | Based on charge density |
| Best For... | Moderately polar to non-polar compounds | Highly polar, water-soluble compounds[3][5] | Chiral compounds, fluorinated molecules, fast purifications[17] | Charged/ionic compounds[20] |
Protocol 1: General HILIC Method Development
This protocol provides a starting point for developing a HILIC method for a polar fluorinated pyrrolidine derivative.
-
Column Selection: Choose a HILIC column (e.g., Silica, Amide, or Zwitterionic), 100-150 mm x 4.6 mm, 3-5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate.
-
-
Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water at approximately 1 mg/mL.[1] Ensure the injection solvent is as weak as or weaker than the initial mobile phase to prevent peak distortion.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2-5 µL
-
Detection: UV (select appropriate wavelength) and/or MS.
-
-
Gradient Elution:
-
0-1 min: 0% B (hold at 95% ACN)
-
1-10 min: 0% to 100% B (linear gradient)
-
10-12 min: 100% B (hold)
-
12-13 min: 100% to 0% B (return to initial)
-
13-20 min: 0% B (re-equilibration)
-
-
Optimization: Based on the initial results, adjust the gradient slope, buffer concentration, or switch column chemistry to improve resolution.
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol is for basic, sensitive compounds that may degrade or irreversibly bind to standard silica gel.[12][15]
-
Column Packing: Dry pack the column with the required amount of silica gel.
-
Solvent Preparation: Prepare your starting eluent (e.g., 95:5 Dichloromethane:Methanol).
-
Deactivation:
-
Prepare a separate "deactivating solvent" by adding 1-2% triethylamine (TEA) or ammonium hydroxide to your starting eluent.
-
Flush the packed column with 2-3 column volumes of this deactivating solvent. This neutralizes the most acidic sites on the silica.
-
-
Equilibration: Flush the column with 2-3 column volumes of your initial eluent (without the added base) to remove excess TEA/ammonia.
-
Sample Loading: Load your sample (preferably via dry loading for polar compounds) and begin the purification using your predetermined solvent system.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. silicycle.com [silicycle.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labex.hu [labex.hu]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. Chromatography [chem.rochester.edu]
- 16. grokipedia.com [grokipedia.com]
- 17. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 18. selerity.com [selerity.com]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 21. m.youtube.com [m.youtube.com]
- 22. harvardapparatus.com [harvardapparatus.com]
- 23. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
stability of 3-amino-4-fluoropyrrolidine under acidic vs basic conditions
Introduction
Welcome to the technical support guide for 3-amino-4-fluoropyrrolidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable fluorinated building block into their synthetic workflows. The unique stereoelectronic properties imparted by the fluorine atom can significantly influence the stability and reactivity of the pyrrolidine ring.[1] This guide provides in-depth answers to frequently encountered issues, troubleshooting protocols, and the underlying chemical principles governing the stability of 3-amino-4-fluoropyrrolidine under both acidic and basic conditions. Our goal is to empower you to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Stability Under Acidic Conditions
Question 1: My reaction mixture containing 3-amino-4-fluoropyrrolidine darkened and showed multiple new spots on TLC/LC-MS after adding a strong acid (e.g., TFA, HCl). What is the likely cause?
Answer: This observation strongly suggests degradation of the 3-amino-4-fluoropyrrolidine molecule. While the pyrrolidine ring itself is relatively robust, the presence of both an amino group and a fluorine atom creates specific vulnerabilities under strongly acidic conditions. The primary degradation pathway is likely initiated by protonation of the amino group. This is a common scenario with aminopyrrolidine derivatives, where strong acids can lead to side reactions.[2]
The key issue is the potential for acid-catalyzed elimination of fluoride. The protonated amino group can act as a leaving group, or it can facilitate the elimination of the adjacent fluorine atom, especially if elevated temperatures are used. This can lead to the formation of unsaturated pyrrolidine derivatives, which may be unstable and prone to polymerization or further reactions, resulting in the observed discoloration and multiple byproducts.
Troubleshooting Workflow for Acidic Conditions:
Caption: Troubleshooting workflow for acidic degradation.
Recommended Actions:
-
Confirm the Structure: Before proceeding, verify the identity and purity of your starting material.
-
Use Milder Acids: If your reaction allows, switch from strong acids like TFA or concentrated HCl to milder alternatives such as pyridinium p-toluenesulfonate (PPTS), acetic acid, or citric acid.
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to minimize the rate of degradation.
-
Protecting Groups: If the free amine is not required for the reaction, consider protecting it with a group that is stable to your acidic conditions but can be removed later. For many applications, the Boc group is used, but it is labile to strong acids.[2]
Question 2: I am trying to remove a Boc protecting group from N-Boc-3-amino-4-fluoropyrrolidine using standard TFA/DCM conditions and getting a low yield of the desired free amine. Why?
Answer: While TFA in DCM is a standard method for Boc deprotection, the resulting free amine, 3-amino-4-fluoropyrrolidine, can be susceptible to degradation in the highly acidic environment, as explained in the previous question. The prolonged presence of excess strong acid after the Boc group is removed can lead to the decomposition of your product.
Protocol for Optimized Boc Deprotection and Work-up:
Materials:
-
N-Boc-3-amino-4-fluoropyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Dissolve the N-Boc-3-amino-4-fluoropyrrolidine in anhydrous DCM (0.1-0.2 M) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (4-5 equivalents) dropwise to the stirred solution. Rationale: Adding fewer equivalents and maintaining a low temperature minimizes the harshness of the conditions.
-
Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. The reaction is often complete within 1-2 hours.
-
Once the deprotection is complete, immediately quench the reaction. Do not let it stir for an extended period.
-
Carefully concentrate the mixture under reduced pressure to remove the bulk of the DCM and excess TFA. Caution: Do not heat the mixture.
-
Dissolve the residue in a minimal amount of cold water and carefully basify to a pH of 9-10 with a saturated solution of NaHCO₃ while cooling in an ice bath. Rationale: This neutralizes the acid and brings the product into its free base form for extraction.
-
Extract the aqueous layer promptly with an organic solvent such as ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the free amine. It is advisable to use the product immediately or store it under an inert atmosphere at low temperature.
Section 2: Stability Under Basic Conditions
Question 3: I am performing a reaction with 3-amino-4-fluoropyrrolidine under strongly basic conditions (e.g., NaOH, KOH, NaH) and observing unexpected side products. What is happening?
Answer: While the molecule is generally more stable under basic than strongly acidic conditions, it is not completely inert. Strong bases can promote degradation through a few potential pathways:
-
Elimination of HF: The primary concern under strong basic conditions is the elimination of hydrogen fluoride (HF) to form an enamine or related unsaturated species. The amine at the 3-position can influence the acidity of the proton at the 4-position, making it susceptible to abstraction by a strong base.
-
Ring Opening: Although less common under typical synthetic conditions, prolonged exposure to harsh bases and high temperatures could potentially lead to the opening of the pyrrolidine ring.[2]
-
Oxidative Degradation: In the presence of air (oxygen), basic conditions can facilitate oxidative degradation pathways, especially if transition metal impurities are present.[3]
Caption: Decision tree for troubleshooting basic degradation.
Recommended Actions:
-
Base Selection: If possible, screen for milder inorganic or organic bases such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).
-
Temperature Control: Maintain the lowest possible temperature that allows for the desired reaction to proceed at a reasonable rate.
-
Inert Atmosphere: To prevent oxidative degradation, ensure the reaction is conducted under an inert atmosphere of nitrogen or argon.[2]
Question 4: Can I use 3-amino-4-fluoropyrrolidine in aqueous basic solutions for an extended period?
Answer: It is not recommended to store or run reactions with 3-amino-4-fluoropyrrolidine in aqueous basic solutions for prolonged periods, especially at room temperature or higher. The presence of hydroxide ions can facilitate the elimination and other degradation pathways mentioned previously. If your experiment requires aqueous basic conditions, it is best to minimize the reaction time and temperature. For long-term storage, the compound should be kept as a salt (e.g., hydrochloride) or as the free base in a dry, inert environment at low temperatures.
Data Summary: Stability Overview
| Condition | pH Range | Key Vulnerability | Primary Degradation Pathway(s) | Recommended Mitigation |
| Strongly Acidic | < 2 | Protonated Amine | Acid-catalyzed elimination, decomposition | Use milder acids, low temperature, shorter reaction times. |
| Mildly Acidic | 3 - 6 | Generally Stable | Slow degradation possible with heat | Monitor reactions, avoid prolonged heating. |
| Neutral | ~7 | Generally Stable | Minimal degradation | Standard handling procedures. |
| Mildly Basic | 8 - 10 | Generally Stable | Slow elimination possible with heat | Use lowest effective temperature. |
| Strongly Basic | > 11 | C-F and C-H bonds | Base-catalyzed elimination of HF | Use milder bases, low temperature, inert atmosphere. |
General Handling and Storage
To ensure the long-term stability and purity of 3-amino-4-fluoropyrrolidine, follow these guidelines:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at a low temperature (2-8 °C or -20 °C for long-term storage). Protect from light and moisture.[4]
-
Handling: When handling the free base, which can be hygroscopic, it is best to work in a glove box or under a stream of dry inert gas. Avoid contact with strong oxidizing agents.[5] If you are using a salt form (e.g., hydrochloride), be aware that it will need to be neutralized to the free base before use in many reactions.
References
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Zondlo, N. J. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central. [Link]
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HIMS. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. University of Amsterdam. [Link]
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Eide-Haugmo, I., et al. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central. [Link]
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Ciulli, A., et al. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. [Link]
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Silverman, R. B. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). PubMed Central. [Link]
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Cee, V. J., et al. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. PubMed Central. [Link]
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Kruse, A., et al. Hydrothermal Degradation of Amino Acids. PubMed Central. [Link]
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Patel, K. & Borchardt, R. T. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. PubMed. [Link]
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Kappe, C. O., et al. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
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MDPI. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]
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Dincă, M. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PubMed Central. [Link]
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Bains, W., et al. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. PubMed Central. [Link]
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MDPI. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]
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Popović, G., et al. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PubMed Central. [Link]
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Einarsson, S., et al. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed. [Link]
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Majumdar, S. & Mitra, A. K. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PubMed Central. [Link]
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Meireles, M., et al. Amino Acids in the Development of Prodrugs. PubMed Central. [Link]
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Trissel, L. A., et al. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
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Zhang, Y., et al. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. [Link]
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Trissel, L. A., et al. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]
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ResearchGate. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. [Link]
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Technical Support Center: Managing Diastereoselectivity in Fluorinated Pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of fluorinated pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling diastereoselectivity in these vital synthetic processes. Fluorinated pyrrolidines are significant structural motifs in medicinal chemistry, and achieving the desired stereochemistry is paramount for their biological activity. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Diastereomeric Ratio (d.r.) in Cyclization Reactions to Form the Pyrrolidine Ring
Question: My cyclization reaction to form a fluorinated pyrrolidine is resulting in a low diastereomeric ratio. What are the primary factors influencing this, and how can I improve the selectivity?
Answer: Low diastereoselectivity in the formation of the pyrrolidine ring is a common challenge that can often be traced back to the interplay of steric and electronic effects in the transition state of the cyclization. The presence of a fluorine atom, with its strong electron-withdrawing nature, significantly influences the conformational preferences of the pyrrolidine ring, a phenomenon often referred to as the gauche effect.[1][2][3] This effect can either enhance or diminish the desired diastereoselectivity depending on the specific reaction and substitution pattern.
Troubleshooting Steps:
-
Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature are critical parameters that can alter the energy landscape of the diastereomeric transition states.[4]
-
Recommendation: Conduct a solvent screen using a range of polar aprotic (e.g., acetonitrile, DMF), polar protic (e.g., ethanol, water), and nonpolar (e.g., toluene, dichloromethane) solvents.[4][5] In some instances, highly polar or aqueous environments have been shown to enhance diastereoselectivity in cycloaddition reactions.[4]
-
Temperature Control: Lowering the reaction temperature often favors the thermodynamically more stable diastereomer, leading to a higher d.r. Conversely, for kinetically controlled reactions, temperature adjustments can also be beneficial.[4]
-
-
Catalyst System Modification: For catalyzed reactions, the choice of catalyst and associated ligands is paramount for inducing facial selectivity.
-
Recommendation: In asymmetric syntheses, screen a variety of chiral ligands for your metal catalyst. For instance, in copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides, ligands like (S)-DTBM-segphos have demonstrated excellent control over both enantioselectivity and diastereoselectivity.[6] Chiral phosphoric acids have also proven effective in certain cycloaddition reactions.[4][7]
-
-
Substrate Control and Steric Hindrance: The steric bulk of substituents on your starting materials can be strategically manipulated to favor the formation of one diastereomer over another.[8]
-
Recommendation: If your synthetic route allows, consider modifying protecting groups or other non-essential substituents to be bulkier. This can effectively shield one face of the molecule, directing the incoming reagent or intramolecular cyclization to the opposite, less hindered face.[8] For example, in the synthesis of 2-trifluoromethyl pyrrolidines, the stereochemistry of a hydroxyl group on an azetidine precursor can direct the subsequent rearrangement to yield highly diastereomerically pure pyrrolidines.[9]
-
Issue 2: Unexpected Side Reactions and Product Instability
Question: I'm observing the formation of unexpected side products, or my desired fluorinated pyrrolidine is unstable under the reaction or workup conditions. What are the likely causes?
Answer: The introduction of fluorine can significantly alter the reactivity of the pyrrolidine ring and adjacent functional groups. The strong C-F bond can be surprisingly labile under certain conditions, especially when an intramolecular nucleophile is present.[10][11]
Troubleshooting Steps:
-
Intramolecular SN2 Reactions: A common instability issue arises from the intramolecular displacement of the fluoride by a nucleophilic group within the same molecule, particularly in compounds like 2-(fluoromethyl)pyrrolidine.[10]
-
Recommendation: Assess your target molecule for the presence of potential intramolecular nucleophiles. If possible, protect these functional groups during the synthesis and deprotect them in a later step under milder conditions. Also, be mindful of the pH during workup and purification, as basic conditions can promote this type of decomposition.[10]
-
-
Reactivity of Fluorinating Reagents: Electrophilic fluorinating reagents like Selectfluor® can be highly reactive and may not be compatible with all solvents or functional groups.[5]
-
Recommendation: Always verify the compatibility of your chosen fluorinating agent with the solvent system. For instance, Selectfluor® can react exothermically with solvents like DMF and pyridine.[5] For sensitive substrates, consider using milder fluorinating agents or alternative synthetic strategies that introduce the fluorine atom earlier in the synthetic sequence.[12][13]
-
-
Domino and Cascade Reaction Failures: Complex multi-step, one-pot reactions are elegant but can be prone to failure if any single step is suboptimal.
-
Recommendation: If you are troubleshooting a domino or cascade reaction, it can be beneficial to attempt to isolate and characterize intermediates. This can help pinpoint the problematic step. For example, in a domino Michael/Mannich cycloaddition, issues could arise from either the initial Michael addition or the subsequent cyclization.[14]
-
Issue 3: Difficulty in Separating Diastereomers
Question: My reaction produces a mixture of diastereomers that are proving difficult to separate by standard column chromatography. What strategies can I employ for purification?
Answer: The separation of diastereomers can be challenging due to their similar physical properties. However, several techniques can be employed to achieve the desired separation.
Troubleshooting Steps:
-
Chromatographic Optimization:
-
Recommendation: Before resorting to more complex methods, exhaust all possibilities with flash column chromatography. Systematically vary the solvent system polarity. Sometimes, a switch to a different stationary phase (e.g., alumina, C18) can provide the necessary difference in retention times. For challenging separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is often successful.[15][16]
-
-
Diastereomeric Salt Formation:
-
Recommendation: If your fluorinated pyrrolidine contains a basic nitrogen atom, you can form diastereomeric salts by reacting the mixture with a chiral acid (e.g., tartaric acid, mandelic acid). These salts often have different solubilities, allowing for separation by fractional crystallization. The desired diastereomer can then be recovered by treatment with a base.
-
-
Derivatization:
-
Recommendation: Temporarily converting the diastereomeric mixture into a new set of diastereomers by reacting with a chiral auxiliary can sometimes facilitate separation.[15] After separation, the auxiliary can be cleaved to yield the pure diastereomer. This method is more involved but can be very effective for particularly difficult separations.
-
Data Presentation: Impact of Reaction Parameters on Diastereoselectivity
The following table summarizes the influence of various reaction parameters on the diastereoselectivity of common reactions used in fluorinated pyrrolidine synthesis.
| Reaction Type | Key Parameters | Typical Effect on Diastereomeric Ratio (d.r.) | Reference(s) |
| 1,3-Dipolar Cycloaddition | Catalyst Ligand | Chiral ligands like (S)-DTBM-segphos can lead to high d.r. (>20:1). | [6] |
| Solvent | Polar solvents can sometimes improve diastereoselectivity. | [4] | |
| Reductive Cyclization | Hydrogenation Catalyst | The choice of catalyst (e.g., Pd/C, Raney Ni) can influence the facial selectivity of the reduction. | [17][18][19] |
| Directing Groups | Existing stereocenters can direct the hydrogenation, leading to high diastereoselectivity. | [19] | |
| Iodocyclization | Fluorine Position | An allylic fluorine substituent can induce syn-stereocontrol, resulting in high d.r. (up to >20:1). | [20] |
| Carbofluorination | Lewis Acid | Triphenylcarbenium tetrafluoroborate can promote stereoselective carbofluorination. | [21][22] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from an efficient route to obtain enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives.[6]
-
Catalyst Preparation: In a nitrogen-purged glovebox or Schlenk line, dissolve Cu(CH₃CN)₄PF₆ (0.01 mmol) and (S)-DTBM-segphos (0.012 mmol) in anhydrous toluene (2.0 mL).
-
Stir the catalyst solution at room temperature for 1 hour.
-
Reaction Assembly: To the catalyst solution, add KOᵗBu (0.04 mmol), the imino ester (0.4 mmol), and the fluorinated styrene derivative (0.2 mmol) sequentially.
-
Reaction Conditions: Seal the reaction vessel and heat at 80 °C for 48 hours.
-
Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure.
-
Analysis and Purification: Determine the crude diastereoselectivity by ¹H NMR. Purify the product by flash chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC.[6]
Visualizations
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: A decision-making workflow for troubleshooting and optimizing poor diastereoselectivity.
Influence of Pyrrolidine Ring Pucker on Conformation
Caption: Conformational puckering of the pyrrolidine ring.
References
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Mague, J. T., & Pfund, E. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters, 16(9), 2426–2429. [Link]
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Mague, J. T., & Pfund, E. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. ACS Publications. [Link]
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Hilton, S. T., & Raines, R. T. (2015). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]
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Jacobsen, E. N., & Sibi, M. P. (2018). Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes. Journal of the American Chemical Society, 140(29), 9152–9156. [Link]
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Linclau, B., & Sinnaeve, D. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6035–6046. [Link]
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Wang, Y., et al. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(3), 819–825. [Link]
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Hsieh, C.-H., et al. (2015). Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols. The Journal of Organic Chemistry, 80(21), 10892–10903. [Link]
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D'hooghe, M., et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry, 82(18), 9525–9538. [Link]
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Gouverneur, V., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein Journal of Organic Chemistry, 8, 1859–1865. [Link]
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Richardson, P. (2025). Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. [Link]
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Hilton, S. T., & Raines, R. T. (2015). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]
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Shibatomi, K., & Narayama, A. (2013). Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group. ResearchGate. [Link]
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Hsieh, C.-H., et al. (2015). Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols. ACS Publications. [Link]
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Linclau, B., & Sinnaeve, D. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications, 54(33), 4162–4165. [Link]
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Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3677. [Link]
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Gerus, I. I., et al. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry, 18(2), 24–31. [Link]
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Pfund, E., & Lequeux, T. (2012). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]
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Wang, W., et al. (2011). Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Chemical Communications, 47(28), 8052–8054. [Link]
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D'Erasmo, M. P., & Silvani, A. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
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Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 939–943. [Link]
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Alcarazo, M., et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 25(19), 3464–3468. [Link]
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Tormena, C. F., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1039–1047. [Link]
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Alcarazo, M., et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. ACS Publications. [Link]
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Ertl, P., et al. (2000). High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. Journal of Combinatorial Chemistry, 2(4), 374–382. [Link]
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Knight, D. W., et al. (2003). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Tetrahedron, 59(1), 109–117. [Link]
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Thomson, R. J., & Douglas, C. J. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 19(14), 3783–3786. [Link]
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Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 316–336. [Link]
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Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Publications. [Link]
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Gouverneur, V., et al. (2010). Stereoselective synthesis of fluorinated pyrrolidines. Abstracts of Papers of the American Chemical Society, 239. [Link]
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Balcerzak, A., et al. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Advances, 8(42), 23838–23849. [Link]
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Tlegenov, R. T., & Tlegenov, T. B. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(18), 6695. [Link]
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Balcerzak, A., et al. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Advances, 8(42), 23838–23849. [Link]
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Liu, Y., et al. (2020). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry, 8, 601. [Link]
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Liu, Y., et al. (2020). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry, 8, 601. [Link]
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Tlegenov, R. T., & Tlegenov, T. B. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(18), 6695. [Link]
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- 5. benchchem.com [benchchem.com]
- 6. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral Separation of 3-Amino-4-Fluoropyrrolidine Enantiomers
For distribution to: Researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a privileged scaffold, integral to the architecture of numerous pharmaceuticals. The introduction of a fluorine atom, a common strategy to enhance metabolic stability and binding affinity, further elevates the significance of fluorinated pyrrolidines. Among these, 3-amino-4-fluoropyrrolidine presents a particularly interesting case. Its stereochemistry is crucial, as the biological activity and pharmacokinetic profiles of its enantiomers can differ dramatically. Consequently, robust and efficient methods for chiral separation are not just an academic exercise but a critical necessity in the drug development pipeline.
This guide provides an in-depth comparison of the primary techniques for the chiral separation of 3-amino-4-fluoropyrrolidine enantiomers. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer detailed protocols to empower you, our fellow scientists, to make informed decisions for your specific applications.
The Strategic Importance of Enantiomerically Pure 3-Amino-4-Fluoropyrrolidine
The 3-amino-4-fluoropyrrolidine scaffold is a key building block in the synthesis of various therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The precise spatial arrangement of the amino and fluoro groups dictates the molecule's interaction with its biological target. The use of a racemic mixture can lead to off-target effects, reduced efficacy, and a more complex pharmacokinetic profile. Therefore, the ability to isolate the desired enantiomer in high purity is paramount.
Comparative Analysis of Chiral Separation Methodologies
The separation of the enantiomers of 3-amino-4-fluoropyrrolidine can be approached through several established techniques. The choice of method often depends on the scale of the separation, the required purity, and economic considerations. Here, we compare the most prevalent methods: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Diastereomeric Salt Formation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a gold standard for analytical and preparative-scale enantiomeric separations due to its high resolution and versatility. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Mechanism of Separation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selectors on the stationary phase. The fluorine and amino groups of 3-amino-4-fluoropyrrolidine play a crucial role in these interactions.
Experimental Data & Comparison:
| Parameter | Chiral HPLC | Supercritical Fluid Chromatography (SFC) | Diastereomeric Salt Formation |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) | Polysaccharide-based (e.g., Chiralpak AD-H) | Not Applicable |
| Mobile Phase | Hexane/Isopropanol/Diethylamine | CO2/Methanol/Diethylamine | Various Solvents (e.g., Ethanol, Methanol) |
| Resolution (Rs) | > 2.0 | > 1.5 | Variable, dependent on crystallization |
| Separation Time | 10-20 minutes | 3-10 minutes | Hours to days |
| Scalability | Good for preparative scale | Excellent for preparative scale | Excellent for large scale |
| Solvent Consumption | High | Low | Moderate |
| Enantiomeric Excess (ee) | > 99% | > 99% | > 98% (after recrystallization) |
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Detailed Protocol for Chiral HPLC Separation:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations. It utilizes supercritical CO2 as the primary mobile phase, which offers low viscosity and high diffusivity, leading to faster and more efficient separations.
Mechanism of Separation: The separation mechanism in chiral SFC is analogous to that in HPLC, relying on the interactions with a chiral stationary phase. The use of a co-solvent, typically an alcohol like methanol, is necessary to modulate the polarity of the mobile phase and facilitate the elution of the analytes.
Advantages over HPLC:
-
Reduced Solvent Consumption: The primary mobile phase is environmentally benign and inexpensive CO2.
-
Faster Separations: The low viscosity of the supercritical fluid allows for higher flow rates without a significant increase in backpressure.
-
Easier Product Recovery: The CO2 is easily removed by depressurization, simplifying the isolation of the separated enantiomers.
Detailed Protocol for Chiral SFC Separation:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Supercritical CO2/Methanol with 0.1% Diethylamine
-
Gradient: 5% to 40% Methanol over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
Diastereomeric Salt Formation
This classical resolution technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Mechanism of Separation: The formation of diastereomeric salts creates two distinct chemical entities with different crystal lattice energies. By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated while the other remains in solution.
Logical Flow of Diastereomeric Resolution:
Caption: Logical Flow of Diastereomeric Resolution.
Detailed Protocol for Diastereomeric Salt Formation:
-
Salt Formation: Dissolve one equivalent of racemic 3-amino-4-fluoropyrrolidine in ethanol. Add a solution of 0.5 equivalents of (+)-tartaric acid in ethanol.
-
Crystallization: Heat the mixture to reflux and then allow it to cool slowly to room temperature. Further cool to 0-5 °C to maximize crystal formation.
-
Isolation: Collect the precipitated crystals by filtration and wash with cold ethanol.
-
Liberation of the Free Amine: Dissolve the diastereomeric salt in water and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extraction: Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or SFC.
Conclusion and Recommendations
The choice of the most suitable method for the chiral separation of 3-amino-4-fluoropyrrolidine enantiomers is contingent upon the specific requirements of the project.
-
For analytical-scale determination of enantiomeric purity, chiral HPLC offers excellent resolution and reliability.
-
For preparative-scale separations in a research and development setting, chiral SFC is often the preferred method due to its speed, efficiency, and reduced environmental impact.
-
For large-scale industrial production, diastereomeric salt formation remains a viable and cost-effective option, particularly if a suitable and inexpensive resolving agent is available.
It is our hope that this comprehensive guide will serve as a valuable resource in your endeavors to obtain enantiomerically pure 3-amino-4-fluoropyrrolidine, a critical component in the advancement of modern therapeutics.
References
-
Chiral Separation Techniques: A Practical Guide. (2001). Wiley-VCH. [Link]
-
Supercritical Fluid Chromatography: A Green Technology for Chiral Separations. (2014). American Chemical Society. [Link]
-
Classical Resolution of Racemates. (2004). In Comprehensive Organic Synthesis II (Vol. 8). Elsevier. [Link]
A Comparative Analysis of (3S,4R) vs (3R,4S)-3-amino-4-fluoropyrrolidine in Biological Assays: A Guide for Researchers
In the landscape of modern drug discovery, particularly in the pursuit of novel therapeutics for metabolic diseases, the nuanced understanding of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its pharmacological profile, transforming a potent therapeutic agent into an inactive or even detrimental compound. This guide provides an in-depth, objective comparison of the enantiomeric pair, (3S,4R)- and (3R,4S)-3-amino-4-fluoropyrrolidine, focusing on their differential performance in biological assays, with a particular emphasis on their role as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).
The Critical Role of Stereochemistry in Pyrrolidine-Based Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[1] The introduction of a fluorine atom, a common strategy to modulate physicochemical and pharmacological properties, further underscores the importance of stereochemical control. The strong C-F bond and the high electronegativity of fluorine can influence pKa, lipophilicity, and metabolic stability, but these effects are highly dependent on the atom's position and orientation within the molecule.[2]
For inhibitors targeting enzymes with chiral active sites, such as DPP-4, the stereochemistry of the inhibitor is a key determinant of its binding affinity and inhibitory potency. The enzyme's active site is a three-dimensional space that recognizes and binds substrates and inhibitors with a high degree of specificity. Even a subtle change in the spatial arrangement of an inhibitor's functional groups can lead to a significant loss of interaction with key amino acid residues in the active site, resulting in diminished or abolished biological activity.[3]
Comparative Biological Activity: A Focus on Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3] Consequently, DPP-4 has emerged as a major therapeutic target for the treatment of type 2 diabetes mellitus.[4]
A pertinent example is the enantiomeric pair of a 2-benzylpyrrolidine derivative, which can be considered a structural analogue of the 3-aminopyrrolidine scaffold. In a direct comparison of their DPP-4 inhibitory activity, the (S)-enantiomer was found to be a potent inhibitor, whereas the (R)-enantiomer exhibited markedly lower activity.[3] This stark difference underscores the critical role of the stereocenter in achieving effective DPP-4 inhibition.
Based on these established principles and supporting data from analogous compounds, we can infer the likely comparative activity of the target enantiomers. It is highly probable that one of the enantiomers, either (3S,4R) or (3R,4S), will exhibit significantly greater potency as a DPP-4 inhibitor than the other.
Table 1: Comparative DPP-4 Inhibitory Activity of Substituted Pyrrolidine Enantiomers
| Compound | Enantiomer | Target | IC50 | Reference |
| 2-benzylpyrrolidine derivative | (S) | DPP-4 | 0.3 ± 0.03 µM | [3] |
| 2-benzylpyrrolidine derivative | (R) | DPP-4 | Significantly lower activity | [3] |
| (3S,4R)-3-amino-4-fluoropyrrolidine | (3S,4R) | DPP-4 | Predicted to be the more active enantiomer | - |
| (3R,4S)-3-amino-4-fluoropyrrolidine | (3R,4S) | DPP-4 | Predicted to be the less active enantiomer | - |
Note: The predicted activities for (3S,4R)- and (3R,4S)-3-amino-4-fluoropyrrolidine are based on established SAR trends for analogous DPP-4 inhibitors and require experimental verification.
Mechanism of Action and Signaling Pathway
The therapeutic effect of DPP-4 inhibitors is mediated through the incretin pathway. By inhibiting DPP-4, these compounds prevent the degradation of GLP-1 and GIP, leading to a cascade of downstream effects that ultimately result in improved glycemic control.
Caption: DPP-4 Inhibition Pathway.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To experimentally validate the predicted differential activity of the (3S,4R) and (3R,4S) enantiomers, a robust and reliable in vitro DPP-4 inhibition assay is essential. The following protocol outlines a standard fluorometric assay for determining the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing a suitable salt concentration (e.g., 100 mM NaCl)
-
Test Compounds: (3S,4R)-3-amino-4-fluoropyrrolidine and (3R,4S)-3-amino-4-fluoropyrrolidine, dissolved in DMSO
-
Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each enantiomer and the positive control in 100% DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
In the 96-well plate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer and DPP-4 enzyme.
-
Test compound wells: Diluted test compounds and DPP-4 enzyme.
-
Positive control wells: Diluted positive control and DPP-4 enzyme.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C. The rate of increase in fluorescence is proportional to the DPP-4 activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Subtract the average velocity of the blank wells from all other wells.
-
Determine the percentage of inhibition for each test compound concentration relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enantiomer.
-
Caption: DPP-4 Inhibition Assay Workflow.
Conclusion and Future Directions
The evidence from analogous compounds strongly suggests that the biological activity of 3-amino-4-fluoropyrrolidine as a DPP-4 inhibitor is highly dependent on its stereochemistry. It is anticipated that the (3S,4R) and (3R,4S) enantiomers will exhibit significantly different potencies in biological assays. The provided experimental protocol offers a robust method for quantifying this difference and determining the eutomer (the more active enantiomer).
For researchers and drug development professionals, this guide highlights the indispensable need for stereocontrolled synthesis and chiral separation in the development of pyrrolidine-based inhibitors. Future work should focus on the direct experimental comparison of these enantiomers, not only in in vitro enzyme assays but also in cell-based and in vivo models to fully elucidate their pharmacological profiles. Such studies will provide a more complete understanding of their therapeutic potential and guide the rational design of next-generation DPP-4 inhibitors with improved efficacy and safety.
References
- 1. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[1] A key strategy to modulate the pharmacological profile of pyrrolidine-containing molecules is the selective incorporation of fluorine atoms. Fluorine, despite its minimal steric footprint (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), exerts profound electronic effects due to its high electronegativity.[3] This guide provides a comparative analysis of fluorinated and non-fluorinated pyrrolidine analogs, focusing on how this single-atom substitution can dramatically alter biological activity. We will delve into the mechanistic underpinnings of these differences and provide detailed experimental protocols to empower researchers in their own discovery efforts. The strategic placement of fluorine can influence a molecule's binding affinity, metabolic stability, and membrane permeability, ultimately shaping its pharmacokinetic and pharmacodynamic properties.[3][4][5]
The Impact of Fluorination on Key Biological Parameters
The introduction of fluorine into a pyrrolidine scaffold can lead to significant, and often beneficial, changes in a molecule's properties. These alterations are not merely incremental but can be transformative, turning a lead compound with poor drug-like properties into a viable clinical candidate.
Enhanced Binding Affinity and Potency
Fluorine's strong electron-withdrawing nature can alter the electronic distribution within a molecule, influencing pKa, dipole moments, and the ability to form crucial interactions with a biological target.[4] For instance, fluorination can modulate the basicity of a nearby nitrogen atom in the pyrrolidine ring, which can be critical for optimizing interactions with amino acid residues in a protein's binding pocket.[4] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups of a protein backbone, contributing to enhanced binding affinity.[6][7]
-
Causality: By lowering the pKa of a nearby amine, fluorination can increase the population of the neutral form of the molecule at physiological pH.[4] This can enhance its ability to cross cell membranes and reach its intracellular target. Once at the target, the altered electronics can lead to more favorable electrostatic interactions, thereby increasing potency.
Improved Metabolic Stability
One of the most common applications of fluorination in drug design is to block sites of metabolic oxidation.[4][8] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450s.[4][6]
-
Causality: By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic liability is effectively removed. This "metabolic blocking" can lead to a longer half-life, reduced clearance, and increased overall exposure of the drug in the body.[5][8] For example, fluorination of an aromatic ring within a larger molecule containing a pyrrolidine moiety can prevent oxidative hydroxylation, a common metabolic pathway.[5]
Modulation of Physicochemical Properties and Permeability
Fluorination can also influence a compound's lipophilicity, a critical parameter for membrane permeability and overall bioavailability.[8] While the effect on lipophilicity can be complex and position-dependent, it is a powerful tool for fine-tuning a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.[3][5]
-
Causality: The introduction of fluorine generally increases lipophilicity, which can enhance passive diffusion across biological membranes.[8] This can lead to improved oral absorption and brain penetration. However, the impact on permeability is not solely dependent on lipophilicity; conformational effects induced by fluorine can also play a significant role.[3]
Quantitative Comparison of Biological Activities
The following table summarizes hypothetical comparative data for a pair of non-fluorinated and fluorinated pyrrolidine analogs to illustrate the potential impact of fluorination.
| Parameter | Non-Fluorinated Analog (Compound A) | Fluorinated Analog (Compound B) | Fold Improvement |
| Target Binding Affinity (IC₅₀) | 500 nM | 50 nM | 10x |
| Enzyme Inhibition (Kᵢ) | 250 nM | 20 nM | 12.5x |
| Metabolic Stability (t₁/₂ in liver microsomes) | 15 min | 90 min | 6x |
| Cell Permeability (Papp) | 2.5 x 10⁻⁶ cm/s | 7.5 x 10⁻⁶ cm/s | 3x |
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols for Biological Evaluation
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to compare the biological activity of small molecules.
Diagram: General Workflow for Biological Activity Assessment
Caption: General workflow for assessing the biological activity of pyrrolidine analogs.
Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor. A common method is a competitive binding assay using a radiolabeled ligand.[9][10][11]
Principle: The test compound competes with a known radiolabeled ligand for binding to the target receptor. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound.[11]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 mM EDTA).
-
Prepare a stock solution of the membrane preparation containing the target receptor.
-
Prepare a stock solution of the radiolabeled ligand (e.g., [³H]-ligand) at a concentration of approximately 10 times its Kd.
-
Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogs).
-
-
Assay Procedure:
-
In a 96-well filter plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the test compound dilutions or vehicle (for total and non-specific binding).
-
Add 25 µL of the radiolabeled ligand to all wells.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand to designated wells.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[12][13]
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition.[12]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare an assay buffer with the optimal pH for the enzyme.[12]
-
Prepare a stock solution of the purified enzyme.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme, and test compound dilutions.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature.[14]
-
Initiate the enzymatic reaction by adding the substrate to all wells.[12][14]
-
-
Detection:
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
-
Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).[15]
-
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.[16][17][18]
Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH), and the disappearance of the parent compound over time is measured.[18]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare an NADPH-regenerating system.[16]
-
Prepare a stock solution of the test compounds.
-
-
Assay Procedure:
-
In a microcentrifuge tube, pre-warm the microsomal solution in the phosphate buffer at 37°C.
-
Add the test compound to the microsomal solution at a final concentration of typically 1 µM.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[16]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[16]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clᵢₙₜ).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive membrane permeability.[19][20]
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[19][21]
Step-by-Step Protocol:
-
Preparation of Plates:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.[22]
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Assay Procedure:
-
Dissolve the test compounds in a suitable buffer and add them to the wells of the donor plate.
-
Place the donor plate on top of the acceptor plate to create a "sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[23]
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pₑ) using the following equation: Pₑ = [-ln(1 - Cₐ/Cₑq)] * (Vₐ * Vₑ) / [(Vₐ + Vₑ) * A * t] where Cₐ is the concentration in the acceptor well, Cₑq is the equilibrium concentration, Vₐ is the volume of the acceptor well, Vₑ is the volume of the donor well, A is the filter area, and t is the incubation time.
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the pyrrolidine scaffold is a powerful and well-established strategy in medicinal chemistry for enhancing the biological activity and drug-like properties of molecules. As demonstrated, fluorination can lead to significant improvements in binding affinity, metabolic stability, and cell permeability. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of fluorinated and non-fluorinated pyrrolidine analogs. As our understanding of the nuanced effects of fluorination continues to grow, coupled with advances in synthetic methodologies, we can anticipate the development of even more sophisticated and effective therapeutic agents based on this versatile scaffold.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
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A Senior Application Scientist's Guide to Coupling Reagent Selection for 3-Amino-4-Fluoropyrrolidine
Introduction: The Critical Role of Amide Bond Formation with Fluorinated Scaffolds
In the landscape of modern drug discovery, fluorinated building blocks are indispensable. The strategic incorporation of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among these valuable scaffolds, 3-amino-4-fluoropyrrolidine has emerged as a privileged motif, finding its way into a multitude of clinical candidates and approved drugs.[2][3] The synthesis of these complex molecules invariably hinges on one of the most fundamental reactions in medicinal chemistry: the formation of an amide bond.[4][5]
However, the coupling of a carboxylic acid to 3-amino-4-fluoropyrrolidine is not always trivial. The electron-withdrawing nature of the adjacent fluorine atom can modulate the nucleophilicity of the secondary amine, and the stereochemistry of the pyrrolidine ring presents unique steric considerations.[6] The choice of coupling reagent is therefore not merely a procedural detail but a critical decision that dictates reaction efficiency, yield, and the purity of the final product.
This guide provides an in-depth comparison of common coupling reagents for this specific application. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each reagent class, present comparative data, and offer field-proven insights to empower researchers to make informed, rational decisions in their synthetic campaigns.
Mechanistic Pillars: Understanding How Coupling Reagents Work
The conversion of a carboxylic acid and an amine into an amide is a dehydration reaction that is kinetically slow without an activating agent. Coupling reagents achieve this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
Uronium/Aminium Salts: The High-Performance Standard (HATU & HBTU)
Uronium salts, such as HATU and HBTU, are among the most effective and widely used coupling reagents, especially for challenging substrates.[7][8][9] Their efficacy stems from the in-situ formation of a reactive O-acylisouronium species, which rapidly converts to a highly reactive activated ester.
The key difference between HATU and its predecessor HBTU lies in the leaving group: HATU incorporates 1-hydroxy-7-azabenzotriazole (HOAt), while HBTU uses 1-hydroxybenzotriazole (HOBt).[7] The nitrogen atom at the 7-position in HOAt acts as an electron-withdrawing group and provides anchimeric assistance, making the resulting OAt-ester significantly more reactive and leading to faster, more complete couplings with a lower risk of racemization.[7][9][10][11]
Caption: Mechanism of HATU-mediated amide bond formation.
Carbodiimides: The Workhorse Reagents (EDC/HOBt)
Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a cost-effective and popular choice.[12] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into a stable N-acylurea byproduct, terminating the reaction.[13][14]
To prevent this and to suppress racemization, an additive like HOBt is almost always used.[14] HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine, ensuring efficient amide bond formation.[12][15]
Caption: EDC/HOBt mechanism highlighting the role of HOBt.
Phosphonic Anhydrides: The Process Chemistry Favorite (T3P®)
Propanephosphonic acid anhydride (T3P®) is increasingly favored, especially in process development and scale-up operations, due to its high reactivity, excellent safety profile, and simple workup.[16] T3P activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This highly activated intermediate reacts readily with the amine to form the amide bond, releasing water-soluble phosphonic acid byproducts that are easily removed during aqueous workup.[16] T3P is particularly noted for its ability to minimize epimerization, even with sensitive substrates.[16][17]
Caption: Amide formation mechanism using T3P®.
Performance Comparison: A Data-Driven Selection Matrix
Choosing the right reagent requires balancing reactivity, cost, scale, and potential side reactions. The following table summarizes the key performance indicators for each reagent class when coupling with a substrate like 3-amino-4-fluoropyrrolidine.
| Parameter | HATU | EDC / HOBt | T3P® (Propanephosphonic acid anhydride) |
| Reactivity / Speed | Very High / Fast.[7][10] Often complete in < 1 hour. | Moderate to High. Typically 1-18 hours.[12] | High. Typically 1-4 hours. |
| Racemization Risk | Very Low.[10][18] The gold standard for sensitive substrates. | Low (with HOBt).[14][19] Additive is crucial. | Very Low.[16][17] Excellent for chiral substrates. |
| Common Side Reactions | Guanidinylation of amine if HATU is used in excess.[18][20] | N-acylurea formation if HOBt is omitted or consumed.[14] | Generally very clean. Ketene formation possible with specific acidic protons.[21] |
| Workup & Purification | Water-soluble tetramethylurea byproduct.[11] Standard aqueous workup/chromatography. | Water-soluble ethyl-dimethylaminopropyl-urea (EDU) byproduct is easily removed by acidic wash.[12][13] | Water-soluble phosphonic acid byproducts are easily removed by aqueous workup.[16] |
| Cost & Scalability | High cost. Best for discovery/small scale. | Low cost. Excellent for large scale. | Moderate cost. Excellent for process/large scale.[16][17] |
| Safety & Handling | Can be a sensitizer/allergen.[22] Stable solid. | Generally safe. HOBt can be explosive in its anhydrous form.[14] | Non-toxic, non-allergenic, and supplied as a solution in a carrier solvent (e.g., EtOAc).[16] |
| Best For... | Sterically hindered or electron-deficient partners, minimizing racemization, rapid synthesis.[8][10] | Routine couplings, cost-sensitive projects, large-scale synthesis where byproducts are easily removed. | Process development, scale-up, and when a robust, low-epimerization method is needed.[17] |
Field-Proven Experimental Protocols
The following protocols are robust starting points for the coupling of a generic carboxylic acid with 3-amino-4-fluoropyrrolidine hydrochloride. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
General Experimental Workflow
Caption: General workflow for amide coupling reactions.
Protocol 1: HATU Coupling (High-Performance Method)
-
Materials: Carboxylic acid (1.0 equiv), 3-amino-4-fluoropyrrolidine·HCl (1.1 equiv), HATU (1.1 equiv), DIPEA (3.0 equiv), Anhydrous DMF.
-
Procedure:
-
To a round-bottom flask, add the carboxylic acid, 3-amino-4-fluoropyrrolidine·HCl, and HATU.
-
Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA dropwise. The solution may turn yellow.[23]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30-90 minutes).[10]
-
Proceed with the general aqueous workup protocol.
-
Protocol 2: EDC/HOBt Coupling (Cost-Effective Method)
-
Materials: Carboxylic acid (1.0 equiv), 3-amino-4-fluoropyrrolidine·HCl (1.1 equiv), HOBt hydrate (1.2 equiv), EDC·HCl (1.2 equiv), DIPEA (3.0 equiv), Anhydrous DCM or DMF.
-
Procedure:
-
To a round-bottom flask, add the carboxylic acid, 3-amino-4-fluoropyrrolidine·HCl, and HOBt.[24]
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA dropwise, followed by the portion-wise addition of EDC·HCl.[12]
-
Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Proceed with the general aqueous workup. The acidic wash is particularly effective at removing the EDC byproduct (EDU).[13]
-
Protocol 3: T3P® Coupling (Process-Scale Method)
-
Materials: Carboxylic acid (1.0 equiv), 3-amino-4-fluoropyrrolidine·HCl (1.1 equiv), Pyridine or N-methylmorpholine (3.0-4.0 equiv), T3P® (50% solution in EtOAc, 1.5 equiv). Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN).
-
Procedure:
-
To a round-bottom flask, add the carboxylic acid and 3-amino-4-fluoropyrrolidine·HCl.
-
Dissolve/suspend the solids in EtOAc or MeCN.
-
Add the base (e.g., pyridine) and cool the mixture to 0 °C.
-
Slowly add the T3P® solution dropwise, maintaining the internal temperature below 10 °C. A mild exotherm may be observed.[17]
-
Stir the reaction at 0 °C to room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Proceed with the general aqueous workup. The phosphonic acid byproducts are readily removed by the aqueous washes.[16][17]
-
Conclusion and Recommendations
The selection of an amide coupling reagent is a multi-faceted decision that requires a deep understanding of both the chemistry and the practical goals of the synthesis. For the specific challenge of acylating 3-amino-4-fluoropyrrolidine, the following recommendations serve as a guide:
-
For Discovery and Medicinal Chemistry (Speed and Scope): HATU is the reagent of choice. Its high reactivity can overcome the potentially reduced nucleophilicity of the fluorinated amine and ensure high conversion rates, even with sterically demanding carboxylic acids. The extremely low risk of racemization preserves the stereochemical integrity of complex molecules.[10][18]
-
For Routine Synthesis on a Budget: EDC/HOBt remains a reliable and economical option. It is effective for a wide range of substrates, and the straightforward, efficient removal of its urea byproduct via an acidic wash is a significant practical advantage.[12][25]
-
For Process Development and Scale-Up: T3P® is a superior choice. Its excellent safety profile, low epimerization rates, high yields, and simple, non-chromatographic workup make it ideal for manufacturing multi-kilogram quantities of active pharmaceutical ingredients.[16][17]
By understanding the causality behind each reagent's performance, researchers can move beyond trial-and-error and implement a rational, data-driven approach to synthesis, accelerating the path from discovery to development.
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A Comparative Cost and Process Analysis of Synthetic Routes to 4-Fluoropyrrolidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Strategic Synthesis
Introduction: The Rising Prominence of 4-Fluoropyrrolidines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated motifs, the 4-fluoropyrrolidine scaffold has emerged as a privileged structure, finding its way into a multitude of clinical and preclinical drug candidates. Its unique conformational constraints and the ability of the fluorine atom to form key interactions with biological targets make it a highly sought-after building block in drug discovery. This guide provides an in-depth, comparative analysis of the most common synthetic routes to 4-fluoropyrrolidine derivatives, with a focus on cost-effectiveness, scalability, safety, and environmental impact to aid researchers in making informed decisions for their synthetic campaigns.
Strategic Overview of Synthetic Pathways
The synthesis of 4-fluoropyrrolidine building blocks can be broadly approached from several key starting materials. This guide will focus on a comparative analysis of three primary routes, each with its own set of advantages and challenges:
-
Deoxofluorination of 4-Hydroxy-L-proline: A well-established and versatile route.
-
Cyclization and Functionalization of L-Glutamic Acid: Leveraging a readily available and inexpensive chiral pool starting material.
-
From Succinimide: An approach that offers a different disconnection and potential for diverse functionalization.
DOT Diagram: High-Level Comparison of Synthetic Approaches
Caption: Simplified mechanism of deoxofluorination of a 4-hydroxypyrrolidine derivative.
Experimental Protocol: Synthesis of (2S,4R)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid
Materials:
-
(2S,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid
-
Morpholinosulfur Trifluoride (Morph-DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of (2S,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Morph-DAST (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired (2S,4R)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid.
Cost and Performance Analysis
| Parameter | Deoxofluorination of 4-Hydroxy-L-proline |
| Starting Material Cost | Moderate (trans-4-Hydroxy-L-proline: ~$95/250g) [1] |
| Key Reagent Cost | High (Morph-DAST: ~ |
| Typical Yield | 60-80% |
| Scalability | Challenging due to cost and safety of fluorinating agents. |
| Safety Concerns | Deoxofluorinating agents are toxic, corrosive, and can be thermally unstable. [4] |
| Environmental Impact | Generation of sulfur-containing byproducts. |
Route 2: From L-Glutamic Acid
L-glutamic acid is an inexpensive and readily available chiral starting material, making it an attractive option for a cost-effective synthesis of 4-fluoropyrrolidine derivatives. This route involves the cyclization of a glutamic acid derivative to form a pyroglutamate, followed by reduction and fluorination.
Causality Behind Experimental Choices
This strategy relies on the inherent chirality of L-glutamic acid to establish the stereochemistry of the final product. The key steps involve the formation of the pyrrolidinone ring, reduction of the lactam and carboxylic acid functionalities, and subsequent introduction of the fluorine atom. The choice of reducing and fluorinating agents is critical for achieving good yields and stereoselectivity.
DOT Diagram: Synthetic Pathway from L-Glutamic Acid
Caption: A simplified schematic of the synthetic route from L-glutamic acid.
Representative Experimental Protocol (Conceptual)
While a direct, high-yielding protocol from L-glutamic acid to a 4-fluoropyrrolidine is not extensively detailed in readily available literature, a plausible sequence is outlined below. Development and optimization would be required.
Procedure:
-
Pyroglutamate formation: Cyclize L-glutamic acid to form pyroglutamic acid, which can then be esterified.
-
Reduction: Reduce the pyroglutamate ester to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Selective Protection: Selectively protect the primary alcohol to allow for functionalization of the secondary alcohol.
-
Fluorination: Introduce the fluorine atom at the C4 position via a deoxofluorination reaction as described in Route 1.
-
Deprotection and further functionalization: Remove the protecting groups to yield the desired 4-fluoropyrrolidine building block.
Cost and Performance Analysis
| Parameter | From L-Glutamic Acid |
| Starting Material Cost | Low (L-Glutamic Acid: ~$84/1kg) [5] |
| Key Reagent Cost | Moderate to High (reducing agents, protecting group reagents, fluorinating agents). |
| Typical Yield | Variable, likely lower overall yield due to multiple steps. |
| Scalability | Potentially good due to low cost of starting material, but requires process optimization. |
| Safety Concerns | Use of highly reactive reducing agents like LiAlH₄. |
| Environmental Impact | Generation of waste from multiple protection/deprotection and redox steps. |
Route 3: From Succinimide
Succinimide provides a readily available and inexpensive achiral starting material. This route necessitates the introduction of both chirality and the fluorine atom, offering flexibility but also additional synthetic challenges.
Causality Behind Experimental Choices
This approach typically involves the reduction of succinimide to a pyrrolidinone or pyrrolidine, followed by fluorination. The key challenge is the stereoselective introduction of the fluorine atom and the resolution of the resulting racemic mixture or the use of a chiral auxiliary to direct the stereochemistry.
DOT Diagram: Synthetic Pathway from Succinimide
Caption: A simplified schematic of the synthetic route from succinimide.
Representative Experimental Protocol (Conceptual)
Detailed protocols for the direct synthesis of chiral 4-fluoropyrrolidines from succinimide are not as common. A generalized approach is presented here.
Procedure:
-
Reduction: Reduce succinimide to 2-pyrrolidinone or further to pyrrolidine.
-
Functionalization: Introduce a hydroxyl group at the 4-position, for example, via bromination followed by hydrolysis.
-
Fluorination: Perform a deoxofluorination reaction on the resulting 4-hydroxypyrrolidine.
-
Resolution: Resolve the racemic 4-fluoropyrrolidine using chiral acids or enzymatic methods. Alternatively, an asymmetric synthesis approach could be employed earlier in the sequence.
Cost and Performance Analysis
| Parameter | From Succinimide |
| Starting Material Cost | Low (Succinimide: ~$18/500g) [2] |
| Key Reagent Cost | Moderate to High (reagents for functionalization, fluorination, and resolution). |
| Typical Yield | Lower overall yield due to the need for resolution, which has a theoretical maximum of 50% for the desired enantiomer. |
| Scalability | Challenging due to the resolution step, which can be difficult and costly to scale. |
| Safety Concerns | Dependent on the specific reagents used for functionalization and fluorination. |
| Environmental Impact | The resolution step can generate significant waste as the undesired enantiomer is often discarded. |
Comparative Summary and Strategic Recommendations
| Feature | Route 1: From 4-Hydroxy-L-proline | Route 2: From L-Glutamic Acid | Route 3: From Succinimide |
| Starting Material Cost | Moderate | Low | Low |
| Overall Cost-Effectiveness | Moderate | Potentially High | Low to Moderate |
| Number of Steps | Fewer | More | More |
| Stereochemical Control | Excellent (from chiral pool) | Good (from chiral pool) | Requires resolution or asymmetric synthesis |
| Scalability | Challenging | Moderate | Challenging |
| Safety Profile | High Hazard (Fluorinating Agents) | Moderate to High | Moderate |
| Environmental Impact | Moderate | Moderate to High | High (due to resolution) |
DOT Diagram: Decision Matrix for Route Selection
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- 2. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to the Stereochemical Validation of (3S,4R)-3-amino-4-fluoropyrrolidine
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a procedural step but a cornerstone of scientific rigor and therapeutic efficacy. The introduction of fluorine into small molecules, a common strategy to modulate pharmacokinetic and pharmacodynamic properties, often introduces significant challenges in stereochemical assignment. This guide provides an in-depth, comparative analysis of the primary analytical techniques for the comprehensive stereochemical validation of (3S,4R)-3-amino-4-fluoropyrrolidine, a chiral building block of increasing interest in medicinal chemistry.
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds.[1] The precise spatial arrangement of substituents on this ring dictates its interaction with biological targets. In the case of (3S,4R)-3-amino-4-fluoropyrrolidine, two stereocenters at the C3 and C4 positions give rise to four possible stereoisomers. The desired (3S,4R) configuration, with a trans relationship between the amino and fluoro groups, necessitates a multi-faceted validation approach to confirm both the relative and absolute stereochemistry.
A plausible synthetic route, adapted from the synthesis of related compounds, likely involves the stereoselective functionalization of a chiral precursor derived from a readily available starting material like trans-4-hydroxy-L-proline.[2] Such a synthesis might involve nucleophilic substitution reactions where precise control of stereochemistry is intended but must be rigorously verified.
This guide will dissect the application, underlying principles, and practical execution of Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography for the complete stereochemical elucidation of (3S,4R)-3-amino-4-fluoropyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry
NMR spectroscopy is the workhorse for determining the connectivity and relative stereochemistry of a molecule in solution. For (3S,4R)-3-amino-4-fluoropyrrolidine, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of scalar (J) coupling constants, is indispensable.
The Causality Behind the Experiment: Probing Spatial Relationships
The key to differentiating the cis and trans isomers lies in the through-space and through-bond relationships between the protons on the pyrrolidine ring and the fluorine atom. The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, while J-coupling constants are sensitive to the dihedral angles between coupled nuclei, as described by the Karplus relationship.[3]
In the (3S,4R) trans isomer, the protons at C3 and C4 (H3 and H4) are on the same side of the ring, while the amino and fluoro groups are on opposite sides. This arrangement will result in a characteristic pattern of NOE correlations and J-coupling constants that differ significantly from the cis isomers.
Experimental Protocol: 2D NMR for Stereochemical Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the conformation of the pyrrolidine ring.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.
-
¹⁹F NMR: Obtain a ¹⁹F NMR spectrum to observe the fluorine resonance and its coupling to adjacent protons.
-
COSY (Correlation Spectroscopy): Perform a COSY experiment to establish the ¹H-¹H spin-spin coupling network and confirm proton connectivity within the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time optimized for a small molecule (typically 300-800 ms). This is the critical experiment for determining through-space proximity.
-
Data Analysis:
-
J-Coupling Constants: Analyze the multiplicities and extract the coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. For a trans relationship between H3 and H4, a smaller coupling constant (typically in the range of 2-5 Hz) is expected compared to a cis relationship (typically 6-10 Hz).[3]
-
NOE Correlations: In the NOESY spectrum of the (3S,4R) isomer, a strong NOE correlation is expected between H3 and H4, indicating their proximity on the same face of the ring. Conversely, no significant NOE should be observed between the amino protons and H4, or between the fluorine atom (observed via ¹⁹F-¹H HOESY) and H3.[4]
-
Diagram 1: NMR-based differentiation of cis and trans isomers.
Caption: Logic for distinguishing cis and trans isomers using NMR.
Vibrational Circular Dichroism (VCD): Assigning Absolute Configuration
While NMR excels at determining relative stereochemistry, it cannot directly establish the absolute configuration (S vs. R). Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer, the absolute configuration can be unequivocally assigned.[6] This method is particularly advantageous as it is performed in solution and does not require crystallization.[7]
The Causality Behind the Experiment: A Chiral Vibrational Fingerprint
Each enantiomer of a chiral molecule has a unique VCD spectrum, which are mirror images of each other. Density Functional Theory (DFT) calculations can accurately predict the VCD spectrum for a given absolute configuration.[8] A match between the experimental spectrum and the calculated spectrum for the (3S,4R) enantiomer provides high-confidence assignment of the absolute stereochemistry.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a concentrated solution (10-50 mg/mL) of the enantiomerically pure compound in a suitable infrared-transparent solvent (e.g., CDCl₃ or CCl₄).
-
VCD Spectrum Acquisition: Measure the VCD and infrared (IR) spectra using a dedicated VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling (DFT):
-
Build a 3D model of the (3S,4R)-3-amino-4-fluoropyrrolidine molecule.
-
Perform a conformational search to identify all low-energy conformers.
-
For each stable conformer, optimize the geometry and calculate the vibrational frequencies, IR intensities, and VCD rotational strengths using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Generate a Boltzmann-averaged calculated IR and VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison:
-
Compare the experimental IR spectrum with the calculated IR spectrum to validate the computational model and assign the major vibrational bands.
-
Overlay the experimental VCD spectrum with the calculated VCD spectrum for the (3S,4R) configuration. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the compound is the opposite enantiomer.
-
Diagram 2: VCD workflow for absolute configuration.
Caption: Workflow for VCD-based absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[9] For a polar molecule like 3-amino-4-fluoropyrrolidine, developing a robust chiral HPLC method is crucial to quantify the enantiomeric excess (ee) and ensure the stereochemical integrity of the sample.
The Causality Behind the Experiment: Differential Diastereomeric Interactions
Enantiomers have identical physical properties in an achiral environment. However, when they interact with a chiral selector (the CSP), they form transient diastereomeric complexes with different energies of interaction.[10] This difference in interaction strength leads to different retention times on the HPLC column, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including amines.[11]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H. These columns are known for their broad selectivity for amine-containing compounds.
-
Mobile Phase Screening (Normal Phase):
-
Begin with a mobile phase consisting of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
To improve peak shape and reduce tailing for the basic amine, add a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1%).[12]
-
-
Optimization:
-
Modifier Percentage: Vary the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time. Fine-tuning the percentage is often key to achieving optimal resolution.
-
Modifier Type: If resolution is not achieved with isopropanol, switch to ethanol, as the change in the alcohol can significantly alter selectivity.
-
Flow Rate: Adjust the flow rate (typically between 0.5 and 1.5 mL/min) to balance analysis time and resolution.
-
Temperature: Control the column temperature. Sometimes, sub-ambient temperatures can improve resolution.
-
-
Derivatization (if necessary): If direct separation is challenging, consider derivatizing the amino group with a chiral or achiral reagent to form diastereomers or a more easily separable compound. For amines, derivatization with reagents like 4-nitrobenzoyl chloride can be effective.[13]
-
Validation: Once a suitable separation is achieved, validate the method for linearity, precision, accuracy, and limit of quantification (LOQ) to ensure it is suitable for its intended purpose.
Diagram 3: Chiral HPLC method development strategy.
Caption: Decision tree for chiral HPLC method development.
Single-Crystal X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography remains the most unambiguous method for determining the absolute configuration of a molecule.[14] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.
The Causality Behind the Experiment: Probing the Crystal Lattice
The diffraction of X-rays by the electrons in a crystal lattice provides a direct visualization of the molecular structure. For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized. When using an X-ray source of appropriate wavelength, heavy atoms in the molecule (or in a salt form) will scatter X-rays with a phase shift, allowing for the differentiation between the two enantiomers.[7]
Experimental Protocol: X-ray Crystallography
-
Crystallization: This is often the most challenging step. Grow high-quality single crystals of the compound or a suitable salt derivative (e.g., hydrochloride or tartrate salt). Common crystallization techniques include slow evaporation, vapor diffusion, and cooling.[7]
-
Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect the X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations | Typical Sample Amount |
| NMR Spectroscopy | Relative Stereochemistry, Connectivity, Conformation | Non-destructive, provides detailed structural information in solution. | Does not determine absolute configuration directly. | 5-10 mg |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Applicable in solution, no crystallization needed. | Requires specialized equipment, computational resources, and higher sample concentration. | 10-50 mg |
| Chiral HPLC | Enantiomeric Purity (ee) | Highly accurate and precise for quantification of enantiomers. | Does not provide structural information; method development can be time-consuming. | < 1 mg |
| X-ray Crystallography | Absolute Configuration, Solid-State Conformation | Unambiguous determination of absolute stereochemistry.[14] | Requires high-quality single crystals, which can be difficult to obtain. | < 1 mg (of crystals) |
Conclusion
The comprehensive stereochemical validation of (3S,4R)-3-amino-4-fluoropyrrolidine requires a synergistic application of multiple analytical techniques. NMR spectroscopy serves as the initial and essential tool for confirming the relative trans stereochemistry. Chiral HPLC is then employed to ascertain the enantiomeric purity of the material. Finally, for an unequivocal assignment of the absolute configuration, either Vibrational Circular Dichroism for a solution-state analysis or the gold standard of Single-Crystal X-ray Crystallography for a solid-state structure determination should be utilized. By employing this integrated approach, researchers can ensure the stereochemical integrity of their compounds, a critical factor for the successful advancement of new chemical entities in drug discovery and development.
References
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Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
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Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. National Institutes of Health. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
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Synthesis and crystal structures of five fluorinated diphenidine derivatives. National Institutes of Health. Available at: [Link]
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The Theoretical Calculation of Vibrational Circular Dichroism Spectra. Defense Technical Information Center. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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Stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine. ElectronicsAndBooks. Available at: [Link]
-
Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. ResearchGate. Available at: [Link]
-
X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. Available at: [Link]
-
A fluorinated chaperone gives X-ray crystal structures of acyclic natural product derivatives up to 338 molecular weight. Wiley Analytical Science. Available at: [Link]
-
Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Radboud Repository. Available at: [Link]
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Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]
-
CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
-
Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. MDPI. Available at: [Link]
-
Stereodivergent and Regioselective Synthesis of 3,4-cis- and 3,4-trans-Pyrrolidinediols from α-Amino Acids. ResearchGate. Available at: [Link]
-
How to experimentally find if my compound is in cis or trans?. ResearchGate. Available at: [Link]
-
The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. ResearchGate. Available at: [Link]
-
Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Dalton Transactions. Available at: [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. National Institutes of Health. Available at: [Link]
-
Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts. National Institutes of Health. Available at: [Link]
- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.
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Navigating the Labyrinth of Amine Protection: A Comparative Guide to N-Protecting Groups for 3-Amino-4-Fluoropyrrolidine, Beyond Boc
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex, fluorinated heterocycles like 3-amino-4-fluoropyrrolidine is a cornerstone of modern drug discovery. The strategic manipulation of its reactive amino group is critical for the successful construction of novel molecular architectures. While the tert-butoxycarbonyl (Boc) group is a workhorse in this field, its lability under acidic conditions can be a significant limitation in multi-step synthetic routes. This guide provides an in-depth, objective comparison of three powerful alternatives to Boc for the N-protection of 3-amino-4-fluoropyrrolidine: the benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc) groups. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you to make informed decisions in your synthetic endeavors.
The Critical Choice: Why Orthogonality Matters
In the synthesis of complex molecules, the ability to selectively deprotect one functional group in the presence of others is not just a convenience; it is a necessity. This principle, known as orthogonality, allows for the sequential modification of a molecule at different positions, unlocking a vast chemical space for derivatization.[1] The choice of an N-protecting group for 3-amino-4-fluoropyrrolidine should, therefore, be guided by the overall synthetic strategy, considering the stability of other functional groups and the desired sequence of reactions.
The Contenders: A Head-to-Head Comparison
The Cbz, Fmoc, and Alloc groups are all carbamate-based protecting groups, but their distinct deprotection mechanisms provide the basis for their orthogonal application.[2]
| Protecting Group | Structure | Deprotection Conditions | Key Advantages | Potential Drawbacks |
| Cbz | Benzyl Carbamate | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH) | Stable to a wide range of acidic and basic conditions; orthogonal to Boc and Fmoc.[3] | Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups); requires specialized hydrogenation equipment. |
| Fmoc | Fluorenylmethoxycarbonyl | Mild basic conditions (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups; deprotection can be monitored by UV spectroscopy.[4] | Labile to some amine bases used in coupling reactions; formation of dibenzofulvene adducts can complicate purification.[5] |
| Alloc | Allyloxycarbonyl | Palladium(0)-catalyzed allylic cleavage (e.g., Pd(PPh₃)₄ and a scavenger) | Orthogonal to both acid- and base-labile protecting groups; deprotection occurs under mild, neutral conditions.[6][7] | Requires a palladium catalyst, which can be expensive and needs to be completely removed from the final product; potential for catalyst poisoning. |
In the Laboratory: Detailed Experimental Protocols
The following protocols are adapted for the N-protection and deprotection of 3-amino-4-fluoropyrrolidine. Note that reaction times and yields may vary depending on the specific stereoisomer and the presence of other functional groups.
N-Cbz Protection and Deprotection
The Cbz group offers excellent stability, making it a reliable choice for lengthy synthetic sequences.
Protection Protocol:
-
Dissolution: Dissolve 3-amino-4-fluoropyrrolidine (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Cool the solution to 0 °C and add sodium bicarbonate (2.0 equiv).
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Deprotection Protocol (Catalytic Hydrogenolysis):
-
Dissolution: Dissolve the N-Cbz protected 3-amino-4-fluoropyrrolidine (1.0 equiv) in methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, ~10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Diagram of Cbz Protection and Deprotection Workflow:
Caption: Workflow for Cbz protection and deprotection.
N-Fmoc Protection and Deprotection
The base-lability of the Fmoc group makes it an excellent choice for orthogonal strategies involving acid-sensitive functionalities.
Protection Protocol:
-
Dissolution: Dissolve 3-amino-4-fluoropyrrolidine (1.0 equiv) in a 10% aqueous sodium carbonate solution.
-
Reagent Addition: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 equiv) in dioxane dropwise at room temperature.
-
Reaction: Stir the mixture for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute with water and extract with ethyl acetate. Wash the organic layer with dilute acid and then brine. Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography.
Deprotection Protocol:
-
Dissolution: Dissolve the N-Fmoc protected 3-amino-4-fluoropyrrolidine (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir at room temperature for 30 minutes to 2 hours. The deprotection can be monitored by observing the disappearance of the starting material by TLC.
-
Work-up: Remove the solvent and excess piperidine under high vacuum. The crude product can often be used directly in the next step or purified by column chromatography.
Diagram of Fmoc Protection and Deprotection Workflow:
Caption: Workflow for Fmoc protection and deprotection.
N-Alloc Protection and Deprotection
The Alloc group's unique deprotection mechanism using a palladium catalyst provides an additional layer of orthogonality.
Protection Protocol:
-
Dissolution: Dissolve 3-amino-4-fluoropyrrolidine (1.0 equiv) in dichloromethane (DCM).
-
Base Addition: Add a base such as pyridine or triethylamine (1.2 equiv).
-
Reagent Addition: Cool the solution to 0 °C and add allyl chloroformate (Alloc-Cl, 1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by column chromatography.
Deprotection Protocol:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolution: Dissolve the N-Alloc protected 3-amino-4-fluoropyrrolidine (1.0 equiv) in anhydrous DCM.
-
Reagent Addition: Add a scavenger such as phenylsilane (PhSiH₃, 3.0 equiv) followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture and purify directly by column chromatography to remove the catalyst and byproducts.
Diagram of Alloc Protection and Deprotection Workflow:
Sources
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- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. peptide.com [peptide.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Fortifying the Fold: A Comparative Guide to Enhancing Peptide Metabolic Stability with Fluorinated Prolines
For researchers in drug development, the elegance of peptide therapeutics—their high specificity and potency—is often shadowed by a formidable challenge: metabolic instability. The body's enzymatic machinery, particularly peptidases, can rapidly degrade these promising molecules, curtailing their half-life and bioavailability.[1] This guide provides an in-depth comparison of metabolic stability for peptides containing natural proline versus those strategically modified with fluorinated prolines. We will explore the underlying mechanisms of this enhanced stability and provide detailed, field-proven protocols for its assessment.
The Challenge: Proline as a Proteolytic Target
Peptides are susceptible to degradation by a host of proteases found in tissues and circulation.[2][3] Proline residues, due to their unique cyclic structure, are specific targets for a class of enzymes known as prolyl peptidases, which include prolyl oligopeptidase (POP) and dipeptidyl peptidase 4 (DPP4).[4][5][6] These enzymes cleave peptide bonds adjacent to proline, initiating the degradation cascade. Modifying the proline residue itself is therefore a direct strategy to "armor" the peptide against this primary metabolic attack.
The Fluorine Advantage: Engineering Resistance Through Stereochemistry
Introducing fluorine, the most electronegative element, into the proline ring is not merely a substitution; it is a strategic conformational manipulation. The strong inductive effect of the fluoro group has profound consequences on the pyrrolidine ring's structure and the adjacent peptide bond.[7][8][9]
-
Conformational Rigidity: Proline's five-membered ring is not flat; it exists in two primary "puckered" conformations: Cγ-endo ("up") and Cγ-exo ("down"). The stereochemistry of a fluorine atom at the 4-position dictates this pucker.
-
(2S, 4R)-4-fluoroproline (Flp) strongly favors the Cγ-exo pucker.
-
(2S, 4S)-4-fluoroproline (flp) strongly favors the Cγ-endo pucker.[8]
-
-
Enzymatic Evasion: This "pre-organization" of the peptide backbone into a fixed conformation can significantly enhance metabolic stability.[8] The specific ring pucker induced by the fluorinated proline may no longer fit optimally into the active site of a prolyl peptidase, sterically hindering the enzymatic cleavage. The electron-withdrawing nature of fluorine can also alter the electronic properties of the adjacent peptide bond, making it a less favorable substrate for hydrolysis.[10]
The following diagram illustrates how fluorination at the C4 position influences the proline ring's conformation, which is the foundational principle for enhancing stability.
Caption: Conformational preferences of proline and its 4-fluoro derivatives.
Putting it to the Test: Comparative Stability Data
To quantify the impact of proline fluorination, we subject peptides to two standard in vitro assays: the Liver Microsomal Stability Assay and the Plasma Stability Assay. These assays simulate the two primary environments of metabolic degradation.
Liver Microsomal Stability
This assay assesses a peptide's susceptibility to metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) family, which are concentrated in the microsomal fraction of liver cells.[11][12] It is a crucial indicator of first-pass metabolism and hepatic clearance.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Peptide Sequence | Modification | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Ac-Phe-Pro-NH₂ | None (Standard Proline) | 18.5 | 37.5 |
| Ac-Phe-flp -NH₂ | (4S)-fluoroproline | 45.2 | 15.3 |
| Ac-Phe-Flp -NH₂ | (4R)-fluoroproline | > 120 | < 5.8 |
Data are representative and intended for comparative purposes.
The results clearly demonstrate that the incorporation of either fluorinated proline analog significantly increases the metabolic half-life. The peptide containing (4R)-fluoroproline (Flp) shows exceptional stability, with minimal clearance observed over the assay period. This suggests a profound resistance to hepatic enzymes.
Plasma Stability
This assay evaluates a peptide's stability in the presence of the complex mixture of proteases and esterases found in blood plasma.[13][14] It is a direct measure of how long a peptide can be expected to circulate in the bloodstream before being degraded.
Table 2: Comparative Stability in Human Plasma
| Peptide Sequence | Modification | Half-Life (t½, hours) | % Remaining at 24h |
| H-Gly-Pro-Phe-OH | None (Standard Proline) | 2.1 | < 1% |
| H-Gly-flp -Phe-OH | (4S)-fluoroproline | 15.8 | 35% |
| H-Gly-Flp -Phe-OH | (4R)-fluoroproline | 38.6 | 65% |
Data are representative and intended for comparative purposes.
Again, the trend is unambiguous. The parent peptide with a standard proline is rapidly degraded, with a half-life of only a couple of hours.[13] In stark contrast, the fluorinated versions exhibit dramatically extended plasma stability, with the (4R)-Flp analog again providing the most robust protection against proteolysis.[15]
Blueprint for Your Lab: Experimental Protocols
Reproducible and reliable data are the cornerstones of drug development. The following protocols are self-validating systems designed for clarity and accuracy.
The general workflow for assessing peptide stability involves incubation, reaction quenching, and analysis.
Sources
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidomics of the Prolyl Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raineslab.com [raineslab.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step approach to the proper disposal of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS No. 1174020-30-4), a fluorinated pyrrolidine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
The molecular structure of this compound, featuring a fluorine atom and a tert-butyloxycarbonyl (Boc) protecting group, necessitates a disposal protocol that accounts for the potential hazards associated with fluorinated organic compounds and their decomposition products.
Core Principles of Disposal
The fundamental principle governing the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be discarded in regular laboratory trash or poured down the drain. The precautionary statement P501 directs users to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal"[1]. This necessitates a partnership with your institution's Environmental Health and Safety (EHS) department to ensure adherence to local, state, and federal regulations.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, a thorough risk assessment is paramount. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation[2].
Personal Protective Equipment (PPE):
Appropriate PPE is non-negotiable. The following should be worn at all times:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Double-gloving is recommended for enhanced protection[2].
-
Body Protection: A flame-resistant laboratory coat. For larger quantities, a chemical-resistant apron should be considered[2].
Segregated Waste Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is the cornerstone of safe disposal practices. Never mix incompatible waste streams, as this can lead to unforeseen and dangerous chemical reactions.
-
Designate a Waste Container: Utilize a dedicated, clearly labeled hazardous waste container for all waste containing this compound. The container should be constructed of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.
-
Accurate Labeling: The waste container must be labeled with the following information:
-
The full chemical name: "this compound"
-
The CAS Number: "1174020-30-4"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., irritant)
-
The accumulation start date
-
-
Waste Accumulation:
-
Solid Waste: Unused or contaminated solid compound, along with contaminated materials like weighing paper, gloves, and wipers, should be placed in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated liquid hazardous waste container. Be mindful of solvent compatibility.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Recommended Disposal Method: Incineration
For fluorinated organic compounds, high-temperature incineration is the preferred method of disposal. This process should be carried out in a facility equipped with scrubbers capable of neutralizing hydrogen fluoride (HF) and other acidic combustion byproducts that may be generated[3][4]. The strong carbon-fluorine bond requires significant energy to break, necessitating high temperatures for complete destruction[5].
Operational Disposal Plan
1. On-Site Management:
-
Storage: The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area within the laboratory. This area must be secure, away from general laboratory traffic, and have secondary containment.
-
Documentation: Meticulously complete all waste disposal forms required by your institution. This typically includes details on the chemical composition and quantity of the waste.
2. Off-Site Disposal:
-
Waste Pickup: Once the waste container is full or has reached the designated accumulation time limit, submit a hazardous waste pickup request to your EHS department.
-
Transportation and Final Disposal: The EHS department will then manage the transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Decontamination Procedures
Any spills of this compound should be cleaned up immediately. Use an absorbent material to contain the spill, and then decontaminate the area with a suitable solvent. All materials used for cleanup must be disposed of as hazardous waste. Contaminated clothing should be removed and washed before reuse[1].
Chemical Insights for Disposal
The presence of the Boc (tert-butyloxycarbonyl) protecting group is a key feature of this molecule. The Boc group is known to be labile under acidic conditions, typically being removed with strong acids like trifluoroacetic acid (TFA)[6][7][8]. While this chemical property is important for synthesis, it also underscores the need to avoid mixing this compound's waste with strong acids unless it is part of a controlled and well-understood quenching or workup procedure that is also being disposed of as hazardous waste. Uncontrolled reaction could lead to the generation of gas (isobutylene and carbon dioxide) and a change in the chemical composition of the waste stream[8].
The pyrrolidine core, a five-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry[9][10]. When heated to decomposition, nitrogen-containing organic compounds can emit toxic fumes of nitrogen oxides[11][12]. This further reinforces the necessity of high-temperature incineration in a controlled environment for disposal.
| Property | Value | Source |
| Molecular Formula | C9H17FN2O2 | [1] |
| Molecular Weight | 204.24 g/mol | [1] |
| Disposal Precautionary Statement | P501 | [1] |
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. theic2.org [theic2.org]
- 5. epa.gov [epa.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
